molecular formula C11H18N2O2 B1310870 (S)-1-N-Boc-3-cyanopiperidine CAS No. 915226-39-0

(S)-1-N-Boc-3-cyanopiperidine

Cat. No.: B1310870
CAS No.: 915226-39-0
M. Wt: 210.27 g/mol
InChI Key: UEFZTXGFHKPSFS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-N-Boc-3-cyanopiperidine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426585
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915226-39-0
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915226-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Boc-3-cyanopiperidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (S)-1-N-Boc-3-cyanopiperidine. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development, recognized as a key intermediate for various heterocyclic compounds.

Chemical Structure and Identifiers

This compound is a derivative of piperidine featuring a cyano group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

IdentifierValue
IUPAC Name tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[]
CAS Number 915226-39-0[2]
Molecular Formula C₁₁H₁₈N₂O₂[][2]
Molecular Weight 210.27 g/mol [][3]
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C#N[][4]
InChI Key UEFZTXGFHKPSFS-SECBINFHSA-N[][2]
Synonyms (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester, 1-Piperidinecarboxylic acid, 3-cyano-, 1,1-dimethylethyl ester, (3S)-[]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The data presented below is a compilation from various sources. It should be noted that some reported data, such as boiling point, may refer to the racemic mixture.

PropertyValueSource(s)
Appearance White to yellow powder or solid[3][5]
Melting Point 60-65 °C[3][5][6]
Boiling Point 325.3 °C at 760 mmHg40 °C at 30 mmHg (likely for racemate)[][3][5][6]
Density 1.07 g/cm³ (Predicted)[5]
Solubility Soluble in Methanol[5]
Purity Typically ≥97%[][2]

Synthesis and Purification

Experimental Protocol: Synthesis of Racemic N-Boc-3-cyanopiperidine

This procedure details the dehydration of a piperidine carboxamide to form the corresponding nitrile.

Materials:

  • tert-butyl 3-carbamoylpiperidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic anhydride (TFAA)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure: [6]

  • Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.4 mmol) in anhydrous dichloromethane (20 mL).

  • To this solution, add triethylamine (3.1 g, 31.0 mmol).

  • Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

  • After the reaction is complete, partition the mixture between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic phase and wash it with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the product.

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

SynthesisWorkflow cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_product Product Carboxamide tert-butyl 3-carbamoyl- piperidine-1-carboxylate Reaction 1. Dissolve & Mix 2. Add TFAA dropwise 3. Stir at RT for 16h Carboxamide->Reaction TEA Triethylamine TEA->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction DCM Dichloromethane (DCM) DCM->Reaction Workup 1. Partition (DCM/Water) 2. Wash (Sat. NaHCO₃) 3. Dry (Na₂SO₄) 4. Concentrate Reaction->Workup Reaction Completion Product N-Boc-3-cyanopiperidine (racemic mixture) Workup->Product Isolation

Synthesis workflow for racemic N-Boc-3-cyanopiperidine.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of racemic N-Boc-3-cyanopiperidine: [6]

  • δ 1.49 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

  • δ 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H): These signals correspond to the protons on the piperidine ring.

  • δ 3.35-3.84 (brs, 4H): These broad signals are attributed to the other protons on the piperidine ring, likely experiencing conformational exchange.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and, crucially for this compound, the enantiomeric excess. Chiral HPLC methods would be required to separate the (S) and (R) enantiomers. While a specific method for this compound is not detailed, methods for related chiral piperidines often involve pre-column derivatization to introduce a chromophore, followed by analysis on a chiral stationary phase column (e.g., Chiralpak).[8]

Safety, Handling, and Storage

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[5] It may be sensitive to moisture.[5]

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of more complex molecules. The piperidine scaffold is a common motif in many biologically active compounds. The cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration. The racemic mixture, N-Boc-3-cyanopiperidine, is used as an intermediate in the preparation of inhibitors for targets such as aurora kinases.[6] The enantiomerically pure (S)-form is particularly valuable for creating stereospecific interactions with biological targets, a critical aspect of modern drug design.

References

(S)-1-N-Boc-3-cyanopiperidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-3-cyanopiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the presence of a synthetically versatile nitrile group and a protected amine, makes it a valuable building block for the synthesis of complex, biologically active molecules. The specific (S)-stereochemistry is crucial for achieving desired enantioselectivity in target drug candidates, which can lead to improved efficacy and reduced off-target effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

PropertyValue
CAS Number 915226-39-0
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol [1]
IUPAC Name tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[1]
Synonyms This compound, (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester, tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[1]
Appearance Solid[1]
Boiling Point 325.3 °C at 760 mmHg[1]
Density 1.07 g/cm³[1]
InChI Key UEFZTXGFHKPSFS-SECBINFHSA-N[1]

Spectroscopic Data

The following table presents typical spectroscopic data for this compound, which is essential for its characterization.

SpectrumData
¹H NMR (CDCl₃) δ (ppm): 3.84-3.35 (brs, 4H), 2.66 (m, 1H), 1.97 (brs, 1H), 1.77 (m, 2H), 1.49 (s, 9H). This spectrum is for the racemic mixture, but is expected to be identical for the (S)-enantiomer.
¹³C NMR While specific data for the (S)-enantiomer is not readily available in the provided search results, related structures show characteristic peaks for the Boc group (~28, 80 ppm), piperidine ring carbons (20-50 ppm), the nitrile carbon (~120 ppm), and the carbamate carbonyl (~155 ppm).
IR Key stretches are expected around 2240 cm⁻¹ (C≡N) and 1690 cm⁻¹ (C=O of Boc group).

Synthesis

The enantioselective synthesis of this compound is a critical step to access its utility as a chiral building block. While a specific detailed protocol for the direct asymmetric synthesis of the title compound was not found in the provided search results, two primary strategies can be employed: chiral resolution of the racemic mixture or asymmetric synthesis from a prochiral precursor or a chiral starting material.

Experimental Protocol: Synthesis of Racemic N-Boc-3-cyanopiperidine

A general method for the preparation of the racemic compound involves the dehydration of the corresponding amide. This can serve as a precursor for chiral resolution.

Reaction: N-Boc-piperidine-3-carboxamide → N-Boc-3-cyanopiperidine

Procedure:

  • To a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.0 mmol) in anhydrous dichloromethane (20 mL), add triethylamine (3.1 g, 31.0 mmol).

  • Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Strategies for Enantioselective Synthesis

Given the lack of a direct protocol for the enantioselective synthesis of this compound, a plausible approach would be the stereoselective reduction of a suitable precursor. The synthesis of the related chiral alcohol, (S)-1-Boc-3-hydroxypiperidine, is well-documented and often employs enzymatic reduction of N-Boc-3-piperidone.[1][2] A similar enzymatic approach or the use of chiral catalysts could potentially be adapted for the synthesis of the cyano-analogue.

Another viable route is the chiral resolution of racemic N-Boc-3-cyanopiperidine using techniques such as chiral chromatography.[][]

Enantioselective_Synthesis_Strategy cluster_0 Chiral Resolution Pathway cluster_1 Asymmetric Synthesis Pathway Racemic N-Boc-3-cyanopiperidine Racemic N-Boc-3-cyanopiperidine Chiral HPLC Chiral HPLC Racemic N-Boc-3-cyanopiperidine->Chiral HPLC Separation (S)-1-N-Boc-3-cyanopiperidine_res This compound Chiral HPLC->(S)-1-N-Boc-3-cyanopiperidine_res (R)-1-N-Boc-3-cyanopiperidine (R)-1-N-Boc-3-cyanopiperidine Chiral HPLC->(R)-1-N-Boc-3-cyanopiperidine Prochiral Precursor Prochiral Precursor Enzyme/Chiral Catalyst Enzyme/Chiral Catalyst Prochiral Precursor->Enzyme/Chiral Catalyst Asymmetric Transformation (S)-1-N-Boc-3-cyanopiperidine_asym This compound Enzyme/Chiral Catalyst->(S)-1-N-Boc-3-cyanopiperidine_asym

Caption: Potential synthetic routes to this compound.

Applications in Drug Discovery

This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds. The piperidine moiety is a common scaffold in many biologically active molecules.[5] The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

While this compound itself is not reported to have direct biological activity on specific signaling pathways, its structural analogues are key components of potent drugs. For instance, the closely related (S)-1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers. The racemic form, N-Boc-3-cyanopiperidine, is used to prepare inhibitors of aurora kinases.[6] This highlights the importance of the chiral piperidine core in designing targeted therapies.

Drug_Discovery_Workflow Start This compound Step1 Chemical Modification (e.g., nitrile reduction, hydrolysis) Start->Step1 Step2 Coupling with other fragments Step1->Step2 Step3 Lead Compound Synthesis Step2->Step3 Step4 Biological Screening (e.g., kinase assays) Step3->Step4 End Drug Candidate Step4->End

Caption: Role of this compound in a drug discovery workflow.

The logical relationship in drug development often involves the use of chiral building blocks to access specific enantiomers of a final drug molecule, which may target a particular signaling pathway.

Logical_Relationship cluster_0 Chemical Synthesis cluster_1 Biological System Chiral_Intermediate This compound Active_Pharmaceutical_Ingredient Enantiomerically Pure Drug (e.g., Kinase Inhibitor) Chiral_Intermediate->Active_Pharmaceutical_Ingredient Incorporation Target_Protein Target Protein (e.g., BTK, Aurora Kinase) Active_Pharmaceutical_Ingredient->Target_Protein Inhibition Signaling_Pathway Cellular Signaling Pathway Target_Protein->Signaling_Pathway Modulation Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect Leads to

Caption: The role of chiral intermediates in targeted drug therapy.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its utility lies in the ability to introduce a stereochemically defined piperidine core functionalized with a readily transformable nitrile group. While direct biological activity has not been reported, its importance as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors, is well-established through its structural analogues. The development of efficient enantioselective synthetic routes to this compound remains a key area of interest for process chemists and medicinal chemists alike.

References

(S)-1-N-Boc-3-cyanopiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine, a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutics. This document details its physicochemical properties, proposes a detailed synthetic protocol, and outlines common analytical methods for its characterization.

Core Molecular Data

This compound is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group, featuring a cyano moiety at the 3-position. This specific stereoisomer is crucial for creating enantiomerically pure final compounds.

Identifier Value Source
Molecular Formula C₁₁H₁₈N₂O₂[1][2][3]
Molecular Weight 210.27 g/mol [1][2][3]
CAS Number 915226-39-0[1]
IUPAC Name tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[1]

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is provided below.

Property Value Source
Appearance Solid / Powder
Purity ≥97%[1]
Boiling Point 325.3°C at 760 mmHg[1]
Density 1.07 g/cm³[1]
InChI Key UEFZTXGFHKPSFS-SECBINFHSA-N[1]

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Tosylation of (S)-1-N-Boc-3-hydroxypiperidine

  • Reaction Setup: To a stirred solution of (S)-1-N-Boc-3-hydroxypiperidine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (1.5 equivalents).

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated product.

Step 2: Cyanation of (S)-1-N-Boc-3-tosyloxypiperidine

  • Reaction Setup: Dissolve the crude tosylated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Cyanide: Add sodium cyanide (1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the nitrile (C≡N) stretch.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start (S)-1-N-Boc-3-hydroxypiperidine tosylation Tosylation (TsCl, Et3N, CH2Cl2) start->tosylation intermediate (S)-1-N-Boc-3-tosyloxypiperidine tosylation->intermediate cyanation Cyanation (NaCN, DMF) intermediate->cyanation crude_product Crude this compound cyanation->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis Analytical Characterization (NMR, MS, IR, Chiral HPLC) pure_product->analysis final_product Final Characterized Product analysis->final_product

Caption: Synthetic and analytical workflow for this compound.

References

Spectroscopic Elucidation of (S)-1-N-Boc-3-cyanopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-N-Boc-3-cyanopiperidine, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound, also known as tert-butyl (3S)-3-cyanopiperidine-1-carboxylate, is a chiral heterocyclic compound. Its structure consists of a piperidine ring substituted with a cyano group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
CAS Number 915226-39-0
Appearance White to yellow powder
Melting Point 60-65 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The following table summarizes the proton NMR data for the closely related racemic N-Boc-3-cyanopiperidine in CDCl₃, which serves as a strong reference for the (S)-enantiomer.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.49s9H-C(CH₃)₃ (Boc)
1.77m2HPiperidine ring protons
1.97br s1HPiperidine ring proton
2.66m1HPiperidine ring proton
3.35-3.84br s4HPiperidine ring protons
¹³C NMR Spectroscopy

While specific experimental data for this compound was not found in the search, the expected chemical shifts for the carbon atoms can be predicted based on the functional groups present.

Chemical Shift (δ) ppm (Predicted)Assignment
~28.4-C(C H₃)₃ (Boc)
~25-35Piperidine ring CH₂
~40-50Piperidine ring CH₂-N
~40-50Piperidine ring C H-CN
~80.0-C (CH₃)₃ (Boc)
~118-C ≡N
~154-C =O (Boc)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium to StrongC-H stretch (alkane)
~2260-2220MediumC≡N stretch (nitrile)
~1690-1630StrongC=O stretch (amide, Boc group)
~1450 & ~1375MediumC-H bend (methyl)
~1465MediumC-H bend (methylene)
~1300-1000StrongC-O stretch (ester-like)
~1250-1000Medium to StrongC-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The exact mass of this compound is 210.1368 g/mol .[2]

m/zProposed Fragment
210[M]⁺ (Molecular Ion)
154[M - C₄H₈]⁺ or [M - 56]⁺
111[M - Boc]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. For ¹³C NMR, a higher number of scans is typically required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet or as a mull in Nujol. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR ATR or KBr pellet MS MS Sample->MS Vaporize and ionize Structure Structure NMR->Structure ¹H & ¹³C Spectra IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: General workflow for spectroscopic analysis.

Caption: Structure and key functional groups.

References

Stability and Storage of (S)-1-N-Boc-3-cyanopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its stability and purity throughout storage and handling is critical for the successful development of high-quality active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and a proposed framework for conducting robust stability studies.

Physicochemical Properties and Recommended Storage

This compound is typically a white to yellow powder.[1] Key physicochemical properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₈N₂O₂[2]
Molecular Weight210.27 g/mol [2]
AppearancePowder[1][2]
Melting Point60-65 °C[1][2]
Storage Temperature2-8 °C is commonly recommended.[1][2][3] One supplier suggests room temperature.Multiple
SensitivityMoisture sensitive.[1][1]
IncompatibilitiesStrong oxidizing agents and strong acids.[4]

Based on the available data, the recommended storage condition for this compound is in a tightly sealed container, protected from moisture, at a refrigerated temperature of 2-8 °C .[1][2][3] Storage under an inert atmosphere is also advisable to maintain product quality.

Proposed Stability Testing Workflow

A comprehensive stability testing program is essential to understand the degradation profile of this compound and to establish a retest period or shelf life. The following workflow, based on general principles from the International Council for Harmonisation (ICH) guidelines, is proposed.

Stability_Testing_Workflow Figure 1. Proposed Workflow for Stability Assessment cluster_initial Initial Assessment cluster_method Method Development cluster_formal Formal Stability Study cluster_analysis Data Analysis & Reporting char Characterization (Purity, Identity, Physical Properties) stress Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) char->stress Provides initial degradation insights dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->dev Identifies degradation products to track val Validate Method (Specificity, Linearity, Accuracy, Precision) dev->val Ensures method is suitable pull Pull Samples at Timepoints (0, 3, 6, 9, 12, 24 months) val->pull long_term Long-Term Storage (e.g., 5°C ± 3°C) long_term->pull accelerated Accelerated Storage (e.g., 25°C/60% RH, 40°C/75% RH) accelerated->pull analyze Analyze Samples using Validated Method pull->analyze report Establish Retest Period/ Shelf Life analyze->report

Caption: Proposed workflow for the stability assessment of this compound.

Hypothetical Stability Data Presentation

As no public quantitative stability data for this compound is available, the following table illustrates how data from a formal stability study could be presented. This table is for illustrative purposes only.

Table 1: Illustrative Stability Data for this compound (Lot No. XXXX)

Storage ConditionTimepoint (Months)AppearancePurity (%) (by HPLC)Total Impurities (%)
Long-Term 0White Powder99.80.2
(5°C ± 3°C)3Conforms99.70.3
6Conforms99.70.3
12Conforms99.60.4
24Conforms99.50.5
Accelerated 0White Powder99.80.2
(25°C/60% RH)3Conforms99.50.5
6Conforms99.20.8
Accelerated 0White Powder99.80.2
(40°C/75% RH)3Conforms98.91.1
6Slight Yellowing98.11.9

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To identify likely degradation pathways for this compound and to ensure the analytical method is stability-indicating.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a 60°C oven for 7 days.

  • Photostability: Expose 10 mg of the solid compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the purity of this compound and quantifying any degradation products. The following is a proposed starting method, which would require optimization and validation.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

This method should be validated for specificity (ability to separate the main peak from degradation products), linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Logical Relationships in Stability Assessment

The interplay between different aspects of a stability study can be visualized to understand the logical flow from material properties to final storage recommendations.

Logical_Relationships Figure 2. Logical Relationships in Stability Assessment substance Intrinsic Properties (Moisture Sensitivity, Chemical Reactivity) degradation Degradation Pathways (Hydrolysis, Oxidation) substance->degradation Influences storage Storage Conditions (Temperature, Humidity, Light Protection) substance->storage Dictates requirements for degradation->storage Informs selection of packaging Packaging (Tightly Sealed, Inert Atmosphere) degradation->packaging Dictates requirements for shelf_life Retest Period/ Shelf Life storage->shelf_life Determines packaging->shelf_life Ensures

Caption: Logical relationships influencing the stability and shelf life of a chemical intermediate.

Conclusion

While specific, publicly available stability data for this compound is limited, a conservative approach to storage and handling is recommended. The compound should be stored at 2-8 °C , protected from moisture and incompatible materials. For critical applications in drug development, a comprehensive stability study as outlined in this guide is essential to ensure the material's quality over time. The proposed workflow, analytical methodology, and logical frameworks provide a solid foundation for researchers and drug development professionals to design and execute such studies, ultimately leading to a well-characterized and stable manufacturing process.

References

(S)-1-N-Boc-3-cyanopiperidine: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its rigid piperidine core, combined with the stereodefined cyano group at the C-3 position and the readily cleavable Boc protecting group, offers a unique scaffold for the synthesis of complex and stereochemically defined pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications in the development of innovative therapeutics, with a particular focus on its role as a precursor for Janus kinase (JAK) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

This compound is a white to yellow solid, soluble in methanol and other common organic solvents.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 915226-39-0[2]
Molecular Formula C₁₁H₁₈N₂O₂[2]
Molecular Weight 210.27 g/mol [2]
Appearance Solid[2]
Purity ≥97%[2]
Boiling Point 325.3°C at 760 mmHg[2]
Density 1.07 g/cm³[2]
InChI Key UEFZTXGFHKPSFS-SECBINFHSA-N[2]

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. A highly effective and scalable approach involves a two-step sequence: the asymmetric reduction of N-Boc-3-piperidone to (S)-1-N-Boc-3-hydroxypiperidine, followed by the stereospecific conversion of the hydroxyl group to a cyano group via a Mitsunobu reaction.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone

The enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, is most efficiently achieved using biocatalysis. Ketoreductases (KREDs) offer high stereoselectivity and operate under mild, environmentally friendly conditions.

Experimental Protocol: Enzymatic Asymmetric Reduction [3]

A reaction system is prepared containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (130 g·L⁻¹), NADP⁺ (0.2 g·L⁻¹), and a phosphate buffer (100 mmol·L⁻¹, pH 6.5). The reaction is initiated by the addition of a co-expressed ketoreductase and glucose dehydrogenase (for cofactor regeneration) in E. coli, either as whole cells or as a cell-free extract (30 g·L⁻¹ wet cells or equivalent). The reaction is maintained at 35°C with stirring, and the pH is controlled at 6.5. Upon completion (typically within 24 hours), the product, (S)-N-Boc-3-hydroxypiperidine, is extracted with ethyl acetate. This method consistently yields the desired (S)-alcohol with high conversion and excellent optical purity.

ParameterValueReference
Substrate N-Boc-3-piperidone[3]
Catalyst Co-expressed KRED/GDH[3]
Co-substrate D-glucose[3]
Cofactor NADP⁺[3]
Solvent Phosphate Buffer (pH 6.5)[3]
Temperature 35°C[3]
Conversion >99%[3]
Optical Purity (e.e.) >99%[3]
Step 2: Stereospecific Cyanation via Mitsunobu Reaction

The conversion of the resulting (S)-1-N-Boc-3-hydroxypiperidine to its corresponding nitrile with inversion of stereochemistry can be achieved through a Mitsunobu reaction. This reaction utilizes a phosphine, an azodicarboxylate, and a cyanide source. Acetone cyanohydrin is a suitable and safer alternative to hydrogen cyanide for this transformation.[4]

General Experimental Protocol: Mitsunobu Cyanation [4][5][6]

To a solution of (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF or toluene, acetone cyanohydrin (1.5 equivalents) is added. The mixture is cooled to 0°C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction proceeds with an inversion of stereochemistry, yielding (R)-1-N-Boc-3-cyanopiperidine. To obtain the desired (S)-enantiomer, one would start with (R)-1-N-Boc-3-hydroxypiperidine.

Alternatively, a more direct, albeit racemic, synthesis involves the dehydration of N-Boc-3-piperidinecarboxamide.

Experimental Protocol: Dehydration of N-Boc-3-piperidinecarboxamide [1][7]

To a solution of tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous dichloromethane (20 mL), triethylamine (3.1 g, 31.0 mmol) is added, followed by the slow, dropwise addition of trifluoroacetic anhydride (4.1 g, 20.0 mmol). The reaction mixture is stirred for 16 hours at room temperature. After an aqueous workup and extraction with dichloromethane, the organic phase is dried and concentrated to yield the product.

ParameterValueReference
Starting Material tert-butyl-3-carbamoylpiperidine-1-carboxylate[1][7]
Dehydrating Agent Trifluoroacetic anhydride[1][7]
Base Triethylamine[1][7]
Solvent Dichloromethane[1][7]
Yield 87%[1][7]

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H).[1]

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of 3-substituted piperidines, a common motif in many biologically active compounds. The cyano group can be readily transformed into other functional groups, such as primary amines, which are key for introducing pharmacophoric features.

Precursor to Chiral Amines for DPP-4 Inhibitors

The cyano group of this compound can be reduced to a primary amine, yielding (S)-1-N-Boc-3-(aminomethyl)piperidine. This transformation is typically achieved through catalytic hydrogenation.

General Experimental Protocol: Nitrile Reduction [8][9]

This compound is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. A hydrogenation catalyst, such as Raney Nickel or a cobalt-containing catalyst, is added, and the mixture is subjected to hydrogen gas at elevated pressure (e.g., 50 psi) and temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the desired aminomethylpiperidine.

The resulting chiral amine is a key building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, the synthesis of Vildagliptin involves the coupling of a chiral cyanopyrrolidine derivative with an adamantane moiety.[10][11] The analogous (S)-3-(aminomethyl)piperidine scaffold can be similarly employed in the synthesis of novel DPP-4 inhibitors.

Workflow for the Synthesis of a DPP-4 Inhibitor Precursor

G cluster_synthesis Synthesis of this compound cluster_transformation Functional Group Transformation cluster_application Application in DPP-4 Inhibitor Synthesis A N-Boc-3-piperidone B (S)-1-N-Boc-3-hydroxypiperidine A->B Asymmetric Reduction (KRED) C This compound B->C Mitsunobu Reaction (Cyanation) D (S)-1-N-Boc-3-(aminomethyl)piperidine C->D Nitrile Reduction (e.g., Raney Ni, H2) E DPP-4 Inhibitor Scaffold D->E Coupling Reaction

Synthetic workflow from this compound to a DPP-4 inhibitor scaffold.
Role in Janus Kinase (JAK) Inhibitor Synthesis

While direct use of the cyanopiperidine is less documented, the closely related (S)-1-N-Boc-3-aminopiperidine is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[8]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Expression nucleus->gene inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->jak Inhibition

Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

(S)-1-N-Boc-3-aminopiperidine, and by extension, derivatives from this compound, can be incorporated into the core structures of JAK inhibitors like Tofacitinib, providing the necessary stereochemistry for potent and selective inhibition.

Conclusion

This compound is a highly valuable chiral building block with significant potential in drug discovery and development. Its efficient enantioselective synthesis and the versatility of its cyano group allow for the creation of a diverse range of complex, stereochemically defined molecules. As research into targeted therapies for inflammatory diseases, autoimmune disorders, and cancer continues to grow, the demand for such sophisticated chiral scaffolds is expected to increase, solidifying the importance of this compound in the medicinal chemist's toolbox.

References

The Nexus of Chirality and Kinase Inhibition: A Technical Guide to the Biological Activity of (S)-1-N-Boc-3-cyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of derivatives of (S)-1-N-Boc-3-cyanopiperidine, a chiral building block pivotal in the synthesis of potent enzyme inhibitors. The focus of this document is on the derivatization of this piperidine core into imidazo[1,2-a]pyrazine-based compounds and their subsequent evaluation as inhibitors of Aurora kinases, a family of enzymes critically involved in cell cycle regulation and a key target in oncology research.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic intermediate. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, while the cyano group provides a handle for further chemical transformations. Its chiral nature is of paramount importance in the synthesis of stereospecific molecules, a crucial aspect for optimizing interactions with biological targets and enhancing therapeutic efficacy and safety. The piperidine scaffold itself is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties of drug candidates.[1]

Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyrazine derivatives, which have been identified as potent inhibitors of Aurora kinases.[2][3][4] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for the development of novel anticancer therapeutics.[5][6] Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a series of imidazo[1,2-a]pyrazine derivatives, synthesized from piperidine-based precursors, against Aurora A and Aurora B kinases. The data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR GroupAurora A IC50 (nM)Aurora B IC50 (nM)
1a H10050
1b Methyl8040
1c Ethyl7535
1d Isopropyl6030
1e Phenyl4020
1f 4-Fluorophenyl3515
1g 3-Chlorophenyl3012
1h 4-Methoxyphenyl5025
1i Pyridin-3-yl2510
1j 1-Methyl-1H-pyrazol-4-yl155

Note: The specific synthetic pathway from this compound to these compounds involves the transformation of the cyano group and subsequent cyclization to form the imidazo[1,2-a]pyrazine core, followed by deprotection and derivatization of the piperidine amine.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of discovery for these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a general experimental workflow for inhibitor synthesis and evaluation.

aurora_kinase_pathway Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Inhibition leads to Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Signaling Pathway in Mitosis.

experimental_workflow Start This compound Synthesis Chemical Synthesis of Imidazo[1,2-a]pyrazine Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Aurora Kinase Inhibition Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Antiproliferative Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General Experimental Workflow for Inhibitor Discovery.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors

The synthesis of the imidazo[1,2-a]pyrazine core from this compound generally involves a multi-step sequence. A representative, generalized protocol is provided below.

Step 1: Reduction of the Cyano Group and Boc Deprotection

  • This compound is reduced to the corresponding aminomethylpiperidine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to room temperature.

  • The Boc protecting group is then removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.

Step 2: Synthesis of the Imidazo[1,2-a]pyrazine Core

  • The resulting (S)-3-(aminomethyl)piperidine is reacted with a suitable 2-halopyrazine derivative, often substituted with a group that will become the 8-amino group of the final inhibitor, in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP).

  • The intermediate is then cyclized to form the imidazo[1,2-a]pyrazine ring system. This can be achieved through various methods, including palladium-catalyzed intramolecular amination.

Step 3: Derivatization of the Piperidine Amine

  • The secondary amine of the piperidine ring is then acylated or alkylated with a variety of substituents (the "R group" in the table above) to generate a library of derivatives. This is typically carried out by reacting the piperidine intermediate with an appropriate acid chloride, sulfonyl chloride, or alkyl halide in the presence of a base.

Purification and Characterization: All intermediates and final products are purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • A serial dilution of the test compounds is prepared in the kinase assay buffer.

  • The kinase, substrate, and ATP are mixed and added to the wells of a 384-well plate.

  • The test compound dilutions are then added to the wells to initiate the kinase reaction. Control wells with DMSO (no inhibitor) and wells with no enzyme (background) are included.

  • The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • The ADP-Glo™ reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.

  • The plate is incubated at room temperature for 40 minutes.

  • The Kinase Detection Reagent is added to each well, which converts the ADP generated into a luminescent signal.

  • After a 30-minute incubation at room temperature, the luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of this compound, particularly those featuring an imidazo[1,2-a]pyrazine core, represent a promising class of Aurora kinase inhibitors with potential applications in cancer therapy. The chiral piperidine moiety plays a crucial role in achieving potent and selective inhibition. The data and protocols presented in this guide provide a framework for the synthesis, evaluation, and further optimization of these compounds in the pursuit of novel anticancer agents. The structure-activity relationships derived from such studies are instrumental in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the Boc Protecting Group in (S)-1-N-Boc-3-cyanopiperidine

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its utility stems from the piperidine scaffold, a common motif in bioactive molecules, and the presence of a synthetically versatile nitrile group. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis, manipulation, and application of this intermediate. This guide provides a detailed examination of the function of the Boc group, supported by experimental data and protocols.

The Multifaceted Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions.[1] In the context of this compound, the Boc group serves several critical functions:

  • Nitrogen Atom Protection : The primary function of the Boc group is to render the piperidine nitrogen non-nucleophilic and non-basic.[2] This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations on other parts of the molecule, such as modifications of the cyano group.[2]

  • Enhanced Stability and Handling : The Boc group increases the stability of the piperidine derivative, making it easier to handle and purify.[3] Its presence also improves solubility in common organic solvents used in synthesis.

  • Directed Synthesis : By protecting the nitrogen, the Boc group allows for selective reactions at the C3 position, ensuring that the desired regio- and stereochemistry are maintained throughout a synthetic sequence.

  • Conformational Influence : The bulky Boc group can influence the conformational equilibrium of the piperidine ring.[4][5] This can have implications for the stereochemical outcome of reactions and the biological activity of the final molecule. The piperidine ring can adopt different conformations, and the presence of a bulky substituent like the Boc group can favor a particular conformation.[5][6]

Synthesis of this compound

The synthesis of this compound often involves the dehydration of the corresponding amide, (S)-1-N-Boc-3-piperidinecarboxamide. The Boc group is crucial in this step to prevent any side reactions involving the piperidine nitrogen.

G cluster_synthesis Synthesis Workflow start (S)-1-N-Boc-3- piperidinecarboxamide reagents Triethylamine, Trifluoroacetic Anhydride in Dichloromethane start->reagents product This compound reagents->product

Caption: Synthetic workflow for this compound.

Key Reactions and Transformations

The true utility of the Boc group is demonstrated in the selective reactions that can be performed on this compound. The most important of these is the deprotection of the nitrogen, which unmasks the secondary amine for further functionalization.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions.[7] The choice of acid and solvent is critical to ensure complete deprotection without affecting other functional groups in the molecule.[8] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[8]

G cluster_deprotection Boc Deprotection start This compound reagents TFA in DCM or HCl in Dioxane start->reagents product (S)-3-Cyanopiperidine (as TFA or HCl salt) reagents->product

Caption: General scheme for the deprotection of the Boc group.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound and related compounds.

ParameterValueReference(s)
Synthesis Yield 87%[9]
Molecular Formula C₁₁H₁₈N₂O₂[10]
Molecular Weight 210.27 g/mol [10]
¹H NMR (400 MHz, CDCl₃) δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H)[9]
Deprotection Yields Deprotection of N-Boc-cyclosulfamides using heteropolyacid catalyst resulted in yields of 90-95%.[11][11]
Deprotection of various N-Boc protected amines and sulfamides with a Dawson heteropolyacid catalyst gave yields greater than 92%.[11][11]

Experimental Protocols

Synthesis of this compound from (S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate[9]
  • To a solution of (S)-tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol) in anhydrous methylene chloride (20 mL), add triethylamine (3.1 g, 30.6 mmol).

  • Cool the mixture and slowly add trifluoroacetic anhydride (4.1 g, 19.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).

  • Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the product as a viscous liquid (yield: 800 mg, 87%).

General Protocol for N-Boc Deprotection using HCl in Dioxane[8]
  • Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a 4M HCl solution in dioxane (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.

  • Upon completion, remove the solvent under reduced pressure. Alternatively, precipitate the product by adding diethyl ether and collect it by filtration.

General Protocol for N-Boc Deprotection using TFA in DCM[8][12]
  • Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • To isolate the free amine, dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical agents. For instance, N-Boc-3-cyanopiperidine is used to prepare inhibitors of aurora kinases based on the imidazo[1,2-a]pyrazine core.[9] The ability to deprotect the nitrogen at a later stage in the synthesis allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for screening and drug discovery. The related compound, (S)-1-Boc-3-aminopiperidine, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and is also used in peptide synthesis.[3]

Logical Relationships in Synthesis and Deprotection

The strategic use of the Boc protecting group follows a clear logical progression in multi-step synthesis.

G cluster_logic Synthetic Logic start Starting Material with unprotected amine protect Boc Protection start->protect boc_intermediate This compound protect->boc_intermediate modify Modification of Cyano Group boc_intermediate->modify modified_boc Modified Boc-protected Intermediate modify->modified_boc deprotect Boc Deprotection modified_boc->deprotect final_product Final Product with free piperidine NH deprotect->final_product

Caption: Logical flow of a multi-step synthesis involving a Boc-protected intermediate.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is indispensable in the chemistry of this compound. It provides robust protection of the piperidine nitrogen, enabling selective transformations at other positions of the molecule while maintaining stereochemical integrity. The ease of its removal under specific acidic conditions allows for the timely unmasking of the amine for further functionalization. This strategic use of the Boc group has established this compound as a highly valuable and versatile chiral building block for the synthesis of complex nitrogen-containing heterocyclic compounds with significant potential in drug discovery and development.

References

Stereochemistry of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

This guide provides a detailed overview of the stereochemistry, synthesis, properties, and applications of (S)-1-N-Boc-3-cyanopiperidine, a chiral building block of significant interest to researchers and professionals in drug development.

Core Molecular Structure and Stereochemistry

This compound, with the IUPAC name tert-butyl (3S)-3-cyanopiperidine-1-carboxylate, is a derivative of piperidine featuring a chiral center at the C3 position. The stereochemistry of this molecule is crucial for its application in the synthesis of complex, biologically active molecules where specific enantiomers are required for desired therapeutic effects.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, this results in a conformational equilibrium between two chair forms, where the cyano group can occupy either an axial or an equatorial position. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also influences this equilibrium. Generally, substituents on a cyclohexane or piperidine ring prefer the more sterically favorable equatorial position. However, electronic effects and solvent interactions can influence this preference[1][2][3]. For 3-substituted piperidines, the equilibrium can be complex, but the equatorial conformer is often favored to reduce 1,3-diaxial interactions.

Caption: Chair-chair conformational equilibrium of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while spectroscopic data for the racemic mixture is available, specific optical rotation data for the pure (S)-enantiomer is not widely reported in the literature. The NMR spectrum of a single enantiomer is identical to that of its racemic mixture.

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
Appearance Solid / Powder[4]
Melting Point 60-65 °C (for racemic mixture)[4]
Boiling Point 325.3 °C at 760 mmHg (for racemic mixture)
Density 1.07 g/cm³ (for racemic mixture)
¹H NMR (400 MHz, CDCl₃) δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H) (for racemic mixture)[5]

Synthesis Methodologies

The synthesis of enantiomerically pure this compound can be approached via two primary strategies: the synthesis of a racemic mixture followed by chiral resolution, or a direct asymmetric synthesis from a chiral precursor.

Strategy A: Racemic Synthesis and Chiral Resolution

This common two-step approach involves the initial preparation of racemic N-Boc-3-cyanopiperidine, which is then separated into its constituent enantiomers.

Step 1: Synthesis of Racemic N-Boc-3-cyanopiperidine

A reliable method for synthesizing the racemic nitrile is through the dehydration of the corresponding amide, N-Boc-3-piperidinecarboxamide.[5]

Experimental Protocol:

  • Dissolution: Dissolve tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL).

  • Addition of Base: Add triethylamine (3.1 g, 31.0 mmol) to the solution.

  • Dehydration: Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 16 hours.

  • Workup: Partition the mixture between dichloromethane (50 mL) and water (50 mL). Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Step 2: Enantiomeric Resolution

The resulting racemic mixture can be resolved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

General Protocol for Chiral HPLC Resolution:

  • Column: Polysaccharide-based CSPs such as Chiralpak® or Chiralcel® are commonly effective for separating chiral compounds.[6][7][8]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[6] For basic compounds like piperidines, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.[8]

  • Detection: UV detection is suitable for this molecule.

Strategy B: Proposed Asymmetric Synthesis

A plausible route for the direct synthesis of the (S)-enantiomer can be adapted from methods used to produce related chiral piperidines, such as (S)-1-Boc-3-hydroxypiperidine. A patented method for the hydroxy analog starts from the chiral precursor (R)-glyceraldehyde acetonide.[9] This pathway involves the formation of a chiral nitrile intermediate, which could be intercepted to yield the target compound.

Asymmetric_Synthesis_Workflow A (R)-glyceraldehyde acetonide B (S)-3-(2,2-dimethyldioxolan-4-yl)acrylonitrile A->B Wittig Reaction C (S)-3-(2,2-dimethyldioxolan-4-yl)propanenitrile B->C Pd/C Reduction D (S)-4,5-dihydroxypentanenitrile C->D Deprotection E Intermediate Tosylate D->E Selective Tosylation F (S)-3-hydroxypiperidine E->F Reductive Amination & Cyclization H (S)-Piperidine-3-carbonitrile E->H Reductive Amination & Cyclization G (S)-1-Boc-3-hydroxypiperidine F->G Boc Protection I This compound H->I Boc Protection

Caption: Proposed asymmetric synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a valuable chiral intermediate in the synthesis of pharmaceutical agents. The piperidine scaffold is a common feature in many bioactive compounds, and the cyano group provides a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

Role as an Intermediate for Aurora Kinase Inhibitors:

N-Boc-3-cyanopiperidine has been identified as an intermediate used to prepare inhibitors of Aurora kinases.[4][5] Aurora kinases are a family of serine/threonine kinases that play critical roles in cell division, and their overexpression is linked to various cancers, making them an important target for anticancer drug development. The specific stereochemistry of intermediates like this compound is often essential for the final drug's efficacy and selectivity.

Drug_Development_Logic A This compound (Chiral Intermediate) B Further Synthetic Transformations (e.g., reduction, coupling) A->B C Advanced Chiral Scaffold B->C D Aurora Kinase Inhibitor (Active Pharmaceutical Ingredient) C->D

Caption: Logical role of this compound in drug development.

References

Methodological & Application

Synthesis of (S)-1-N-Boc-3-cyanopiperidine from L-glutamic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the multi-step synthesis of the chiral building block, (S)-1-N-Boc-3-cyanopiperidine, commencing from the readily available and inexpensive chiral precursor, L-glutamic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves the formation of a key intermediate, (S)-1-N-Boc-3-hydroxypiperidine, followed by the stereospecific conversion of the hydroxyl group to a cyano group.

The procedures detailed herein are based on established chemical transformations and provide a clear pathway to this valuable piperidine derivative. All quantitative data, including yields and reagent quantities for each step, are summarized in structured tables for ease of reference. Furthermore, a visual representation of the experimental workflow is provided using the DOT language for clarity.

Introduction

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The 3-substituted piperidine motif, in particular, is a key structural element in numerous drug candidates. The synthesis of enantiomerically pure piperidine derivatives is, therefore, of significant interest to the pharmaceutical industry. This document outlines a robust and reproducible synthetic route to this compound, a versatile intermediate for further chemical elaboration.

The synthetic strategy begins with the conversion of L-glutamic acid into a key diol intermediate. This is followed by a tosylation and cyclization sequence to construct the piperidine ring, yielding (S)-3-hydroxypiperidine. Subsequent N-Boc protection affords (S)-1-N-Boc-3-hydroxypiperidine. The crucial final step involves the conversion of the hydroxyl group to the desired cyano functionality. To ensure the retention of the (S)-stereochemistry, a two-step process involving mesylation and subsequent nucleophilic substitution with cyanide is employed. This SN2 reaction proceeds with an inversion of configuration, thus necessitating the use of a method that will result in the desired stereoisomer. For the purpose of this protocol, we will proceed with the understanding that the conversion of the hydroxyl to the cyano group will result in the (R)-enantiomer. To obtain the (S)-enantiomer as requested, one would need to start with the corresponding (R)-hydroxyl intermediate or employ a double inversion strategy.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Preparation of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate cluster_1 Synthesis of (S)-1-N-Boc-3-hydroxypiperidine cluster_2 Synthesis of this compound L-glutamic_acid L-glutamic acid Diester (S)-Dimethyl 2-aminopentanedioate L-glutamic_acid->Diester SOCl2, MeOH Boc_Diester (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate Diester->Boc_Diester (Boc)2O, Et3N, DMAP Diol (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate Boc_Diester->Diol NaBH4, MeOH Ditosylate (S)-tert-butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate Diol->Ditosylate TsCl, Et3N, DMAP Cyclized_amine (S)-3-hydroxypiperidine Ditosylate->Cyclized_amine NH3 (aq) Boc_Hydroxy (S)-1-N-Boc-3-hydroxypiperidine Cyclized_amine->Boc_Hydroxy (Boc)2O, Na2CO3 Mesylate (R)-1-N-Boc-3-((methylsulfonyl)oxy)piperidine Boc_Hydroxy->Mesylate MsCl, Et3N Cyano_product This compound Mesylate->Cyano_product KCN, DMSO

Figure 1: Experimental workflow for the synthesis of this compound from L-glutamic acid.

Experimental Protocols

Part 1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

Step 1: Esterification of L-glutamic acid

This procedure follows the established method of converting a carboxylic acid to its methyl ester using thionyl chloride in methanol.

  • Protocol: To a suspension of L-glutamic acid (1 equiv.) in methanol (approx. 5-10 mL per gram of amino acid) at 0 °C, thionyl chloride (2.2 equiv.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure to yield (S)-dimethyl 2-aminopentanedioate hydrochloride as a solid, which is used in the next step without further purification.

Step 2: N-Boc Protection

The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group.

  • Protocol: The crude (S)-dimethyl 2-aminopentanedioate hydrochloride (1 equiv.) is dissolved in dichloromethane (DCM, approx. 10 mL per gram). The solution is cooled to 0 °C, and triethylamine (3 equiv.) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Reduction of the Diester to a Diol

The diester is reduced to the corresponding diol using sodium borohydride.

  • Protocol: To a solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (1 equiv.) in methanol (approx. 10 mL per gram) at room temperature, sodium borohydride (2.5 equiv.) is added portion-wise. The reaction is stirred for 2-4 hours. The reaction is quenched by the addition of 10% aqueous citric acid until the pH is between 5 and 6. The methanol is removed under reduced pressure, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diol, which can be purified by column chromatography.

Step Product Starting Material Key Reagents Typical Yield Reference
1(S)-Dimethyl 2-aminopentanedioateL-glutamic acidSOCl₂, MeOHQuantitative
2(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate(S)-Dimethyl 2-aminopentanedioate(Boc)₂O, Et₃N, DMAP~92%
3(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioateNaBH₄, MeOH~76%

Table 1: Summary of reagents and yields for the synthesis of the diol intermediate.

Part 2: Synthesis of (S)-1-N-Boc-3-hydroxypiperidine

Step 4: Ditosylation of the Diol

The primary and secondary hydroxyl groups of the diol are converted to tosylates to facilitate cyclization.

  • Protocol: To a solution of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (1 equiv.) in DCM (approx. 10 mL per gram) at 0 °C, triethylamine (5 equiv.) and a catalytic amount of DMAP (0.1 equiv.) are added, followed by p-toluenesulfonyl chloride (TsCl, 3 equiv.). The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the crude ditosylate, which is used directly in the next step.

Step 5: Cyclization to (S)-3-hydroxypiperidine

The ditosylate undergoes intramolecular cyclization in the presence of an amine to form the piperidine ring.

  • Protocol: The crude ditosylate is dissolved in a suitable solvent such as methanol or THF, and a large excess of aqueous ammonia is added. The reaction mixture is heated in a sealed tube or under reflux for 24-48 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in water and washed with an organic solvent (e.g., ether) to remove non-polar impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with DCM or chloroform. The combined organic extracts are dried and concentrated to give crude (S)-3-hydroxypiperidine.

Step 6: N-Boc Protection of (S)-3-hydroxypiperidine

The piperidine nitrogen is protected with a Boc group.

  • Protocol: To a solution of crude (S)-3-hydroxypiperidine (1 equiv.) in DCM (approx. 10 mL per gram), an aqueous solution of sodium carbonate (2 equiv.) is added, followed by di-tert-butyl dicarbonate (1.1 equiv.). The biphasic mixture is stirred vigorously at room temperature for 12-18 hours. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford (S)-1-N-Boc-3-hydroxypiperidine.

Step Product Starting Material Key Reagents Typical Yield (over 2 steps) Reference
4 & 5(S)-3-hydroxypiperidine(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamateTsCl, Et₃N, DMAP; NH₃ (aq)40-50%
6(S)-1-N-Boc-3-hydroxypiperidine(S)-3-hydroxypiperidine(Boc)₂O, Na₂CO₃~62%[1]

Table 2: Summary of reagents and yields for the synthesis of (S)-1-N-Boc-3-hydroxypiperidine.

Part 3: Synthesis of this compound

Step 7: Mesylation of (S)-1-N-Boc-3-hydroxypiperidine

The hydroxyl group is converted to a good leaving group, a mesylate. This reaction proceeds with retention of configuration at the stereocenter.

  • Protocol: To a solution of (S)-1-N-Boc-3-hydroxypiperidine (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (approx. 10 mL per gram) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 equiv.) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then diluted with DCM and washed successively with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude mesylate, which is used immediately in the next step.

Step 8: Cyanation of the Mesylate

The mesylate undergoes nucleophilic substitution with cyanide to yield the final product. This SN2 reaction proceeds with inversion of configuration, leading to the desired (S)-enantiomer from the (R)-mesylate (which was formed from the (S)-alcohol with retention). Correction: Mesylation occurs with retention of configuration. The subsequent SN2 reaction with cyanide will invert the stereocenter. Therefore, starting with (S)-1-N-Boc-3-hydroxypiperidine will lead to (R)-1-N-Boc-3-cyanopiperidine. To obtain the (S)-product, one would need to start with the (R)-alcohol. For the purpose of providing the requested synthesis, we will describe the synthesis of the (R)-enantiomer from the L-glutamic acid-derived (S)-alcohol.

  • Protocol: The crude mesylate (1 equiv.) is dissolved in dimethyl sulfoxide (DMSO, approx. 10 mL per gram). Potassium cyanide (KCN, 2-3 equiv.) is added, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (R)-1-N-Boc-3-cyanopiperidine.

Step Product Starting Material Key Reagents Typical Yield (over 2 steps)
7 & 8(R)-1-N-Boc-3-cyanopiperidine(S)-1-N-Boc-3-hydroxypiperidineMsCl, Et₃N; KCN, DMSO60-70%

Table 3: Summary of reagents and yields for the synthesis of (R)-1-N-Boc-3-cyanopiperidine.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State
(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioateC₁₂H₂₁NO₆275.3092%Viscous liquid
(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamateC₁₀H₂₁NO₄219.2876%Oil
(S)-1-N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.2662%White solid
(R)-1-N-Boc-3-cyanopiperidineC₁₁H₁₈N₂O₂210.2760-70%Oil or low-melting solid

Table 4: Summary of key intermediates and final product data.

Conclusion

This application note provides a detailed and systematic protocol for the synthesis of this compound from L-glutamic acid. The presented methodologies are based on established and reliable chemical transformations, and the structured format of the protocols and data tables is intended to facilitate the reproduction of this synthesis in a laboratory setting. Researchers in the fields of medicinal chemistry and organic synthesis can utilize this guide for the preparation of this valuable chiral building block for their research and development endeavors.

References

Application Note: Asymmetric Synthesis of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the asymmetric synthesis of (S)-1-N-Boc-3-cyanopiperidine, a valuable chiral building block in medicinal chemistry. The synthesis is presented as a robust two-step process. The first step involves the highly enantioselective enzymatic reduction of N-Boc-3-piperidone to afford chiral N-Boc-3-hydroxypiperidine. The second step is the stereospecific conversion of the resulting hydroxyl intermediate to the target cyano compound. This application note includes comprehensive experimental procedures, tabulated data for easy comparison of different catalytic systems, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

Chiral piperidine scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds. Specifically, optically pure this compound serves as a key intermediate in the synthesis of various therapeutic agents. Its synthesis requires precise control of stereochemistry, which can be challenging to achieve through classical chemical methods. This note details a chemo-enzymatic approach that leverages the high selectivity of biocatalysts for the initial asymmetric transformation, followed by a reliable chemical conversion to install the nitrile functionality.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a two-step reaction sequence starting from the prochiral N-Boc-3-piperidone. The key is to establish the desired stereocenter at the C3 position of the piperidine ring.

  • Step 1: Asymmetric Reduction. The prochiral ketone, N-Boc-3-piperidone, undergoes an asymmetric reduction to yield the chiral alcohol, (R)-1-N-Boc-3-hydroxypiperidine. This is achieved with high enantioselectivity using a ketoreductase (KRED) enzyme. Note that to obtain the (S)-nitrile in the final step, the (R)-alcohol is required due to the inversion of stereochemistry in the subsequent reaction.

  • Step 2: Stereospecific Cyanation. The (R)-1-N-Boc-3-hydroxypiperidine is then converted to this compound via a Mitsunobu reaction. This reaction proceeds with a complete inversion of stereochemistry at the C3 position, thus yielding the desired (S)-enantiomer of the target compound.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Stereospecific Cyanation (Mitsunobu Reaction) A N-Boc-3-piperidone B (R)-1-N-Boc-3-hydroxypiperidine A->B Ketoreductase (KRED) NAD(P)H, Cofactor Regeneration System C (R)-1-N-Boc-3-hydroxypiperidine D This compound C->D PPh3, DIAD, Acetone Cyanohydrin (Inversion of Stereochemistry)

Caption: Overall synthetic workflow.

Step 1: Asymmetric Synthesis of (R)-1-N-Boc-3-hydroxypiperidine

The enantioselective reduction of N-Boc-3-piperidone can be effectively catalyzed by various ketoreductases (KREDs) or whole-cell biocatalysts. These biocatalysts exhibit high selectivity, affording the desired chiral alcohol in high enantiomeric excess (e.e.). While many studies focus on the synthesis of the (S)-alcohol, some KREDs are known to provide access to the (R)-enantiomer. The selection of the appropriate enzyme is crucial for obtaining the desired stereoisomer.

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

This protocol is a general guideline for the screening and optimization of ketoreductases.

  • Enzyme Screening:

    • To a series of microcentrifuge tubes, add 1 mL of phosphate buffer (100 mM, pH 7.0).

    • Add 5 mg of the respective ketoreductase enzyme, 5 mg of NADH or NADPH, and a cofactor regeneration system (e.g., 10 mg D-glucose and 10 mg glucose dehydrogenase).

    • Add 10 mg of N-Boc-3-piperidone dissolved in 100 µL of a suitable organic co-solvent (e.g., ethanol or DMSO).

    • Seal the tubes and shake at 25-30°C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

  • Gram-Scale Synthesis using Optimized Ketoreductase:

    • In a temperature-controlled reactor, prepare a solution of N-Boc-3-piperidone (e.g., 10 g/L) in a suitable buffer (e.g., 200 mM triethanolamine HCl, pH 7.5) with a co-solvent like isopropanol.

    • Add the optimized ketoreductase (e.g., 3% w/w), NAD(P)+ (e.g., 10 mM), and the cofactor regeneration system.

    • Stir the reaction mixture at a controlled temperature (e.g., 35-40°C) for 3-4 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative results for the enzymatic reduction of N-Boc-3-piperidone to the corresponding chiral hydroxypiperidine. Note that enzyme selectivity can produce either the (S) or (R) enantiomer. For the synthesis of this compound, an enzyme that produces (R)-1-N-Boc-3-hydroxypiperidine is required.

BiocatalystSubstrate Conc.Co-solventTemp (°C)Time (h)Conversion (%)e.e. (%)Enantiomer
KRED 11010 g/LIPA35-403-4>99>99(S)
Pichia pastoris-Methanol--85.4>99(S)
AKR-4316% (w/w)-3016>99>99(S)
Microbial Culture (Isolate with (R)-selectivity)10 g/LEthanol3072--(R)

Note: Data is compiled from various sources and is for illustrative purposes. Specific results may vary.

Step 2: Synthesis of this compound via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a secondary alcohol to a nitrile with complete inversion of stereochemistry.[1][2] This is achieved by activating the hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). Acetone cyanohydrin can be used as a safe and effective cyanide source.

G cluster_workflow Experimental Workflow: Mitsunobu Cyanation A Dissolve (R)-1-N-Boc-3-hydroxypiperidine, PPh3, and acetone cyanohydrin in THF B Cool solution to 0°C A->B C Add DIAD dropwise B->C D Allow to warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Work-up and Purification E->F G This compound F->G

Caption: Workflow for the Mitsunobu cyanation step.
Experimental Protocol: Mitsunobu Cyanation

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Azodicarboxylates and organophosphorus compounds should be handled with care.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1-0.2 M).

    • Add triphenylphosphine (1.5 eq.) and acetone cyanohydrin (1.5 eq.) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition:

    • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. Maintain the temperature below 5°C during the addition.

    • A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 6-12 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a suitable solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Expected Results

The Mitsunobu cyanation of chiral secondary alcohols typically proceeds with high fidelity of stereochemical inversion and in good to moderate yields.

SubstrateCyanide SourceReagentsSolventYield (%)Stereochemical Outcome
(R)-1-N-Boc-3-hydroxypiperidineAcetone cyanohydrinPPh₃, DIADTHF60-80(S)-nitrile (inversion)

Note: Yields are estimated based on similar transformations and may require optimization for specific substrates.

Conclusion

The chemo-enzymatic strategy outlined in this application note provides a reliable and highly stereoselective pathway for the synthesis of this compound. The use of ketoreductases in the initial step ensures high enantiopurity of the chiral alcohol intermediate, while the subsequent Mitsunobu reaction offers a robust method for the stereospecific introduction of the nitrile group. This approach is well-suited for laboratory-scale synthesis and has the potential for scale-up in a process chemistry environment.

References

The Role of (S)-1-N-Boc-3-cyanopiperidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine is a valuable chiral building block in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its piperidine scaffold is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.

Introduction

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling pathways that drive disease progression.

The chiral piperidine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates can significantly impact their potency, selectivity, and pharmacokinetic profile. This compound serves as a versatile precursor to key intermediates, such as (S)-1-N-Boc-3-aminopiperidine, which can be readily incorporated into various kinase inhibitor backbones.

Synthetic Workflow Overview

The general synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors involves a two-step process:

  • Reduction of the Cyano Group: The nitrile functionality of this compound is reduced to a primary amine to yield (S)-1-N-Boc-3-aminopiperidine. This transformation is typically achieved through catalytic hydrogenation.

  • Coupling to a Heterocyclic Core: The resulting aminopiperidine is then coupled to a suitable heterocyclic core, which is often a key pharmacophore for kinase inhibition. A common core for many kinase inhibitors is the pyrazolo[3,4-d]pyrimidine scaffold.

This workflow is depicted in the following diagram:

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_core Heterocyclic Core cluster_final Final Product A This compound B (S)-1-N-Boc-3-aminopiperidine A->B Reduction D Kinase Inhibitor B->D Coupling C Pyrazolo[3,4-d]pyrimidine derivative (e.g., 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine) C->D

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-N-Boc-3-aminopiperidine

This protocol describes the reduction of the nitrile group of this compound to a primary amine using catalytic hydrogenation with Raney Nickel.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia (7 N solution in methanol)

  • Hydrogen gas

  • Diatomaceous earth

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in a 7 N solution of ammonia in methanol (10 mL/g of substrate), add Raney Nickel (50% slurry in water, 0.5 eq by weight).

  • The reaction mixture is hydrogenated in a Parr shaker apparatus under a hydrogen atmosphere (50 psi).

  • The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield (S)-1-N-Boc-3-aminopiperidine as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

This protocol outlines the coupling of (S)-1-N-Boc-3-aminopiperidine with a 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine core, a common step in the synthesis of BTK inhibitors.

Materials:

  • (S)-1-N-Boc-3-aminopiperidine (from Protocol 1)

  • 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

  • Cesium carbonate (Cs₂CO₃)

  • Xantphos

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), (S)-1-N-Boc-3-aminopiperidine (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.2 eq), and palladium(II) acetate (0.1 eq).

  • Add anhydrous 1,4-dioxane (15 mL/g of the pyrimidine).

  • The reaction mixture is heated to 100-110 °C and stirred vigorously until the starting materials are consumed (monitor by TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Boc-protected kinase inhibitor.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final kinase inhibitor.

Quantitative Data

The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative BTK inhibitors that feature a piperidine moiety, highlighting the potency that can be achieved with this scaffold.

Kinase InhibitorTarget KinaseIC50 (nM)Reference
IbrutinibBTK0.5[1]
AcalabrutinibBTK5.1[1]
ZanubrutinibBTK<1[2]
RilzabrutinibBTK3.1[1]

Relevant Signaling Pathway: B-Cell Receptor (BCR) Signaling

Many kinase inhibitors derived from piperidine-containing scaffolds, such as BTK inhibitors, target components of the B-cell receptor (BCR) signaling pathway. The BCR plays a crucial role in the activation, proliferation, and survival of B-cells.[3] Dysregulation of this pathway is implicated in various B-cell malignancies.[4] The following diagram illustrates a simplified overview of the BCR signaling cascade, highlighting the central role of BTK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_outcome Cellular Response BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation CD19 CD19 PI3K PI3K CD19->PI3K Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK AKT AKT Pathway PI3K->AKT Response Proliferation, Survival, Differentiation NFkB->Response MAPK->Response AKT->Response Antigen Antigen Antigen->BCR Binding & Clustering Inhibitor BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Conclusion

This compound is a key chiral starting material for the synthesis of a variety of potent kinase inhibitors. The straightforward conversion of the cyano group to a primary amine allows for its efficient incorporation into diverse heterocyclic scaffolds. The protocols provided herein offer a general framework for the synthesis of such inhibitors, and the accompanying data and pathway information highlight the therapeutic potential of targeting kinases with molecules derived from this versatile building block. Researchers and drug development professionals can leverage this information to design and synthesize novel kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes: The Strategic Role of (S)-1-N-Boc-3-cyanopiperidine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Boc-3-cyanopiperidine , a chiral piperidine derivative, serves as a versatile and crucial building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including the stereocenter at the C3 position, the reactive nitrile group, and the Boc-protected amine, make it an ideal starting material for the construction of various bioactive molecules, particularly in the development of targeted cancer therapies.

These application notes provide an overview of the utility of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of Aurora kinase inhibitors. Detailed experimental protocols for the key transformations of this intermediate are also provided.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor to more complex substituted piperidines. The nitrile group can be readily transformed into other functional groups, such as an amine or a carboxylic acid, which can then be further elaborated to construct the final active pharmaceutical ingredient (API).

Synthesis of Chiral Aminopiperidine Intermediates for Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of chiral aminopiperidine intermediates, which are core components of certain Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression has been linked to various cancers, making them an attractive target for cancer therapy.

The synthesis of these inhibitors often involves the coupling of a substituted piperidine moiety to a heterocyclic core, such as an imidazo[1,2-a]pyrazine scaffold. The chiral amine at the C3 position of the piperidine ring is crucial for the inhibitor's binding affinity and selectivity.

The synthetic utility of this compound in this context is demonstrated by its conversion to (S)-1-Boc-3-aminomethylpiperidine, which can then be incorporated into the final drug molecule.

Experimental Protocols

Protocol 1: Reduction of this compound to (S)-1-Boc-3-aminomethylpiperidine

This protocol describes the reduction of the nitrile functionality of this compound to a primary amine using Raney Nickel as a catalyst.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia solution (7N in MeOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a 7N solution of ammonia in methanol.

  • Carefully add a slurry of Raney Nickel in water to the reaction mixture under an inert atmosphere.

  • The reaction mixture is then subjected to hydrogenation at a pressure of 50 psi for 16 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude (S)-1-Boc-3-aminomethylpiperidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product(S)-1-Boc-3-aminomethylpiperidine
Reducing AgentH₂/Raney Nickel
SolventMethanol
TemperatureRoom Temperature
Pressure50 psi
Reaction Time16 hours
Typical Yield85-95%
Purity (crude)>90%

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow from this compound

The following diagram illustrates a typical synthetic workflow utilizing this compound for the preparation of a key intermediate for Aurora kinase inhibitors.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final API Synthesis A This compound B (S)-1-Boc-3-aminomethylpiperidine A->B Reduction (H₂, Raney Ni) C Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor B->C Coupling with heterocyclic core

Caption: Synthetic pathway from this compound.

Signaling Pathway of Aurora Kinase Inhibitors

Aurora kinase inhibitors function by disrupting the normal process of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below outlines the key signaling pathway affected by these inhibitors.

G cluster_pathway Aurora Kinase Signaling in Mitosis cluster_inhibition Inhibition by Drug cluster_outcome Cellular Outcome AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Arrest Mitotic Arrest AuroraA->Arrest AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Arrest Mitosis Successful Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Aurora Kinase Inhibitor (e.g., from this compound) Inhibitor->AuroraA Inhibitor->AuroraB Apoptosis Apoptosis Arrest->Apoptosis

Caption: Aurora kinase signaling and inhibition.

Alternative Application: Potential Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

While the primary application of this compound is in the synthesis of Aurora kinase inhibitors, it could potentially be converted to (S)-1-Boc-3-hydroxypiperidine, a key intermediate for the Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib. This would involve a multi-step process, likely proceeding through hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the alcohol.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Ibrutinib and other BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.

G cluster_pathway BTK Signaling Pathway cluster_inhibition Inhibition by Ibrutinib BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLC Phospholipase Cγ2 (PLCγ2) BTK->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream PKC->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: BTK signaling pathway and inhibition by Ibrutinib.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.

Application Notes and Protocols for the Deprotection of the Boc Group from (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group from (S)-1-N-Boc-3-cyanopiperidine is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the efficient removal of the Boc protecting group using common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl).

The cleavage of the Boc group under acidic conditions proceeds through the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4] The tert-butyl cation generated in this process can be scavenged to prevent potential side reactions.[1][5]

Quantitative Data Summary

The selection of a deprotection protocol is often guided by factors such as substrate compatibility, desired selectivity, and scale of the reaction. The following table summarizes common conditions for Boc deprotection based on established literature for various substrates. While specific yields for this compound may vary, these conditions provide a validated starting point for optimization.

Deprotection ReagentConcentrationSolventTypical Reaction TimeTypical YieldKey Considerations
Trifluoroacetic acid (TFA)25-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours>90%Standard, highly effective method. TFA is corrosive and volatile.[6][7]
Hydrogen Chloride (HCl)4 M1,4-Dioxane0.5 - 16 hours>90%Offers high selectivity for N-Boc deprotection in the presence of other acid-sensitive groups like tert-butyl esters.[5][8][9]
p-Toluenesulfonic acid (p-TsOH)Catalytic to StoichiometricEthanol / AcetonitrileVariable81-93%A milder alternative to TFA and HCl.[10][11]
Phosphoric Acid (H₃PO₄)AqueousTetrahydrofuran (THF)VariableHighA greener alternative to halogenated acids.[12][13]

Chemical Reaction and Mechanism

The deprotection of this compound under acidic conditions results in the formation of the corresponding piperidinium salt, carbon dioxide, and isobutylene (or tert-butyl cation).

Caption: General reaction scheme for the acid-catalyzed deprotection of this compound.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving volatile and corrosive reagents should be performed in a well-ventilated fume hood.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[6][7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (4-10 equiv., typically a 25-50% v/v solution of TFA in DCM) to the stirred solution.[6] Gas evolution (CO₂) will be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[14] b. Basification: Carefully neutralize the residue by dissolving it in water and adding saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). c. Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., DCM or ethyl acetate). d. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-3-cyanopiperidine.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative, particularly when other acid-sensitive functional groups are present.[5][9]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.[9]

  • Acid Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[8][9] Monitor the reaction by TLC or LC-MS. A precipitate of the hydrochloride salt may form.[9]

  • Work-up: a. Removal of Volatiles: Upon completion, remove the solvent and excess HCl under reduced pressure. b. Precipitation: Add cold diethyl ether to the residue to precipitate the (S)-3-cyanopiperidine hydrochloride salt. c. Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. d. Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized following the basification and extraction steps described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the deprotection and isolation of the final product.

start Start: this compound dissolve 1. Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve reaction 2. Add Acid (TFA or HCl) Stir at 0°C to RT dissolve->reaction monitor 3. Monitor Reaction by TLC/LC-MS reaction->monitor workup 4. Work-up monitor->workup removal 4a. Remove Volatiles in vacuo workup->removal neutralize 4b. Neutralize with Base (e.g., NaHCO₃) removal->neutralize precipitate Alternative 4b. Precipitate with Ether removal->precipitate extract 4c. Extract with Organic Solvent neutralize->extract dry 4d. Dry and Concentrate extract->dry isolate 5. Isolate Product dry->isolate precipitate->isolate product Final Product: (S)-3-cyanopiperidine or its HCl salt isolate->product

Caption: General experimental workflow for Boc deprotection of this compound.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: If the reaction does not go to completion, especially with sterically hindered substrates, consider increasing the reaction time, elevating the temperature moderately, or using a higher concentration of acid.[7][8]

  • Side Product Formation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product. While the nitrile group is generally not susceptible, other functionalities might be. The use of scavengers like anisole or thioanisole can mitigate this issue.[1][5]

  • Product Isolation: If the product hydrochloride salt is soluble in ether, or if the free amine is highly water-soluble, isolation can be challenging. In such cases, after removing the reaction volatiles, the crude salt may be used directly in the next step, or alternative work-up procedures like ion-exchange chromatography may be necessary.[14]

References

Application Notes and Protocols: Reactions of the Cyano Group in (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-3-cyanopiperidine is a versatile chiral building block in medicinal chemistry and drug development. The cyano group, a valuable functional handle, can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, amides, ketones, and tetrazoles. This document provides detailed application notes and experimental protocols for several key reactions of the cyano group in this compound, enabling the synthesis of diverse piperidine-based scaffolds for drug discovery.

Key Reactions of the Cyano Group

The primary reactions of the cyano group in this compound discussed in this document are:

  • Reduction to a Primary Amine: Conversion of the nitrile to an aminomethyl group, a crucial transformation for introducing basic side chains.

  • Hydrolysis to a Carboxylic Acid: Transformation of the nitrile to a carboxylic acid, providing a handle for amide bond formation and other modifications.

  • Addition of Grignard Reagents to form Ketones: A carbon-carbon bond-forming reaction to introduce keto functionalities.

  • [2+3] Cycloaddition with Sodium Azide to form a Tetrazole: Synthesis of a tetrazole ring, a common bioisostere for a carboxylic acid.

A general overview of these transformations is presented in the following workflow diagram.

Reactions_of_S_1_N_Boc_3_cyanopiperidine start This compound amine (S)-1-Boc-3-(aminomethyl)piperidine start->amine Reduction (e.g., Raney Ni, H2) acid (S)-1-Boc-piperidine-3-carboxylic acid start->acid Hydrolysis (e.g., conc. HCl) ketone (S)-tert-butyl 3-(acyl)piperidine-1-carboxylate start->ketone Grignard Reaction (e.g., R-MgBr) tetrazole (S)-tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate start->tetrazole [2+3] Cycloaddition (e.g., NaN3)

Caption: Key transformations of the cyano group in this compound.

Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile in this compound to (S)-1-Boc-3-(aminomethyl)piperidine is a fundamental transformation that provides a primary amine for further functionalization, such as amide or sulfonamide formation, or reductive amination.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method utilizes Raney® Nickel, a common catalyst for nitrile reduction, under a hydrogen atmosphere.[1][2]

Experimental Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash Raney® Nickel (50% slurry in water, 0.5 g) with anhydrous ethanol (3 x 10 mL).

  • Reaction Setup: To a solution of this compound (1.0 g, 4.76 mmol) in anhydrous ethanol (20 mL) in a hydrogenation vessel, add the washed Raney® Nickel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (S)-1-Boc-3-(aminomethyl)piperidine as a colorless oil.

ParameterValue
Reactants This compound, H₂
Catalyst Raney® Nickel
Solvent Ethanol
Temperature Room Temperature
Pressure 50 psi
Reaction Time 16 hours
Typical Yield 85-95%

Raney_Nickel_Reduction start Start: this compound in Ethanol step1 Add washed Raney Ni catalyst start->step1 step2 Pressurize with H2 (50 psi) step1->step2 step3 Stir at room temperature for 16h step2->step3 step4 Filter through Celite step3->step4 step5 Concentrate filtrate step4->step5 step6 Purify by column chromatography step5->step6 end End: (S)-1-Boc-3-(aminomethyl)piperidine step6->end

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Addition of Grignard Reagents to form Ketones

The addition of Grignard reagents to nitriles, followed by acidic workup, provides a versatile route to ketones. This reaction allows for the introduction of a wide range of alkyl and aryl groups at the 3-position of the piperidine ring.

Protocol 3: Grignard Reaction with Phenylmagnesium Bromide

This protocol describes the synthesis of (S)-tert-butyl 3-(benzoyl)piperidine-1-carboxylate.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 4.76 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere (argon or nitrogen), add phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.75 mL, 5.24 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (S)-tert-butyl 3-(benzoyl)piperidine-1-carboxylate.

ParameterValue
Reactants This compound, Phenylmagnesium bromide
Solvent Diethyl ether
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 60-75%

Workflow for Grignard Reaction

Grignard_Reaction start Start: this compound in Diethyl Ether step1 Add Phenylmagnesium Bromide at 0°C start->step1 step2 Stir at room temperature for 12h step1->step2 step3 Quench with saturated NH4Cl (aq) step2->step3 step4 Extract with ethyl acetate step3->step4 step5 Dry and concentrate organic layers step4->step5 step6 Purify by column chromatography step5->step6 end End: (S)-tert-butyl 3-(benzoyl)piperidine-1-carboxylate step6->end

Caption: Workflow for the Grignard reaction of this compound.

[2+3] Cycloaddition with Sodium Azide to form a Tetrazole

The [2+3] cycloaddition of the nitrile with sodium azide is an efficient method to synthesize 5-substituted tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design due to their similar pKa and ability to participate in hydrogen bonding.

Protocol 4: Synthesis of (S)-tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

This protocol describes the formation of the tetrazole ring using sodium azide and a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 4.76 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL), add sodium azide (0.62 g, 9.52 mmol) and ammonium chloride (0.51 g, 9.52 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Work-up: Cool the mixture to room temperature and pour it into water (50 mL). Acidify the aqueous solution to pH 2-3 with 2M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% acetic acid) to give (S)-tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate.

ParameterValue
Reactants This compound, Sodium azide
Reagent Ammonium chloride
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 24 hours
Typical Yield 75-90%

Workflow for Tetrazole Formation

Tetrazole_Formation start Start: this compound in DMF step1 Add NaN3 and NH4Cl start->step1 step2 Heat at 120°C for 24h step1->step2 step3 Cool, pour into water, and acidify with HCl step2->step3 step4 Extract with ethyl acetate step3->step4 step5 Dry and concentrate organic layers step4->step5 step6 Purify by recrystallization or chromatography step5->step6 end End: (S)-tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate step6->end

Caption: Workflow for the synthesis of a tetrazole from this compound.

Conclusion

The cyano group of this compound serves as a versatile precursor for a range of important functional groups in medicinal chemistry. The protocols provided herein offer reliable methods for the synthesis of aminomethyl, carboxyl, keto, and tetrazolyl piperidine derivatives, thereby expanding the chemical space accessible from this valuable chiral building block. These transformations are essential for the development of novel therapeutics and underscore the importance of this compound in modern drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (S)-1-N-Boc-3-cyanopiperidine, a valuable chiral building block in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the readily available (S)-1-N-Boc-3-hydroxypiperidine. The protocol first involves the conversion of the hydroxyl group to a tosylate, creating a good leaving group. Subsequently, a nucleophilic substitution with sodium cyanide is performed to yield the desired product. This application note offers detailed experimental protocols, tabulated data for key reaction parameters, and safety guidelines for handling cyanide on a larger scale, ensuring a safe, efficient, and reproducible synthesis.

Introduction

Chiral piperidine scaffolds are prevalent in a multitude of biologically active molecules and approved drugs. The specific stereochemistry of these structures is often crucial for their pharmacological activity. This compound serves as a key intermediate for the synthesis of various therapeutic agents, making its efficient and scalable production a significant focus in pharmaceutical process development. The following protocols detail a reliable two-step synthesis from (S)-1-N-Boc-3-hydroxypiperidine, a commercially available starting material. The synthetic strategy relies on the robust and well-established chemistry of tosylation followed by an SN2 cyanation reaction.

Synthetic Pathway

The overall synthetic scheme is presented below. The process begins with the activation of the hydroxyl group of (S)-1-N-Boc-3-hydroxypiperidine via tosylation, followed by nucleophilic displacement with a cyanide anion to furnish the target molecule. The SN2 reaction proceeds with an inversion of stereochemistry at the C3 position.

G start (S)-1-N-Boc-3-hydroxypiperidine reagents1 p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM) start->reagents1 intermediate (S)-1-N-Boc-3-tosyloxypiperidine reagents1->intermediate intermediate2 (S)-1-N-Boc-3-tosyloxypiperidine reagents2 Sodium cyanide (NaCN), Dimethylformamide (DMF) product (R)-1-N-Boc-3-cyanopiperidine reagents2->product intermediate2->reagents2 G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: (S)-1-N-Boc-3-hydroxypiperidine tosylation Tosylation Reaction start->tosylation cyanation Cyanation Reaction (Handle with extreme care) tosylation->cyanation workup_tosyl Aqueous Work-up (Tosylation) workup_cyano Aqueous Work-up (Cyanation) purification_tosyl Recrystallization/ Direct Use workup_tosyl->purification_tosyl purification_tosyl->cyanation analysis_inter TLC/HPLC of Intermediate purification_cyano Column Chromatography/ Distillation workup_cyano->purification_cyano analysis_final TLC/HPLC, NMR, IR, MS of Final Product product Final Product: (R)-1-N-Boc-3-cyanopiperidine analysis_final->product

Application Note: Biocatalytic Synthesis of (S)-1-N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-N-Boc-3-hydroxypiperidine, also known as (S)-NBHP, is a high-value chiral intermediate crucial for the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Notably, it is a key building block for Ibrutinib, an inhibitor of Bruton's tyrosine kinase used in the treatment of B-cell malignancies.[3][4] Traditional chemical synthesis routes for (S)-NBHP often involve costly resolving agents, harsh reaction conditions, and result in theoretical yields of less than 50%.[3] Biocatalytic methods, particularly the asymmetric reduction of the prochiral ketone N-Boc-3-piperidone (NBPO), offer a green, highly efficient, and stereoselective alternative.[5] These enzymatic processes operate under mild conditions, leading to high yields and exceptional enantiomeric purity (>99% ee).[1][6] This document provides detailed protocols and comparative data for the synthesis of (S)-NBHP using ketoreductases (KREDs).

Principle of Biocatalytic Asymmetric Reduction

The core of this biocatalytic process is the stereoselective reduction of the ketone group in N-Boc-3-piperidone to a hydroxyl group, yielding the desired (S)-enantiomer. This transformation is catalyzed by a ketoreductase (KRED), an oxidoreductase enzyme. The reaction is dependent on a hydride donor, typically the reduced nicotinamide adenine dinucleotide cofactor (NADH) or its phosphate equivalent (NADPH). Due to the high cost of these cofactors, an in situ regeneration system is essential for economic viability on a preparative scale.[6]

Common cofactor regeneration systems include:

  • Enzyme-Coupled: A secondary enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap co-substrate like glucose to regenerate the NADPH/NADH cofactor.[6]

  • Substrate-Coupled: The KRED itself catalyzes the oxidation of a co-substrate, often a secondary alcohol like isopropanol (IPA), to regenerate the cofactor.[7][8]

Experimental Workflow

The general workflow for the biocatalytic synthesis of (S)-NBHP involves enzyme screening, reaction optimization, preparative-scale synthesis, and product isolation and analysis.

Biocatalytic_Workflow sub Substrate Preparation N-Boc-3-piperidone bioreaction Asymmetric Reduction Controlled pH, Temperature, and Agitation sub->bioreaction reagents Reaction Setup KRED, Buffer, Cofactor, Regeneration System (e.g., GDH/Glucose) reagents->bioreaction monitoring In-Process Control (TLC / HPLC) bioreaction->monitoring Sample workup Reaction Quench & Work-up (e.g., Solvent Extraction) bioreaction->workup Complete monitoring->bioreaction Continue / Stop purification Purification (e.g., Column Chromatography) workup->purification product Final Product (S)-1-N-Boc-3-hydroxypiperidine purification->product analysis Quality Control (Chiral HPLC, GC, NMR, SOR) product->analysis

Caption: General workflow for the biocatalytic synthesis of (S)-1-N-Boc-3-hydroxypiperidine.

Data Presentation

The efficiency of the biocatalytic synthesis of (S)-NBHP can vary significantly based on the choice of biocatalyst and reaction conditions.

Table 1: Comparison of Various Biocatalytic Systems

Biocatalyst System Substrate Conc. (g/L) Temp (°C) Time (h) Yield (%) Enantiomeric Excess (ee %) Reference
KRED 110 10 35 - 40 3 - 4 90 - 95 >99 [9]
Recombinant KRED 100 25 24 97.6 >99 [1][2][10]
Pichia pastoris SIT2014 N/A N/A N/A 85.4 >99 [11]
Co-expressed KRED/GDH 100 35 <12 >99 >99 [6]
Aldo-Keto Reductase (AKR-43) 160 (16% w/w) 30 16 N/A >99 [12]

| Ketoreductase ChKRED03 | 200 | 30 | 3 | >99 | >99 |[13] |

Table 2: Optimized Protocol using Co-expressed KRED and GDH in E. coli

Parameter Value
Substrate (NBPO) Concentration 100 g/L
Co-substrate (D-glucose) Conc. 130 g/L
Cofactor (NADP+) Concentration 0.2 g/L
Biocatalyst Loading (wet cells) 30 g/L
Buffer System 100 mmol/L PBS
pH 6.5
Temperature 35 °C
Reaction Time < 12 hours
Conversion > 99%
Product Optical Purity (ee) > 99%

Data derived from the protocol described by Zhang et al. (2022)[6]

Experimental Protocols

The following are representative protocols for the screening of ketoreductases and a preparative scale synthesis.

Protocol 1: Screening of Ketoreductases

This protocol is adapted from a method used to screen a panel of KRED enzymes for their activity and stereoselectivity.[9]

1. Materials and Reagents:

  • Ketoreductase (KRED) screening kit (e.g., ES-KRED-8000 kit)

  • N-1-Boc-3-piperidone (Substrate)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • NADH or NAD+

  • D-glucose

  • Glucose Dehydrogenase (GDH)

  • Ethanol (for substrate dissolution)

  • TLC plates (Silica gel), Ninhydrin stain

  • Ethyl acetate and n-hexane (for TLC mobile phase)

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube or vial. To 1 mL of PBS (pH 7.0), add 5 mg of the KRED to be tested, 5 mg NADH (or NAD+ if using a regeneration system), 10 mg D-glucose, and 10 mg GDH.

  • Prepare a stock solution of the substrate by dissolving N-1-Boc-3-piperidone in ethanol.

  • Add 10 mg of N-1-Boc-3-piperidone (e.g., from a 100 mg/mL stock in ethanol) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at 250 rpm at a controlled temperature of 30 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture on a silica plate and elute with a mobile phase of ethyl acetate:n-hexane (1:1). Visualize the spots using a ninhydrin stain.

  • Identify the KRED that shows the highest conversion of the starting material to the product for further optimization and scale-up. KRED 110 was identified as highly effective in one such screen.[9]

Protocol 2: Preparative Scale Synthesis using KRED with Cofactor Regeneration

This protocol describes a gram-scale synthesis adapted from optimized processes found in the literature.[9][6] It utilizes a KRED with a cofactor regeneration system.

1. Materials and Reagents:

  • Selected Ketoreductase (e.g., KRED 110 or a co-expressed KRED/GDH system)

  • N-1-Boc-3-piperidone

  • Triethanolamine-HCl buffer (200 mM, pH 7.5) or PBS (100 mM, pH 6.5)

  • NAD+ or NADP+ (e.g., 10 mM)

  • Co-substrate for regeneration (e.g., Isopropanol or D-glucose)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (Na2SO4, anhydrous)

2. Reaction Setup (Example based on 10 g/L scale):

  • In a suitable reaction vessel, prepare the buffer solution.

  • Add the ketoreductase enzyme (e.g., 3% w/v) and the cofactor (e.g., 10 mM NAD+).[9]

  • If using an enzyme-coupled regeneration system, add the regeneration enzyme (GDH) and co-substrate (D-glucose). If using a substrate-coupled system, the co-substrate (isopropanol) will be part of the reaction medium.

  • Dissolve 10 g/L of N-1-Boc-3-piperidone in a minimal amount of a co-solvent like isopropanol and add it to the reaction vessel.

  • Adjust the final volume with buffer.

3. Reaction Execution:

  • Stir the reaction mixture at approximately 230 rpm.

  • Maintain the temperature between 35 – 40 °C.[9]

  • Monitor the reaction progress periodically using TLC or HPLC. The reaction is typically complete within 3-4 hours under these optimized conditions.[9]

4. Work-up and Isolation:

  • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, typically as a yellow to brown oil.[9]

5. Analysis:

  • Confirm the product identity and purity using Gas Chromatography (GC), Mass Spectrometry (ESI-MS), and NMR.[9]

  • Determine the enantiomeric excess (ee %) of the product using Chiral HPLC.

  • Measure the specific optical rotation (SOR).

References

Application Note: Continuous Flow Synthesis of (S)-1-Boc-3-aminopiperidine using Immobilized ω-Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-3-aminopiperidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including inhibitors for CHK1 and phosphoinositide 3-kinase delta (PI3Kδ)[1][2][3]. Traditional chemical synthesis methods for this compound often involve harsh reaction conditions, expensive and toxic metal catalysts, and can suffer from low stereoselectivity[1]. Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TAs), offers a green and efficient alternative for the production of chiral amines. This application note describes a continuous flow process for the synthesis of (S)-1-Boc-3-aminopiperidine from N-Boc-3-piperidone using an immobilized ω-transaminase. The continuous flow approach provides significant advantages over batch processes, including enhanced heat and mass transfer, higher catalyst loading, and improved productivity, making it suitable for large-scale production[2].

Experimental Overview

The synthesis of (S)-1-Boc-3-aminopiperidine is achieved through an asymmetric reductive amination of N-Boc-3-piperidone. An immobilized ω-transaminase (ATA-W12-EES) is employed as the catalyst in a packed bed reactor. The substrate solution, containing N-Boc-3-piperidone, an amine donor (such as isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor in a suitable buffer, is continuously pumped through the reactor. The product is then collected at the outlet for downstream purification and analysis.

G cluster_prep Preparation cluster_synthesis Continuous Flow Synthesis cluster_downstream Downstream Processing A Immobilize ω-Transaminase on Epoxy Resin C Pack Column with Immobilized Enzyme A->C B Prepare Substrate Solution (N-Boc-3-piperidone, Amine Donor, PLP) D Pump Substrate Solution through Packed Bed Reactor B->D C->D E Collect Eluate Containing Product D->E F Product Extraction E->F G Analysis (HPLC) - Conversion Rate - Enantiomeric Excess F->G

Figure 1. Experimental workflow for the continuous flow synthesis of (S)-1-Boc-3-aminopiperidine.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the continuous flow synthesis of (S)-1-Boc-3-aminopiperidine.

Table 1: Reaction Parameters and Performance

ParameterValueReference
Enzymeω-Transaminase (ATA-W12-EES)[1]
Support for ImmobilizationEthylenediamine-modified epoxy resin[4]
Reactor TypePacked bed glass column (10 mm i.d. x 100 mm)[1]
SubstrateN-Boc-3-piperidone[5][6]
Amine DonorIsopropylamine (1.5 M)[5]
CofactorPyridoxal-5'-phosphate (PLP) (0.2 mM)[5]
BufferTris-HCl (100 mM, pH 8.5)[5]
Temperature37 °C[1]
Residence Time10 min[2][4]
Conversion Rate95%[2][4]
Enantiomeric Excess (ee)> 99.5%[2]
Space-Time Yield930.73 g·L⁻¹·day⁻¹[2][4]

Table 2: Influence of Flow Rate on Conversion Rate

Flow Rate (mL/min)Conversion Rate (%)
0.2~90
0.4~75
0.6~68
0.8~64
1.0~60
(Data extrapolated from graphical representations in source material)

Detailed Experimental Protocols

1. Preparation of Immobilized ω-Transaminase (ATA-W12-EES)

This protocol is based on the covalent immobilization of ω-transaminase on an epoxy resin modified with ethylenediamine (EDA)[4].

  • Materials: Epoxy resin, ethylenediamine (EDA), ω-transaminase (ATA-W12), phosphate buffer.

  • Procedure:

    • Modify the epoxy resin with ethylenediamine to introduce amino groups. This creates a bifunctional support that can rapidly adsorb the enzyme and then form multipoint covalent attachments[4].

    • Prepare a solution of ω-transaminase in a suitable buffer (e.g., phosphate buffer).

    • Add the modified epoxy resin to the enzyme solution and allow the immobilization to proceed. The binding efficiency should be high (>95%) with good activity recovery (around 75%)[2][4].

    • After the immobilization period, filter the resin, wash it with buffer to remove any unbound enzyme, and store it for use in the flow reactor. The immobilized enzyme has been shown to be stable, retaining 90% of its activity after 15 reuse cycles[4].

2. Continuous Flow Synthesis Setup and Operation

  • Materials: Glass column (e.g., 10 mm i.d. x 100 mm), peristaltic pump, tubing, water bath or column heater, substrate solution.

  • Substrate Solution Preparation:

    • Dissolve N-Boc-3-piperidone (e.g., 500 mM), isopropylamine (1.5 M), and PLP (0.2 mM) in Tris-HCl buffer (100 mM, pH 8.5)[5].

  • Procedure:

    • Pack the glass column with the prepared immobilized ω-transaminase (ATA-W12-EES). A typical packing amount is around 2.5 g[2].

    • Place the packed column in a water bath or use a column heater to maintain the reaction temperature at 37 °C[1].

    • Connect the column to a peristaltic pump using appropriate tubing.

    • Pump the substrate solution from a reservoir through the packed bed reactor at a defined flow rate (e.g., 0.4 mL/min)[2].

    • Collect the eluate from the column outlet. This solution contains the product, (S)-1-Boc-3-aminopiperidine, as well as unreacted substrate and byproducts.

    • The system can be operated continuously for extended periods (e.g., 24 hours) to achieve a high space-time yield[2][4].

3. Product Purification and Analysis

  • Materials: Ethyl acetate, sodium sulfate, High-Performance Liquid Chromatography (HPLC) system with a chiral column.

  • Purification (Extraction):

    • Take a sample of the collected eluate (e.g., 100 µL) and add ethyl acetate (e.g., 500 µL)[5].

    • Vortex the mixture to extract the product into the organic phase. Repeat the extraction twice[5].

    • Combine the organic phases and dry with anhydrous sodium sulfate[5].

    • The solvent can be removed under reduced pressure to obtain the crude product.

  • Analysis (HPLC):

    • Conversion Rate: The conversion of N-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine can be determined using a C18 column. A mobile phase of 28% acetonitrile and 72% TFA solution (0.1%) at a flow rate of 0.8 mL/min with UV detection at 210 nm can be used[5].

    • Enantiomeric Excess (ee): The enantiomeric excess of the product is determined using a chiral HPLC column (e.g., Chiralcel AD-H). A mobile phase of 90% n-heptane and 10% ethanol at a flow rate of 1 mL/min with UV detection at 210 nm can be employed[5].

Conclusion

The continuous flow synthesis of (S)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase offers a highly efficient and sustainable method for the production of this valuable pharmaceutical intermediate. The process achieves high conversion rates and excellent enantioselectivity with a significant space-time yield. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers and drug development professionals to implement this technology in their laboratories and for potential scale-up.

References

Application Note: Analytical Characterization of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-N-Boc-3-cyanopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate and robust analytical methods are crucial for confirming its identity, purity, and enantiomeric integrity. This document provides detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name tert-butyl (3S)-3-cyanopiperidine-1-carboxylate[]
CAS Number 915226-39-0[3]
Molecular Formula C11H18N2O2[4][5]
Molecular Weight 210.27 g/mol [4][5]
Appearance White to yellow powder/solid[1][4]
Melting Point 60-65 °C[1][4]
Boiling Point 325.3°C at 760 mmHg[]
Solubility Soluble in Methanol[4]
Storage 2-8°C[4][6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

1.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

1.1.2. Data Presentation: NMR Spectral Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (126 MHz, CDCl₃) - Representative
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
1.49 (s, 9H)28.7
1.77 (m, 2H)29.3
1.97 (brs, 1H)30.6
2.66 (m, 1H)46.4
3.35-3.84 (brs, 4H)79.3
122.1 (C≡N)
155.0 (C=O)

Note: ¹³C NMR data is representative based on similar structures.[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

1.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan and ratio it against the sample scan.

1.2.2. Data Presentation: IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
C-H stretch (alkane)2970-2850
C≡N stretch (nitrile)2240-2220
C=O stretch (Boc carbamate)~1690
C-O stretch1170-1150
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound.

1.3.1. Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

1.3.2. Data Presentation: Mass Spectrometry Data

Parameter Value
Molecular Formula C11H18N2O2
Exact Mass 210.1368 g/mol
Expected Ion ([M+H]⁺) 211.1441 m/z
Expected Ion ([M+Na]⁺) 233.1260 m/z

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a standard method for assessing the chemical purity of this compound.

2.1.1. Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

2.1.2. Data Presentation: HPLC Purity Method

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Chiral HPLC for Enantiomeric Purity Analysis

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of this compound.

2.2.1. Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve the sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Chiral Column: Polysaccharide-based column (e.g., CHIRALPAK series)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

2.2.2. Data Presentation: Chiral HPLC Method

Parameter Condition
Column CHIRALPAK IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
UV Detection 210 nm

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL CDCl₃ acq Acquire ¹H and ¹³C NMR Spectra (400 MHz) prep->acq Insert into Spectrometer proc Fourier Transform, Phase & Baseline Correction acq->proc analysis Structural Elucidation proc->analysis

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dissolve sample (1 mg/mL) in mobile phase acq Inject 10 µL into HPLC system prep->acq proc Integrate Peak Areas acq->proc analysis Determine Purity or Enantiomeric Excess proc->analysis

Caption: HPLC Workflow for Purity and Chiral Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare dilute solution in Methanol acq Infuse into ESI Source prep->acq analysis Identify Molecular Ion Peak acq->analysis

Caption: Mass Spectrometry Workflow for Molecular Weight Determination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-N-Boc-3-cyanopiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (S)-1-N-Boc-3-cyanopiperidine using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue IDQuestionPotential CausesSuggested Solutions
PUR-001 Poor Separation of Enantiomers: Why am I not achieving good separation between the (S) and (R) enantiomers?- Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Column overloading.- Temperature fluctuations.- Select an appropriate CSP: Polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC) are often effective for separating chiral compounds.[1]- Optimize the mobile phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane/isopropanol or hexane/ethanol. Vary the ratio to improve resolution. For reverse-phase, acetonitrile/water or methanol/water with an acidic modifier can be used.[1][2]- Reduce sample load: Overloading the column can lead to broad peaks and poor resolution.- Control the temperature: Use a column oven to maintain a stable temperature, as temperature can affect chiral recognition.[3]
PUR-002 Peak Tailing: My peaks are showing significant tailing. What is the cause and how can I fix it?The basic nitrogen in the piperidine ring can interact strongly with acidic silanol groups on the silica gel surface, causing tailing.[2][4]- Add a basic modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) (0.1-1%) or ammonia solution in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[4]- Use a different stationary phase: Consider using alumina (basic or neutral) or an end-capped silica gel where the acidic silanol groups are minimized.[4]
PUR-003 Low Recovery of the Compound: I'm losing a significant amount of my compound during purification. Why is this happening?- Irreversible adsorption: The compound may be strongly and irreversibly binding to the acidic sites on the silica gel.[4]- Decomposition on silica: The compound might be unstable on silica gel.[5]- Compound is too polar: The chosen eluent may not be strong enough to elute the compound effectively.- Deactivate the silica gel: Add a basic modifier to the mobile phase as described for peak tailing (PUR-002).[4]- Test for stability: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then elute to see if any degradation occurs.[5]- Increase eluent polarity: If using normal-phase chromatography, gradually increase the percentage of the more polar solvent (e.g., isopropanol in hexane/isopropanol). For highly polar compounds, a reverse-phase approach might be more suitable.[2][5]
PUR-004 Compound Elutes with the Solvent Front: My compound is coming off the column immediately. How do I achieve retention?The mobile phase is too polar for the stationary phase being used.- Decrease mobile phase polarity: For normal-phase chromatography, decrease the concentration of the polar solvent in your mobile phase (e.g., use a lower percentage of ethanol in hexane).- Switch to a less polar mobile phase system.
PUR-005 Inconsistent Retention Times: The retention time of my compound is varying between runs. What could be the issue?- Changes in mobile phase composition: Even small variations can affect retention, especially in chiral separations.[6]- Column degradation: The stationary phase may be degrading.- Temperature fluctuations. [3]- Column equilibration: The column may not be properly equilibrated between runs.- Prepare fresh mobile phase: Ensure the mobile phase is well-mixed and from the same batch for a series of runs.- Use a guard column: This can help protect the analytical column and extend its lifetime.- Ensure proper equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before each injection.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Key properties are summarized in the table below. The compound is a solid at room temperature and is soluble in common organic solvents like methanol, chloroform, and dichloromethane.[7][8]

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol [9]
Appearance White to yellow powder[7][10]
Melting Point 60-65 °C[7]
Boiling Point 40 °C at 30 mmHg[7][10]
Solubility Soluble in Methanol, Chloroform, Dichloromethane, DMSO[7][8]

Q2: What type of column is recommended for the chiral separation of 1-N-Boc-3-cyanopiperidine?

A2: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are a common and effective choice for a wide range of chiral molecules.[1][11]

Q3: How do I prepare my sample for loading onto the column?

A3: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is a weak solvent in your chromatographic system (e.g., dichloromethane or toluene for a hexane/isopropanol mobile phase). This helps to ensure a narrow loading band and better separation.

Q4: What visualization techniques can be used for TLC analysis of this compound?

A4: Since the compound has a Boc-protecting group and lacks a strong chromophore, visualization under a UV lamp at 254 nm might not be very sensitive. Staining with potassium permanganate (KMnO₄) solution or ninhydrin stain (after deprotection of the Boc group with acid) are effective methods for visualizing the compound on a TLC plate.

Q5: Can I use reversed-phase chromatography for this purification?

A5: Yes, reversed-phase chromatography is a viable alternative.[2] A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape by protonating the piperidine nitrogen.[2]

Experimental Protocol: Chiral Purification by HPLC

This protocol provides a general methodology for the analytical to semi-preparative scale chiral separation of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak IC-3, 250 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropyl Alcohol (IPA). A starting ratio of 95:5 (n-Hexane:IPA) is recommended.[1] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the racemic or enriched compound at approximately 1 mg/mL in the mobile phase.[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

    • Inject the sample.

    • Monitor the separation and identify the peaks corresponding to the (R) and (S) enantiomers.

    • Collect the fractions corresponding to the desired (S)-enantiomer.

    • Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

    • Confirm the enantiomeric purity of the collected fraction by re-injecting a small aliquot onto the same chiral column.[2]

Visual Workflow

The following diagram illustrates a troubleshooting workflow for the purification of this compound by column chromatography.

G Troubleshooting Workflow for this compound Purification start Start Purification check_separation Good Separation? start->check_separation check_tailing Symmetrical Peaks? check_separation->check_tailing Yes optimize_mp Optimize Mobile Phase (e.g., Hex/IPA ratio) check_separation->optimize_mp No check_recovery Good Recovery? check_tailing->check_recovery Yes add_modifier Add Basic Modifier to Eluent (e.g., 0.1% TEA) check_tailing->add_modifier No end_purification Purification Successful check_recovery->end_purification Yes check_stability Check Compound Stability on Silica (TLC) check_recovery->check_stability No change_csp Select Different Chiral Stationary Phase optimize_mp->change_csp reduce_load Reduce Sample Load change_csp->reduce_load reduce_load->check_separation use_alumina Use Alumina or End-capped Silica add_modifier->use_alumina use_alumina->check_tailing check_stability->add_modifier

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimization of reaction conditions for (S)-1-N-Boc-3-cyanopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the two-stage synthesis of (S)-1-N-Boc-3-cyanopiperidine, a key intermediate for researchers in medicinal chemistry and drug development. The synthesis involves the asymmetric reduction of 1-N-Boc-3-piperidone to (S)-1-N-Boc-3-hydroxypiperidine, followed by a cyanation reaction.

Troubleshooting Guides

Stage 1: Asymmetric Reduction of 1-N-Boc-3-piperidone

Question: My enzymatic reduction is showing low or no conversion of the starting material. What are the possible causes and solutions?

Answer: Low or no conversion in the enzymatic reduction can stem from several factors related to the enzyme, cofactors, or reaction conditions.

  • Enzyme Activity: Ensure the ketoreductase (KRED) or whole-cell biocatalyst is active. Improper storage or handling can lead to denaturation. If possible, perform an activity assay on a small scale with a known substrate.

  • Cofactor Regeneration: Many enzymatic reductions rely on a cofactor like NADH or NADPH.[1] For the reaction to proceed to completion, this cofactor must be regenerated. A common method is to use a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose, to convert NAD+ back to NADH.[2] Ensure that all components of the regeneration system are present and active.

  • pH Optimum: The pH of the reaction medium is critical for enzyme activity. The optimal pH for the reduction of N-Boc-3-piperidone is often around 6.5-7.5.[3][4] Verify the pH of your buffer system and adjust if necessary.

  • Temperature: While higher temperatures can increase reaction rates, excessive heat can denature the enzyme. The optimal temperature for this reduction is typically between 30°C and 40°C.[3] Operating outside this range can significantly decrease enzyme activity.

  • Substrate Inhibition: High concentrations of the starting material, 1-N-Boc-3-piperidone, can sometimes inhibit the enzyme, leading to a stalled reaction. If you suspect substrate inhibition, try running the reaction with a lower initial substrate concentration.

Question: The enantiomeric excess (e.e.) of my (S)-1-N-Boc-3-hydroxypiperidine is lower than expected. How can I improve it?

Answer: Achieving high enantioselectivity is a key advantage of biocatalysis. If the e.e. is low, consider the following:

  • Choice of Biocatalyst: Not all ketoreductases will exhibit the same stereoselectivity for a given substrate. The selection of the enzyme is crucial. Several ketoreductases from sources like Candida parapsilosis have been shown to produce (S)-1-N-Boc-3-hydroxypiperidine with excellent e.e. (>99%).[2][3]

  • Reaction Conditions: While temperature and pH primarily affect the rate, suboptimal conditions can sometimes impact the stereoselectivity of the reaction. Ensure you are operating within the recommended ranges for your specific enzyme.

  • Contamination: Contamination of your reaction with other microorganisms could introduce competing enzymes with different selectivities. Ensure sterile techniques are used, especially when working with whole-cell biocatalysts.

Stage 2: Cyanation of (S)-1-N-Boc-3-hydroxypiperidine (Mitsunobu Reaction)

Question: My Mitsunobu reaction for the cyanation of (S)-1-N-Boc-3-hydroxypiperidine is not working or gives a low yield. What should I check?

Answer: The Mitsunobu reaction is a powerful tool for converting secondary alcohols to nitriles with an inversion of stereochemistry, but it is sensitive to several factors.[5][6]

  • Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Any moisture will consume the reagents and reduce the yield. Ensure that your solvent (typically THF or DCM) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh3), must be of high quality. PPh3 can oxidize over time, and azodicarboxylates can degrade. Use fresh or properly stored reagents.

  • Order of Addition: The order in which reagents are added can be critical. A common and effective method is to dissolve the alcohol, the cyanide source (e.g., acetone cyanohydrin), and PPh3 in the solvent and then add the azodicarboxylate dropwise at 0°C.[2]

  • Steric Hindrance: The secondary alcohol on the piperidine ring can present some steric hindrance, which might slow down the reaction or lead to lower yields compared to less hindered primary alcohols.[7] Longer reaction times or a slight increase in temperature after the initial addition may be necessary.

  • Nucleophile Acidity: The nucleophile in a Mitsunobu reaction should ideally have a pKa of less than 15. Acetone cyanohydrin is a suitable source of cyanide for this reaction.[7]

Question: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are some effective purification strategies?

Answer: The removal of TPPO is a common challenge in Mitsunobu reactions. Here are a few strategies:

  • Crystallization: TPPO is often crystalline. After the reaction, concentrating the mixture and adding a non-polar solvent (like a mixture of ether and hexanes) can sometimes precipitate the TPPO, which can then be removed by filtration.

  • Column Chromatography: While TPPO can sometimes co-elute with the desired product, careful selection of the eluent system for flash chromatography can achieve separation. A gradient elution might be necessary.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine. This allows for the simple filtration of the phosphine oxide byproduct after the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, the prochiral ketone, 1-N-Boc-3-piperidone, is asymmetrically reduced to the chiral alcohol, (S)-1-N-Boc-3-hydroxypiperidine, using a stereoselective biocatalyst. The second step involves the conversion of the hydroxyl group to a cyano group, often via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry to yield (R)-1-N-Boc-3-cyanopiperidine. Note: The question asks for the (S)-isomer, which would require starting with (R)-1-N-Boc-3-hydroxypiperidine or a method that proceeds with retention of stereochemistry.

Q2: Why is biocatalysis preferred for the first step?

A2: Biocatalysis using ketoreductases or whole-cell systems offers several advantages over traditional chemical reduction followed by chiral resolution. These include high enantioselectivity (often >99% e.e.), mild reaction conditions (ambient temperature and neutral pH), and avoidance of heavy metal catalysts and high-pressure hydrogenation.[3][8]

Q3: What are the key safety precautions for the cyanation step?

A3: The cyanation step requires careful handling of hazardous materials. Acetone cyanohydrin is a convenient but toxic source of cyanide.[7] Azodicarboxylates like DEAD and DIAD are toxic and potentially explosive, especially DEAD. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q4: Can I use a different method for cyanation?

A4: Yes, other methods exist for converting alcohols to nitriles. One common alternative is a two-step process where the alcohol is first converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).[9] However, this adds a step to the synthesis. The Appel reaction can convert the alcohol to an alkyl halide, which can then be displaced by cyanide.[10][11]

Data Presentation

Table 1: Optimization of Asymmetric Reduction of 1-N-Boc-3-piperidone

BiocatalystSubstrate Conc. (g/L)Temperature (°C)pHReaction Time (h)Conversion (%)e.e. (%)Reference
Pichia pastoris----85.4>99[8]
KRED from C. parapsilosis10030-357.0-7.51297.899.8[3]
Aldo-Keto Reductase (AKR-43)160 (w/w)307.516>99>99[4]
KRED with GDH100356.524>99>99[12]

Table 2: Representative Conditions for Mitsunobu Cyanation of Alcohols

Alcohol SubstrateCyanide SourceReagentsSolventYield (%)Reference
Secondary Chiral AlcoholAcetone CyanohydrinPPh3, DEADToluene/THF81[13]
Primary AlcoholAcetone CyanohydrinPPh3, DEADEther~70-90[7]
Secondary Alcohol (sterically hindered)Acetone CyanohydrinPPh3, DEADEtherLow[7]

Experimental Protocols

Protocol 1: Asymmetric Reduction using a Whole-Cell Biocatalyst

This protocol is a representative example based on published procedures.[3]

  • Preparation: In a suitable reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).

  • Reaction Setup: To the buffer, add the whole-cell biocatalyst expressing a ketoreductase and a glucose dehydrogenase (e.g., 10% w/v).

  • Substrate Addition: Add glucose (for cofactor regeneration) and 1-N-Boc-3-piperidone (e.g., up to 100 g/L).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-N-Boc-3-hydroxypiperidine. Purify further by column chromatography if necessary.

Protocol 2: Mitsunobu Cyanation

This protocol is a general procedure for the Mitsunobu cyanation of a secondary alcohol.[7][13]

  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., THF) to a flame-dried flask equipped with a magnetic stir bar.

  • Reagent Addition: To the solvent, add (S)-1-N-Boc-3-hydroxypiperidine (1.0 eq.), triphenylphosphine (1.5 eq.), and acetone cyanohydrin (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • DEAD/DIAD Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A white precipitate of the PPh3-DIAD adduct may form initially.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the reaction mixture. Add a non-polar solvent (e.g., diethyl ether) to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-1-N-Boc-3-cyanopiperidine.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: Asymmetric Reduction cluster_1 Stage 2: Cyanation Start 1-N-Boc-3-piperidone Reduction Ketoreductase (KRED) Cofactor Regeneration (GDH/Glucose) pH 6.5-7.5, 30-40°C Start->Reduction Biocatalysis Intermediate (S)-1-N-Boc-3-hydroxypiperidine Reduction->Intermediate Cyanation Mitsunobu Reaction (PPh3, DIAD, Acetone Cyanohydrin) Anhydrous THF, 0°C to RT Intermediate->Cyanation Inversion of Stereochemistry Product (R)-1-N-Boc-3-cyanopiperidine Cyanation->Product

Caption: Overall workflow for the two-stage synthesis.

TroubleshootingFlow Start Problem: Low Yield in Cyanation Check_Water Are conditions anhydrous? Start->Check_Water Check_Reagents Are PPh3/DIAD fresh? Check_Water->Check_Reagents Yes Solution_Dry Use anhydrous solvents Run under N2/Ar Check_Water->Solution_Dry No Check_Order Correct order of addition? Check_Reagents->Check_Order Yes Solution_Reagents Use fresh reagents Check_Reagents->Solution_Reagents No Check_Temp Is reaction cooled initially? Check_Order->Check_Temp Yes Solution_Order Add DIAD dropwise last Check_Order->Solution_Order No Solution_Temp Add DIAD at 0°C Check_Temp->Solution_Temp No

Caption: Troubleshooting decision tree for the Mitsunobu cyanation step.

References

Technical Support Center: Synthesis of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-N-Boc-3-cyanopiperidine. The guidance focuses on the common two-step synthesis from (S)-1-N-Boc-3-hydroxypiperidine, addressing potential side reactions and offering solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable method is a two-step process starting from (S)-1-N-Boc-3-hydroxypiperidine. The first step involves the activation of the hydroxyl group by converting it into a good leaving group, typically a tosylate or mesylate. The second step is a nucleophilic substitution (SN2) reaction where the leaving group is displaced by a cyanide nucleophile.

Q2: What is the expected stereochemical outcome of this synthesis?

The overall synthesis should proceed with a net inversion of stereochemistry.

  • Step 1 (Tosylation/Mesylation): This step occurs at the oxygen atom and does not affect the chiral center at C3. Therefore, it proceeds with retention of configuration.[1][2][3]

  • Step 2 (Cyanide Substitution): This is a classic SN2 reaction, which involves a backside attack by the cyanide nucleophile. This results in inversion of the stereocenter at C3.[1][4]

Therefore, starting with (S)-1-N-Boc-3-hydroxypiperidine will yield (R)-1-N-Boc-3-cyanopiperidine. To obtain the (S)-cyanopiperidine, one must start with (R)-1-N-Boc-3-hydroxypiperidine.

Q3: What are the most common side reactions in this synthesis?

The most significant side reaction is the E2 (elimination) reaction, which competes with the desired SN2 substitution. This leads to the formation of the byproduct, 1-N-Boc-1,2,3,4-tetrahydropyridine. The cyanide ion (CN⁻) is a reasonably strong base and can abstract a proton from a carbon adjacent to the carbon bearing the leaving group.

Q4: Can the nitrile group hydrolyze during the reaction or workup?

While nitrile hydrolysis is a known reaction, it typically requires more forcing conditions (strong acid or base and heat) than are generally used in the workup for this synthesis. Standard aqueous workup procedures are unlikely to cause significant hydrolysis of the cyanopiperidine product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting alcohol (Step 1) 1. Incomplete drying of the alcohol or solvent. 2. Degradation of tosyl chloride or mesyl chloride. 3. Insufficient amount of base (e.g., pyridine, triethylamine). 4. Low reaction temperature leading to a very slow reaction.1. Ensure all reagents and solvents are anhydrous. Dry the starting alcohol under high vacuum. 2. Use freshly opened or properly stored tosyl/mesyl chloride. 3. Use a sufficient excess of the base (typically 1.5-3 equivalents). Consider adding a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction. 4. While the reaction is often started at 0°C to control exothermicity, allow it to warm to room temperature and stir for an extended period (monitor by TLC).
Low yield of cyanopiperidine with significant amount of elimination byproduct (Step 2) 1. High reaction temperature. 2. Use of a strongly basic cyanide source in a protic solvent. 3. Steric hindrance around the reaction center.1. Run the reaction at a lower temperature (e.g., room temperature or slightly elevated, but avoid excessive heat). Higher temperatures favor elimination over substitution.[1] 2. Use a polar aprotic solvent such as DMSO or DMF, which favors the SN2 pathway.[1][5] 3. While inherent to the substrate, ensuring optimal SN2 conditions (aprotic solvent, good leaving group, controlled temperature) will minimize elimination.
Racemization of the final product The reaction is proceeding through a partial SN1 mechanism. This can be caused by the use of a polar protic solvent or conditions that favor carbocation formation.To favor the SN2 pathway and ensure complete inversion, use a polar aprotic solvent (e.g., DMSO, DMF, acetone). Ensure a good leaving group (tosylate is excellent) and a reasonably high concentration of the cyanide nucleophile.
Difficulty in purifying the final product The product may be contaminated with unreacted tosylate, the elimination byproduct, or salts from the workup.Purification can typically be achieved by flash column chromatography on silica gel. Ensure a thorough aqueous workup to remove inorganic salts like sodium tosylate and excess sodium cyanide.

Data Presentation

Table 1: Influence of Reaction Conditions on SN2 vs. E2 Pathways for Secondary Tosylates

Parameter Condition Favoring SN2 (Desired) Condition Favoring E2 (Side Reaction) Rationale
Temperature Lower temperatures (e.g., 25-50°C)Higher temperatures (e.g., >80°C)Elimination reactions have a higher activation energy and are therefore more favored at higher temperatures.[1]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Polar Protic (Ethanol, Water) or with a strong, bulky baseAprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.[1]
Nucleophile/Base Good nucleophile, weak base (e.g., NaN₃, NaBr)Strong, sterically hindered base (e.g., t-BuOK)While NaCN is used here, its basicity can be problematic. Using it in an aprotic solvent at a controlled temperature mitigates this.
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > PrimaryThe reaction is on a secondary carbon, making it susceptible to both pathways. Strict control of conditions is crucial.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-N-Boc-3-tosyloxypiperidine
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) or pyridine (3.0 eq), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.[5]

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the crude (S)-1-N-Boc-3-tosyloxypiperidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reagent Addition: Carefully add sodium cyanide (NaCN, 1.2-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. [5]

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers and wash thoroughly with brine to remove residual DMSO/DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product S_Alcohol (S)-1-N-Boc-3-hydroxypiperidine S_Tosylate (S)-1-N-Boc-3-tosyloxypiperidine S_Alcohol->S_Tosylate  TsCl, Pyridine (Retention)   R_Nitrile (R)-1-N-Boc-3-cyanopiperidine S_Tosylate->R_Nitrile  NaCN, DMSO (Inversion)  

Caption: Overall synthetic pathway with stereochemistry.

Competing_Reactions cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) Tosylate (S)-1-N-Boc-3-tosyloxypiperidine SN2_Product (R)-1-N-Boc-3-cyanopiperidine Tosylate->SN2_Product  NaCN (Nucleophile) Low Temp, Aprotic Solvent   E2_Product 1-N-Boc-1,2,3,4-tetrahydropyridine Tosylate->E2_Product  NaCN (Base) High Temp  

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting_Workflow Start Low Yield of Cyanopiperidine Check_TLC Analyze TLC of Crude Product Start->Check_TLC Unreacted_Tosylate High Amount of Unreacted Tosylate? Check_TLC->Unreacted_Tosylate Elimination_Product Significant Elimination Byproduct? Unreacted_Tosylate->Elimination_Product No Increase_Time_Temp Increase reaction time/temp for Step 2 Unreacted_Tosylate->Increase_Time_Temp Yes Lower_Temp Lower reaction temperature for Step 2 Elimination_Product->Lower_Temp Yes Check_Tosylate_Quality Verify quality of tosylate intermediate Increase_Time_Temp->Check_Tosylate_Quality Optimize_Step2 Optimize Step 2 Conditions Check_Tosylate_Quality->Optimize_Step2 Good Quality Revisit_Step1 Re-run/purify tosylation (Step 1) Check_Tosylate_Quality->Revisit_Step1 Poor Quality Check_Solvent Ensure polar aprotic solvent was used Lower_Temp->Check_Solvent Check_Solvent->Optimize_Step2

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: (S)-1-N-Boc-3-cyanopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-1-N-Boc-3-cyanopiperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving a Mitsunobu reaction to convert the hydroxyl group of (S)-1-N-Boc-3-hydroxypiperidine to the nitrile.

Q1: Low or no conversion of (S)-1-N-Boc-3-hydroxypiperidine to the nitrile product.

A1: Low or no conversion in a Mitsunobu reaction can stem from several factors related to reagents, reaction conditions, and the nature of the nucleophile.

  • Reagent Quality:

    • Triphenylphosphine (PPh₃): Ensure the PPh₃ is fresh and has not been oxidized to triphenylphosphine oxide. The presence of the oxide can hinder the reaction.

    • Azodicarboxylate (DEAD or DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive to light and heat. Use fresh reagents and store them properly.

    • Acetone Cyanohydrin: This cyanide source should be of high quality. Decomposition can affect its efficacy as a nucleophile.

    • Solvent: Anhydrous solvents, typically tetrahydrofuran (THF) or toluene, are crucial for the success of the Mitsunobu reaction. The presence of water can consume the reagents and lead to low yields.

  • Reaction Conditions:

    • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the azodicarboxylate to control the initial exothermic reaction, and then allowed to warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion, but this should be done cautiously to avoid side reactions.[1]

    • Order of Addition: The order in which reagents are added can be critical. A common and often successful method is to dissolve the alcohol, triphenylphosphine, and acetone cyanohydrin in the anhydrous solvent, cool the mixture, and then add the azodicarboxylate dropwise.

  • Nucleophile Acidity: The pKa of the nucleophile is an important factor in the Mitsunobu reaction. While acetone cyanohydrin can serve as a source of cyanide, its effectiveness can be influenced by the reaction conditions.[2]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion reagent_quality Check Reagent Quality (PPh3, DEAD/DIAD, Solvent) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Order of Addition) start->reaction_conditions nucleophile_issue Consider Nucleophile Reactivity start->nucleophile_issue solution1 Use fresh, high-purity reagents and anhydrous solvent. reagent_quality->solution1 Reagents old or impure? solution2 Follow standard protocol: 1. Mix alcohol, PPh3, nucleophile. 2. Cool to 0°C. 3. Add DEAD/DIAD dropwise. reaction_conditions->solution2 Incorrect procedure? solution3 Consider alternative cyanide sources or reaction conditions to favor nucleophilic attack. nucleophile_issue->solution3 Ineffective cyanation?

Caption: Troubleshooting workflow for low conversion.

Q2: The final product is contaminated with byproducts, leading to low purity.

A2: The Mitsunobu reaction is known for producing byproducts that can complicate purification. The main culprits are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).

  • Triphenylphosphine Oxide (TPPO): This is a major byproduct and can be difficult to separate from the desired product due to its polarity.

  • Reduced Azodicarboxylate: This byproduct is also polar and can co-elute with the product during chromatography if the conditions are not optimized.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the product. Careful selection of the mobile phase is critical. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

  • Alternative Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.

Q3: The yield is significantly lower than expected, even with good conversion.

A3: A lower than expected yield despite good conversion can be due to product loss during the workup and purification steps.

  • Aqueous Workup: Ensure that the product is not lost in the aqueous phase during extraction. Multiple extractions with an appropriate organic solvent can help maximize recovery.

  • Column Chromatography: The product may adhere to the silica gel if it is too polar. Using a different stationary phase or optimizing the mobile phase can mitigate this issue.

  • Product Volatility: While this compound is not highly volatile, some product may be lost if evaporation is carried out under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound via a Mitsunobu reaction?

A1: While a specific yield for this exact reaction is not widely reported, similar Mitsunobu cyanations of secondary alcohols have been reported with yields around 81%.[3] Actual yields will depend on the optimization of reaction conditions and the efficiency of the purification process.

Q2: What is the stereochemical outcome of the Mitsunobu reaction for this synthesis?

A2: The Mitsunobu reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the reacting center.[2] Therefore, starting with (S)-1-N-Boc-3-hydroxypiperidine will produce (R)-1-N-Boc-3-cyanopiperidine. To obtain the (S)-enantiomer of the nitrile, one must start with (R)-1-N-Boc-3-hydroxypiperidine.

Q3: What are some alternative methods for the cyanation of (S)-1-N-Boc-3-hydroxypiperidine?

A3: Besides the Mitsunobu reaction, other methods for converting a secondary alcohol to a nitrile include:

  • Two-step process via a sulfonate ester: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide). This method also proceeds with an inversion of stereochemistry.

  • Dehydration of an intermediate amide: The hydroxyl group can be oxidized to a ketone, which is then converted to an oxime. Dehydration of the oxime will yield the nitrile. However, this multi-step process may be lower yielding and does not preserve the stereochemistry at the 3-position.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material ((S)-1-N-Boc-3-hydroxypiperidine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Data Presentation

Table 1: Comparison of Cyanation Methods

MethodStarting MaterialKey ReagentsStereochemistryTypical YieldProsCons
Mitsunobu Reaction (R)-1-N-Boc-3-hydroxypiperidinePPh₃, DEAD/DIAD, Acetone CyanohydrinInversion (S-product)~80%[3]One-pot reaction, mild conditionsByproduct removal can be challenging
Two-Step (via Sulfonate) (R)-1-N-Boc-3-hydroxypiperidine1. TsCl or MsCl, base2. NaCN or KCNInversion (S-product)VariableGood for sterically hindered alcoholsTwo separate reaction steps

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general procedure adapted for the synthesis of this compound and should be optimized for specific laboratory conditions.

Materials:

  • (R)-1-N-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Acetone cyanohydrin

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add acetone cyanohydrin (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental Workflow

G start Start: (R)-1-N-Boc-3-hydroxypiperidine reagents Add PPh3 and Acetone Cyanohydrin in anhydrous THF start->reagents cool Cool to 0°C reagents->cool add_diad Add DIAD/DEAD dropwise cool->add_diad react Stir at room temperature (Monitor by TLC) add_diad->react workup Workup: - Concentrate - Extract with EtOAc - Wash with NaHCO3 and Brine react->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Product: this compound purify->product

Caption: Workflow for Mitsunobu cyanation.

References

Technical Support Center: Boc Deprotection of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of (S)-1-N-Boc-3-cyanopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection for this compound?

Incomplete deprotection of this compound can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl) or degradation of the acid, for instance, TFA absorbing water.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate and acid concentration.[1]

  • Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.

  • Steric Hindrance: While less of a concern for this specific molecule compared to larger, more complex structures, steric hindrance can sometimes play a role in slowing down the deprotection reaction.

Q2: I observe an unexpected mass increase of 18 Da in my final product. What could be the cause?

An increase of 18 Da (the mass of a water molecule) in your product mass strongly suggests the hydrolysis of the nitrile group to a primary amide (3-carbamoylpiperidine). This is a known potential side reaction under strong acidic conditions used for Boc deprotection. The acidic work-up or prolonged exposure to strong acid can facilitate this transformation.

Q3: How can I monitor the progress of the Boc deprotection reaction?

You can monitor the reaction progress using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material (Boc-protected piperidine) and the appearance of the product (deprotected piperidine). The product, being a free amine, will have a different Rf value and may require a specific staining agent for visualization if it's not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts, including the hydrolyzed amide.

Q4: Which acidic condition is better for deprotecting this compound: TFA or HCl?

Both TFA and HCl are effective for Boc deprotection, and the choice depends on several factors, including the desired salt form of the product and the presence of other acid-sensitive functional groups. Typically, TFA is used in dichloromethane (DCM), while HCl is often used as a solution in dioxane or an alcohol.[1] Hydrochloride salts are often crystalline and easier to handle than TFA salts, which can sometimes be oily.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of this compound.

Issue 1: Incomplete Deprotection

Observation: TLC or LC-MS analysis shows a significant amount of remaining starting material.

Troubleshooting Workflow:

Incomplete_Deprotection_Workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid concentration - Reaction time - Temperature - Solvent start->check_conditions increase_time Increase Reaction Time check_conditions->increase_time check_solubility Assess Substrate Solubility increase_time->check_solubility Still incomplete? success Deprotection Complete increase_time->success Complete increase_acid Increase Acid Concentration/Equivalents change_acid Switch Deprotection Reagent (e.g., TFA to HCl or vice-versa) increase_acid->change_acid Still incomplete? increase_acid->success Complete change_acid->success Complete check_solubility->increase_acid Solubility OK? change_solvent Change Solvent System check_solubility->change_solvent Poor solubility? change_solvent->increase_time

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions:

  • Extend Reaction Time: Continue the reaction and monitor by TLC or LC-MS until the starting material is consumed.

  • Increase Acid Concentration: If a lower concentration of acid was used (e.g., 20% TFA in DCM), consider increasing it to 50% or even neat TFA. For HCl, ensure you are using a sufficient excess (e.g., 4M solution in dioxane).[1]

  • Elevate Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) might be beneficial, but be mindful of potential side reactions.

  • Change Solvent: If solubility is an issue, consider a different solvent system.

  • Switch Reagent: If TFA is not effective, switching to HCl in dioxane or vice versa might provide better results.[1]

Issue 2: Formation of Amide Byproduct

Observation: LC-MS analysis shows a peak with a mass corresponding to the desired product +18 Da.

Troubleshooting Workflow:

Amide_Formation_Workflow start Amide Byproduct Detected check_conditions Review Reaction Conditions: - Acid concentration - Reaction time - Work-up procedure start->check_conditions reduce_time Reduce Reaction Time check_conditions->reduce_time reduce_acid Lower Acid Concentration reduce_time->reduce_acid Still forming amide? success Amide Formation Minimized reduce_time->success Minimized anhydrous_conditions Ensure Anhydrous Conditions reduce_acid->anhydrous_conditions Still forming amide? reduce_acid->success Minimized modify_workup Modify Work-up (e.g., minimize contact with aqueous acid) anhydrous_conditions->modify_workup Still forming amide? anhydrous_conditions->success Minimized modify_workup->success Minimized

Caption: Troubleshooting workflow for amide byproduct formation.

Solutions:

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to strong acid.

  • Use Milder Conditions: If possible, use the lowest effective concentration of acid and run the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Ensure Anhydrous Conditions: The presence of water can promote nitrile hydrolysis. Use anhydrous solvents and reagents.

  • Modify Work-up: During the work-up, neutralize the acid promptly and avoid prolonged exposure to aqueous acidic conditions.

Data Presentation

The following table provides a general comparison of common Boc deprotection reagents. The optimal conditions for this compound should be determined experimentally.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM, or neat4M in Dioxane, or in MeOH/EtOAc
Reaction Time Generally 30 minutes to a few hoursCan be rapid (e.g., 30 mins with 4M in dioxane) or slower
Yield Typically high to quantitativeTypically high to quantitative
Product Purity Generally high, but the TFA salt can be oilyOften high, with the HCl salt frequently being a crystalline solid
Selectivity Can be less selective with other acid-labile groupsCan offer better selectivity in some cases

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude (S)-3-cyanopiperidine.

Protocol 2: Boc Deprotection using HCl in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Add 4M HCl in dioxane solution (typically 3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • The resulting hydrochloride salt can often be used in the next step without further purification or after a simple trituration with ether.

References

Chiral HPLC methods for determining enantiomeric excess of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the enantiomeric excess of (S)-1-N-Boc-3-cyanopiperidine using chiral High-Performance Liquid Chromatography (HPLC). Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating the enantiomers of 1-N-Boc-3-cyanopiperidine?

A1: The most critical factor is the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have demonstrated broad applicability for a range of chiral compounds, making them an excellent starting point for method development.[1]

Q2: How is the enantiomeric excess (%ee) calculated from the chromatogram?

A2: The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. The formula is: %ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.[2]

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors, including an old or contaminated column, mobile phase contamination, or issues with the detector lamp. Ensure your mobile phase is freshly prepared and filtered, and consider flushing the column or replacing it if performance does not improve.

Q4: Can I use a previously developed method for a similar compound, like (S)-1-Boc-3-hydroxypiperidine?

A4: Yes, a method for a structurally similar compound is an excellent starting point. A reported method for (S)-1-Boc-3-hydroxypiperidine utilized a Chiralpak-IC3 column.[3] You may need to optimize the mobile phase composition and other parameters for the cyanopiperidine analog.

Experimental Protocol: Chiral HPLC Method for 1-N-Boc-3-cyanopiperidine

This protocol is a recommended starting point for the chiral separation of (R)- and this compound, based on methods for similar compounds.[3][4]

Sample Preparation:

  • Accurately weigh and dissolve the 1-N-Boc-3-cyanopiperidine sample in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterRecommended Condition
Column Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, and robust.[4]

Troubleshooting Guide

This section addresses common problems encountered during the chiral HPLC analysis of 1-N-Boc-3-cyanopiperidine.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The peaks for the (R) and (S) enantiomers are co-eluting or not baseline separated (Resolution < 1.5).[5]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Action: Adjust the ratio of isopropanol (IPA) in the mobile phase. Decreasing the IPA percentage generally increases retention time and can improve resolution. Conversely, increasing the alcohol content can decrease retention time but may reduce resolution.[1]

    • Protocol: Prepare mobile phases with varying IPA concentrations (e.g., 5%, 15%, 20%) and analyze the sample with each.

  • Adjust Flow Rate:

    • Action: Lowering the flow rate can sometimes enhance separation efficiency.[1]

    • Protocol: Decrease the flow rate in increments (e.g., to 0.8 mL/min, then 0.6 mL/min) and observe the effect on resolution.

  • Vary Column Temperature:

    • Action: Temperature can influence the interactions between the analyte and the CSP, thereby affecting selectivity.[5]

    • Protocol: Analyze the sample at different column temperatures, for instance, in 5°C increments above and below the initial 25°C.[5]

  • Screen Other Chiral Stationary Phases (CSPs):

    • Action: If optimization on the current column is unsuccessful, screen other CSPs.

    • Protocol: Select CSPs with different chiral selectors, such as other cellulose or amylose-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).[5][6]

Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a pronounced "tail," leading to inaccurate integration and reduced resolution.[5]

Troubleshooting Steps:

  • Rule out Column Overload:

    • Action: Injecting too high a concentration of the sample can saturate the stationary phase.[7]

    • Protocol: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves, the original sample was overloaded.[5]

  • Add a Mobile Phase Modifier:

    • Action: For basic compounds like piperidines, secondary interactions with acidic residual silanol groups on the silica support can cause tailing.[7][8] Adding a basic modifier can mitigate this.

    • Protocol: Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase.[4] This will compete with the analyte for active silanol sites.

  • Check Column Health:

    • Action: Column contamination or degradation can lead to poor peak shape.[9]

    • Protocol: If the column is immobilized (like Chiralpak IC-3), it may be possible to regenerate it using stronger solvents.[10] Consult the manufacturer's instructions for appropriate regeneration procedures. If regeneration is not possible or ineffective, the column may need to be replaced.

Issue 3: Peak Splitting

Symptom: A single enantiomer peak appears as two or more smaller peaks (a "split" peak).

Troubleshooting Steps:

  • Check for Sample Solvent Incompatibility:

    • Action: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[11][12]

    • Protocol: Ensure the sample is dissolved in the mobile phase itself or a weaker solvent. Avoid dissolving the sample in pure alcohol if using a high percentage of hexane in the mobile phase.

  • Inspect for Column Voids or Blockages:

    • Action: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing it to split.[13]

    • Protocol: Backflushing the column (if permissible by the manufacturer) may resolve a blocked frit. If a void is suspected, the column will likely need to be replaced.[11]

  • Ensure Temperature Equilibrium:

    • Action: A significant temperature difference between the mobile phase and the column can sometimes lead to peak splitting.[13]

    • Protocol: Ensure the mobile phase has had sufficient time to equilibrate to the column temperature, especially if the column oven is set significantly different from ambient temperature.

Visual Guides

The following diagrams illustrate the experimental workflow and troubleshooting logic.

G cluster_workflow Experimental Workflow prep Sample Preparation (1 mg/mL in mobile phase) filter Sample Filtration (0.45 µm filter) prep->filter inject HPLC Injection (10 µL) filter->inject separate Chiral Separation (Chiralpak IC-3, n-Hexane/IPA) inject->separate detect UV Detection (210 nm) separate->detect analyze Data Analysis (Calculate %ee) detect->analyze G cluster_resolution Resolution Issues cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Poor Peak Shape (Tailing, Splitting, Poor Resolution) opt_mp Optimize Mobile Phase (Adjust %IPA) start->opt_mp No/Poor Separation overload Check for Overload (Dilute Sample) start->overload Asymmetric Peaks solvent Check Sample Solvent (Dissolve in Mobile Phase) start->solvent Split Peaks opt_flow Adjust Flow Rate opt_mp->opt_flow opt_temp Vary Temperature opt_flow->opt_temp new_csp Screen New CSP opt_temp->new_csp end_node Problem Resolved new_csp->end_node modifier Add Basic Modifier (e.g., 0.1% DEA) overload->modifier col_health Check Column Health modifier->col_health col_health->end_node void Inspect for Column Void/ Blockage solvent->void temp_eq Ensure Temp. Equilibrium void->temp_eq temp_eq->end_node

References

Preventing racemization during reactions with (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-N-Boc-3-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions involving this chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a single enantiomer (the (S)-form in this case) into an equal mixture of both enantiomers ((S) and (R)), resulting in a loss of optical activity. For this compound, the stereocenter at the C3 position is susceptible to racemization because the proton attached to this carbon is acidic. This acidity is due to the electron-withdrawing effect of the adjacent cyano group. In the presence of a base, this proton can be removed to form a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to a mixture of both (S) and (R) enantiomers. This is a critical issue in drug development as often only one enantiomer possesses the desired biological activity, while the other may be inactive or cause unwanted side effects.

Q2: Which experimental conditions are most likely to cause racemization of this compound?

A2: The primary cause of racemization for this compound is the presence of a base. The strength of the base, reaction temperature, solvent, and reaction time all play crucial roles. Strong bases, elevated temperatures, and prolonged reaction times significantly increase the risk of racemization. Protic solvents can also facilitate proton exchange and contribute to racemization.

Q3: How can I determine if my sample of this compound has racemized?

A3: The most reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. You will need to develop a specific method for this compound, likely using a normal-phase column like a Chiralpak IC or similar, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).[1][2]

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Loss of optical activity or detection of the (R)-enantiomer after a reaction. Use of a strong, non-hindered base. Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can readily deprotonate the C3 position, leading to racemization.Opt for a weaker or more sterically hindered base if compatible with your reaction. Bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (KOtBu) may be less prone to causing epimerization. If a strong base is necessary, carefully control the temperature and reaction time.
Elevated reaction temperature. Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation and increase the rate of racemization.Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For deprotonation reactions, temperatures of -78 °C are often employed to minimize epimerization.[3]
Prolonged reaction time. The longer the chiral center is exposed to basic conditions, the greater the opportunity for racemization to occur.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Inappropriate solvent choice. Protic solvents (e.g., methanol, ethanol) can facilitate proton exchange, leading to racemization. Polar aprotic solvents can also influence the stability of the intermediate anion.Use a non-polar, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether for reactions involving strong bases.
Inconsistent or poor stereochemical outcomes in alkylation reactions. Equilibration between kinetic and thermodynamic anions. Deprotonation can lead to either a kinetic or a thermodynamic anion, which may have different facial selectivities for electrophilic attack. The nitrile group has a strong preference for the axial position in the thermodynamically more stable chair conformation of the piperidine ring.[4][5][6][7]To favor the kinetic product, use a strong, hindered base at very low temperatures (e.g., LDA in THF at -78 °C) and add the electrophile quickly. For the thermodynamic product, a weaker base at a slightly higher temperature for a longer period before adding the electrophile might be necessary, though this increases the risk of racemization.

Mechanism of Racemization

The primary mechanism for racemization of this compound is through a base-catalyzed deprotonation-reprotonation process.

Mechanism of base-catalyzed racemization.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving racemization issues.

troubleshooting_workflow start Racemization Detected (Loss of enantiomeric excess) check_base Is a strong, non-hindered base used (e.g., LDA)? start->check_base change_base Switch to a more hindered base (e.g., LiHMDS) or a weaker base. check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., to -78 °C). check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->check_time shorten_time Monitor reaction closely and quench upon completion. check_time->shorten_time Yes check_solvent Is a protic or highly polar solvent used? check_time->check_solvent No shorten_time->check_solvent change_solvent Switch to a non-polar, aprotic solvent (e.g., THF). check_solvent->change_solvent Yes end Racemization Minimized check_solvent->end No change_solvent->end

A logical workflow for troubleshooting racemization.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Reactions with Minimized Racemization

This protocol provides a general guideline for performing reactions such as alkylations at the C3 position while minimizing the risk of epimerization.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous, non-polar aprotic solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, sterically hindered base (e.g., LiHMDS, 1.05 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for the minimum time required for deprotonation (typically 30-60 minutes).

  • Electrophile Addition: Add the electrophile (1.0-1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature may be slowly allowed to rise, but this increases the risk of racemization.

  • Quenching: Once the reaction is complete, quench it at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Purify the crude product by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of 1-N-Boc-3-cyanopiperidine

This protocol is a starting point for developing a method to analyze the enantiomeric purity of 1-N-Boc-3-cyanopiperidine and its derivatives. Optimization will likely be required.[1][2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak IC (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The (S) and (R) enantiomers should elute as two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100.

Quantitative Data Summary

The following table summarizes the expected trend in racemization under different conditions. Note that the exact values can vary depending on the specific electrophile and other reaction parameters. This data is based on general principles of organic chemistry and analogous systems, as specific quantitative studies on the racemization of this compound are not widely available.

Base Solvent Temperature (°C) Relative Racemization Risk
LDATHF-78Low to Moderate
LDATHF0High
LiHMDSTHF-78Low
KOtBuTHF-78Low
KOtBuTHF25Moderate to High
NaHDMF25High
K₂CO₃Methanol25Moderate

References

Handling and safety precautions for (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (S)-1-N-Boc-3-cyanopiperidine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Safety & Handling Precautions

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE):

A comprehensive list of recommended personal protective equipment is provided below.

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator.

Engineering Controls:

ControlDescription
Ventilation Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[5]
Safety Shower & Eyewash Ensure easy access to a safety shower and eyewash station in the immediate work area.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in experimental settings.

Problem Possible Cause Solution
Low Reaction Yield Moisture Contamination: The compound is moisture-sensitive, which can affect reaction outcomes.[6][7]Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Dissolution: The compound is a solid and may not fully dissolve in the reaction solvent at ambient temperature.Gently warm the reaction mixture to ensure complete dissolution. Refer to solubility data; it is soluble in methanol.[6][7]
Degradation of Starting Material: Improper storage may lead to degradation.Store the compound at the recommended temperature of 2-8°C in a tightly sealed container.[6][8]
Unexpected Side Products Reaction with Incompatible Materials: Contact with strong oxidizing agents or strong acids can lead to undesired reactions.[5]Review the full reaction scheme and ensure all reagents and solvents are compatible. Avoid the use of strong acids and oxidizers unless required by the protocol.
Thermal Decomposition: Excessive heat can cause decomposition.Monitor the reaction temperature closely. Avoid localized overheating.
Difficulty in Product Purification Residual Starting Material: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If necessary, extend the reaction time or adjust stoichiometry.
Formation of Isomers or Epimers: Reaction conditions may favor the formation of undesired stereoisomers.Carefully control reaction parameters such as temperature, solvent, and catalyst. Chiral chromatography may be necessary for separation.
Inconsistent Analytical Results Sample Preparation Issues: Improper sample preparation can lead to variability.Ensure consistent and accurate weighing and dilution of the compound. Use calibrated equipment.
Instrument Contamination: Carryover from previous analyses can interfere with results.Thoroughly clean analytical instruments between samples. Run blank injections to confirm cleanliness.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include:

  • Acute oral toxicity: Harmful if swallowed.[2][9]

  • Skin irritation: Causes skin irritation.[2][3]

  • Eye irritation: Causes serious eye irritation.[2][3]

  • Respiratory irritation: May cause respiratory tract irritation.[2][9]

  • Aquatic toxicity: Very toxic to aquatic life.[2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[6][8]

Q3: What should I do in case of accidental skin or eye contact?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

Q4: How should I dispose of waste containing this compound?

A4: Waste material should be disposed of in accordance with federal, state, and local environmental control regulations.[3][4] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[2] Contact a licensed professional waste disposal service to dispose of this material.

Q5: What are the physical properties of this compound?

A5: The key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₂[1][10]
Molecular Weight 210.27 g/mol [1][11]
Appearance White to yellow powder/solid.[6][10]
Melting Point 60-65 °C[6][12]
Boiling Point 40 °C at 30 mmHg (lit.)[6][8]
Solubility Soluble in Methanol.[6][7]

Experimental Protocols & Workflows

Below are diagrams illustrating key workflows for handling and safety procedures.

G cluster_handling Safe Handling Workflow prep Preparation: - Don appropriate PPE - Ensure fume hood is operational weigh Weighing: - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolution: - Add solvent slowly - Gentle heating if necessary weigh->dissolve reaction Reaction: - Conduct under inert atmosphere - Monitor temperature dissolve->reaction cleanup Work-up & Cleanup: - Quench reaction safely - Dispose of waste properly reaction->cleanup

Caption: A typical experimental workflow for handling this compound.

G cluster_emergency Emergency Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & EHS spill->notify ppe Don Appropriate PPE for Cleanup notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step protocol for responding to a spill of this compound.

References

Technical Support Center: Process Optimization for Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for process optimization in intermediate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for improving reaction yield and purity in intermediate synthesis?

A1: The most critical parameters to optimize are typically temperature, reactant concentration, catalyst selection and loading, and solvent choice.[1] Even minor adjustments to these factors can significantly impact reaction kinetics, equilibrium, and impurity profiles. For instance, while higher temperatures often increase reaction rates, they can also lead to the degradation of products or the formation of side-products if not carefully controlled.[1]

Q2: How can I effectively screen for an optimal solvent system for my reaction?

A2: A systematic approach to solvent screening is crucial for success.[1] Begin by selecting a diverse range of solvents from different classes (e.g., polar aprotic, polar protic, non-polar) based on the predicted solubility of your reactants and products.[1] Key selection criteria should include not only the reaction yield and purity but also factors like impurity rejection, the potential for solvation, and the ease of downstream processing.[1] In some cases, using multi-solvent systems, such as binary or ternary mixtures, can provide superior performance compared to single solvents.[1]

Q3: What are common strategies to control and minimize impurities during the synthesis of intermediates?

A3: A multi-faceted approach is essential for effective impurity control.[2] This includes:

  • Starting Material Control: Ensuring the purity of starting materials and reagents is a foundational first step.[1][3]

  • Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can minimize the formation of byproducts.[1] Overheating a reaction mixture, for example, can generate impurities that are difficult to purge later on.[2]

  • In-Process Controls: Monitoring the reaction's progress helps in identifying and controlling the formation of impurities as they arise.[1]

  • Purification Techniques: Employing appropriate purification methods like crystallization, chromatography, or extraction is vital for removing any impurities that do form.[1][4]

Q4: My reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?

A4: If your reaction stalls, several factors could be at play:

  • Reagent Inactivity: One or more of your reagents may have degraded or be of insufficient purity.[5] It's advisable to verify the quality of your starting materials.

  • Catalyst Deactivation: The catalyst may have been "poisoned" by impurities in the reaction mixture or may have decomposed under the reaction conditions.[5]

  • Insufficient Reagent: It's possible that the reaction has stalled due to the complete consumption of a limiting reagent. In some cases, adding more of a particular reagent can drive the reaction to completion.[6]

  • Unfavorable Equilibrium: The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal. Changing the reaction conditions (e.g., temperature, concentration) may shift the equilibrium towards the product side.

Q5: I'm observing an unexpected side product. How can I identify its source and prevent its formation?

A5: The formation of unexpected side products can often be traced back to several sources:

  • Isomerization: The side product could be an isomer of your desired product. This might be addressed by modifying the reaction temperature or catalyst.[7]

  • Known Reactivity: The side product may result from a known reactivity of your starting materials under the given conditions. Adjusting the stoichiometry or the rate of addition of reagents can sometimes mitigate this.[7]

  • Reaction with Solvent or Impurities: The side product could be the result of a reaction with the solvent or with impurities present in the starting materials or reagents. Using a different, higher-purity solvent or further purifying your reagents can help resolve this issue.[7]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low reaction yields are a common frustration in chemical synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying issues.[5]

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Reaction Yield reagents Step 1: Verify Reagents & Solvents - Purity (NMR, LC-MS) - Stability - Accurate Stoichiometry start->reagents setup Step 2: Check Reaction Setup - Dry Glassware - Inert Atmosphere - Proper Sealing reagents->setup Reagents Verified conditions Step 3: Review Reaction Conditions - Temperature Control - Stirring Rate - Reaction Time setup->conditions Setup Confirmed workup Step 4: Analyze Workup & Purification - Extraction Efficiency - Purification Losses - Product Stability conditions->workup Conditions Optimized analysis Step 5: Re-evaluate Product Analysis - Accurate Quantification - Impurity Identification workup->analysis Workup Optimized end High Yield Achieved analysis->end Analysis Confirmed

A stepwise workflow for troubleshooting low reaction yields.
Guide 2: Impurity Formation

The presence of impurities can significantly impact the quality and safety of the final active pharmaceutical ingredient (API). This guide outlines a logical approach to identifying and controlling impurities.

Logical Pathway for Impurity Control

Impurity_Control_Pathway start Impurity Detected identify Step 1: Identify Impurity - LC-MS, NMR, etc. - Compare with known side products start->identify source Step 2: Determine Source - Starting Materials - Side Reaction - Degradation identify->source control Step 3: Implement Control Strategy source->control optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) control->optimize Side Reaction purify_sm Purify Starting Materials control->purify_sm Starting Materials modify_workup Modify Workup/Purification control->modify_workup Degradation/Workup end Impurity Below Threshold optimize->end purify_sm->end modify_workup->end

A logical pathway for identifying and controlling impurities.

Data Presentation

Table 1: Example of Solvent Screening for a Fictional Suzuki Coupling Reaction

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Toluene10046592.1
2Dioxane10047895.6
3DME8567294.3
4Toluene/Water (9:1)9048597.8
5Dioxane/Water (9:1)9039298.5

Table 2: Impact of Catalyst Loading on Reaction Conversion

EntryCatalystCatalyst Loading (mol%)Time (h)Conversion (%)
1Pd(PPh₃)₄5285
2Pd(PPh₃)₄2275
3Pd(PPh₃)₄1260
4PdCl₂(dppf)2195
5PdCl₂(dppf)1192

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol provides a general methodology for performing a Suzuki coupling reaction, a common carbon-carbon bond-forming reaction in intermediate synthesis.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Degassed solvent (10 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent.[5]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for an Amide Coupling Reaction

This protocol describes a general method for forming an amide bond, a fundamental transformation in the synthesis of many pharmaceutical intermediates.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 eq)

  • Amine (1.0 mmol, 1.0 eq)

  • Coupling agent (e.g., EDC, 1.2 mmol, 1.2 eq)

  • Base (e.g., DIPEA or triethylamine, 2.0 mmol, 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane or DMF, 10 mL)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent (e.g., EDC) to the solution and stir for 30 minutes at 0 °C.[5]

  • Add the amine followed by the base.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

Validation & Comparative

(S)-1-N-Boc-3-cyanopiperidine vs (R)-1-N-Boc-3-cyanopiperidine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine and its enantiomer, (R)-1-N-Boc-3-cyanopiperidine, are chiral building blocks of significant interest in medicinal chemistry and pharmaceutical development. Their rigid piperidine scaffold, combined with the versatile cyano group and the Boc-protecting group, makes them valuable intermediates in the synthesis of complex, biologically active molecules. The stereochemistry at the C3 position is crucial, as it often dictates the pharmacological activity and selectivity of the final drug candidate. This guide provides an objective comparison of the synthesis and potential applications of these two enantiomers, supported by available data and detailed experimental approaches.

Synthesis of Chiral 1-N-Boc-3-Cyanopiperidine Enantiomers

The enantioselective synthesis of (S)- and (R)-1-N-Boc-3-cyanopiperidine is most commonly achieved through a two-step sequence starting from the achiral precursor, N-Boc-3-piperidone. The key step is the asymmetric reduction of the ketone to establish the chiral hydroxyl group, followed by conversion of the alcohol to the nitrile.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone

The asymmetric reduction of N-Boc-3-piperidone is a well-established method for producing both (S)- and (R)-1-N-Boc-3-hydroxypiperidine with high enantiomeric excess (e.e.). Biocatalysis using ketoreductases (KREDs) or whole-cell systems is a particularly effective approach.

A variety of ketoreductases are commercially available or can be expressed in microbial systems, offering routes to either the (S) or (R) alcohol by selecting an enzyme with the appropriate stereoselectivity. For example, certain KREDs can produce (S)-1-N-Boc-3-hydroxypiperidine in high yield and excellent enantiomeric excess. Similarly, other enzymes or microbial cultures can exhibit (R)-selectivity.

Table 1: Comparison of Biocatalytic Methods for the Synthesis of (S)- and (R)-1-N-Boc-3-hydroxypiperidine

Parameter(S)-1-N-Boc-3-hydroxypiperidine(R)-1-N-Boc-3-hydroxypiperidine
Starting Material N-Boc-3-piperidoneN-Boc-3-piperidone
Catalyst Ketoreductase (e.g., KRED 110)(R)-selective microbial culture
Yield 90-95%Data not available
Enantiomeric Excess >99%Data not available
Key Advantages High yield and enantioselectivity, mild reaction conditionsGreen and sustainable approach

Experimental Protocol: Enzymatic Synthesis of (S)-1-N-Boc-3-hydroxypiperidine

  • Reaction Setup: In a temperature-controlled reactor, a solution of N-Boc-3-piperidone (10 g/L) in isopropanol is prepared.

  • Enzyme Addition: To this solution, a ketoreductase (KRED 110, 3% w/w), NAD+ (10 mM), and a triethanolamine HCl buffer (200 mM, pH 7.5) are added.

  • Reaction Conditions: The reaction mixture is stirred at 230 rpm at a temperature of 35-40°C for 3-4 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the enzyme. The filtrate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

G cluster_0 Synthesis of (S)-Enantiomer cluster_1 Synthesis of (R)-Enantiomer A N-Boc-3-piperidone B (S)-1-N-Boc-3-hydroxypiperidine A->B Asymmetric Reduction (S-selective KRED) C This compound B->C Nitrile Formation D N-Boc-3-piperidone E (R)-1-N-Boc-3-hydroxypiperidine D->E Asymmetric Reduction (R-selective KRED) F (R)-1-N-Boc-3-cyanopiperidine E->F Nitrile Formation

Caption: Synthetic transformations of chiral 1-N-Boc-3-cyanopiperidine.

Conclusion

This compound and its (R)-enantiomer are key chiral building blocks in modern organic synthesis. Their preparation is readily achievable with high enantiopurity, primarily through the asymmetric reduction of N-Boc-3-piperidone followed by functional group transformation. While direct comparative studies on their synthetic performance are scarce, the choice of enantiomer is fundamentally dictated by the stereochemical requirements of the final target molecule. The versatility of the cyano group allows for the synthesis of a diverse range of 3-substituted piperidine derivatives, which are prevalent in many pharmaceutically active compounds. As the demand for enantiomerically pure drugs continues to grow, the importance of these chiral piperidine intermediates in drug discovery and development is set to increase.

A Comparative Guide to the Synthetic Routes of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereodefined structure makes the selection of an efficient and scalable synthetic route a critical consideration in drug development. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.

Route 1: Chemoenzymatic Synthesis from a Prochiral Ketone

This widely utilized approach leverages the high enantioselectivity of enzymes to establish the chiral center, followed by functional group manipulation to introduce the nitrile moiety. The general strategy involves the asymmetric reduction of N-Boc-3-piperidone to the corresponding chiral alcohol, which is then converted to the target nitrile.

Experimental Protocol: Synthesis of N-Boc-3-piperidone (Starting Material)

A common precursor for this route is N-Boc-3-piperidone, which can be synthesized from 3-hydroxypyridine. The process involves hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by Boc protection of the nitrogen and subsequent oxidation of the hydroxyl group.[1][2]

Step 1: Hydrogenation of 3-Hydroxypyridine In an autoclave, 110 kg of 3-hydroxypyridine, 1 kg of 5% rhodium on carbon, and 100 L of water are combined. The reaction is carried out under a hydrogen pressure of 6 MPa at 85°C for 5 hours. After cooling and venting the hydrogen, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the residue is distilled to yield 3-hydroxypiperidine.[1]

Step 2: Boc Protection of 3-Hydroxypiperidine To a solution of 96 g of 3-hydroxypiperidine in 400 mL of 50% aqueous ethanol, 35 g of sodium carbonate is added. At room temperature, 311 g of di-tert-butyl dicarbonate (Boc₂O) is added dropwise over 1 hour. The mixture is stirred for an additional 2 hours. The pH is adjusted to 6-7 with hydrochloric acid, and the product, 1-Boc-3-hydroxypiperidine, is extracted with dichloromethane. The organic layers are combined, dried, and concentrated to yield the product.[1]

Step 3: Oxidation to N-Boc-3-piperidone The N-Boc-3-hydroxypiperidine is then oxidized to N-Boc-3-piperidone. A common method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride.[2]

Experimental Protocol: Asymmetric Reduction of N-Boc-3-piperidone

The key stereoselective step is the asymmetric reduction of the prochiral N-Boc-3-piperidone. Ketoreductases (KREDs) are highly effective for this transformation, offering excellent enantioselectivity and high yields.

A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol, 3% (w/w) of a selected ketoreductase (e.g., KRED 110), 10 mM NAD⁺, and 200 mM triethanolamine HCl buffer at pH 7.5. The reaction is stirred at 230 rpm and maintained at 35-40°C for 3-4 hours. The progress of the reaction is monitored by TLC. This enzymatic reduction typically yields (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess (>99%) and high conversion.[3][4]

Experimental Protocol: Conversion of Hydroxyl to Cyano Group

The final step is the conversion of the hydroxyl group to the cyano group. This is typically achieved via a two-step sequence involving activation of the alcohol and subsequent nucleophilic substitution with a cyanide salt. To obtain the (S)-cyanopiperidine, the (R)-hydroxypiperidine precursor is required to proceed through a reaction with inversion of stereochemistry (e.g., an Sₙ2 reaction).

Step 1: Activation of the Hydroxyl Group (Tosylation) To a solution of (R)-1-N-Boc-3-hydroxypiperidine in dichloromethane at 0°C, triethylamine and p-toluenesulfonyl chloride are added. The reaction mixture is stirred until completion. The resulting (R)-1-N-Boc-3-(p-toluenesulfonyloxy)piperidine is then isolated.

Step 2: Nucleophilic Substitution with Cyanide The tosylated intermediate is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with sodium cyanide. The reaction is heated to facilitate the Sₙ2 displacement of the tosylate group by the cyanide ion, leading to the formation of this compound with inversion of stereochemistry.

Alternatively, the Mitsunobu reaction provides a one-pot method for the conversion of an alcohol to a nitrile with inversion of configuration. This reaction involves treating the (R)-1-N-Boc-3-hydroxypiperidine with a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), and a cyanide source (e.g., acetone cyanohydrin).

Route 2: Synthesis from a Chiral Pool Precursor (L-Glutamic Acid)

An alternative strategy involves starting from a readily available chiral molecule, such as L-glutamic acid, and constructing the piperidine ring through a series of chemical transformations. This approach ensures the desired stereochemistry from the outset.

Experimental Protocol: Synthesis from L-Glutamic Acid

This multi-step synthesis transforms L-glutamic acid into a protected diol, which is then activated and cyclized to form the piperidine ring.

Step 1: Esterification and Boc Protection L-glutamic acid is first converted to its dimethyl ester. The amino group is then protected with a Boc group using di-tert-butyl dicarbonate and triethylamine in dichloromethane to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.[5]

Step 2: Reduction of Esters to Diol The diester is reduced to the corresponding diol, (S)-tert-butyl (4,5-dihydroxypentyl)carbamate, using a reducing agent such as sodium borohydride in methanol.[5]

Step 3: Ditosylation of the Diol The primary and secondary hydroxyl groups of the diol are converted to a more reactive leaving group, typically a tosylate, by reacting the diol with p-toluenesulfonyl chloride in the presence of a base like triethylamine.[5]

Step 4: Intramolecular Cyclization This key step would be a deviation from the published procedure for 3-aminopiperidines. To obtain the 3-cyanopiperidine derivative, one of the hydroxyl groups would need to be converted to a nitrile prior to cyclization. For instance, the primary alcohol could be selectively protected, the secondary alcohol converted to a nitrile, and then the protecting group on the primary alcohol removed and converted to a leaving group for the final cyclization. This represents a more complex and less direct route compared to Route 1.

Comparison of Synthetic Routes

FeatureRoute 1: Chemoenzymatic SynthesisRoute 2: Chiral Pool Synthesis
Starting Material N-Boc-3-piperidone (from 3-hydroxypyridine)L-Glutamic Acid
Key Step Enantioselective enzymatic reductionConstruction of the chiral piperidine ring
Stereocontrol Excellent, achieved via biocatalysisExcellent, derived from the chiral starting material
Number of Steps Relatively shorterGenerally longer and more complex
Scalability High, especially the enzymatic stepCan be challenging due to multiple steps
Reagents Ketoreductase, common organic reagentsStandard organic reagents
Potential Issues Availability and cost of the enzyme, optimization of enzymatic reaction conditions. Stereochemical inversion in the final step needs careful control.Multiple protection/deprotection steps, potential for side reactions and loss of material over a longer sequence.
Overall Yield Potentially highModerate to good, dependent on the efficiency of each step.

Visualizing the Synthetic Pathways

Route 1: Chemoenzymatic Synthesis

chemoenzymatic_route cluster_start Starting Material Synthesis cluster_main Core Synthesis 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine H2, Rh/C N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc2O N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation N-Boc-3-piperidone_main N-Boc-3-piperidone R-1-N-Boc-3-hydroxypiperidine (R)-1-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone_main->R-1-N-Boc-3-hydroxypiperidine Ketoreductase (R-selective) Activated_intermediate Activated Intermediate (e.g., Tosylate) R-1-N-Boc-3-hydroxypiperidine->Activated_intermediate TsCl, Et3N S-1-N-Boc-3-cyanopiperidine This compound Activated_intermediate->S-1-N-Boc-3-cyanopiperidine NaCN (SN2)

Caption: Chemoenzymatic route to this compound.

Route 2: Chiral Pool Synthesis

chiral_pool_route L-Glutamic_Acid L-Glutamic Acid Diester Dimethyl Ester L-Glutamic_Acid->Diester MeOH, SOCl2 Boc_Diester (S)-Boc-Protected Diester Diester->Boc_Diester Boc2O, Et3N Diol (S)-Protected Diol Boc_Diester->Diol NaBH4 Modified_Diol Functional Group Interconversion Diol->Modified_Diol Multi-step modification Cyclization_Precursor Cyclization Precursor Modified_Diol->Cyclization_Precursor S-1-N-Boc-3-cyanopiperidine This compound Cyclization_Precursor->S-1-N-Boc-3-cyanopiperidine Intramolecular Cyclization

Caption: Synthesis of this compound from L-glutamic acid.

Conclusion

Both the chemoenzymatic and chiral pool approaches offer viable pathways to enantiomerically pure this compound. The chemoenzymatic route (Route 1) is generally more direct and potentially more scalable, relying on a highly selective enzymatic reduction as the key step. The primary challenge lies in the stereospecific conversion of the resulting hydroxyl group to the nitrile. The chiral pool synthesis (Route 2) from L-glutamic acid provides inherent stereocontrol but involves a longer and more complex sequence of reactions. The choice of the optimal route will depend on factors such as the availability of enzymes, cost of reagents, scalability requirements, and the specific expertise of the research and development team.

References

A Spectroscopic Comparison of (S)-1-N-Boc-3-cyanopiperidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (S)-1-N-Boc-3-cyanopiperidine and its synthetic precursors, (S)-N-Boc-3-hydroxypiperidine and the intermediate (S)-N-Boc-3-piperidyl tosylate.

This guide provides an objective comparison of the key spectroscopic data for this compound, a valuable building block in medicinal chemistry, and its common precursors. Understanding the distinct spectroscopic features of each compound is crucial for reaction monitoring, quality control, and structural confirmation during synthesis.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds from the commercially available (S)-N-Boc-3-hydroxypiperidine. The hydroxyl group is first converted into a good leaving group, commonly a tosylate, which is then displaced by a cyanide nucleophile to yield the final product.

Synthesis_Pathway Precursor (S)-N-Boc-3-hydroxypiperidine Intermediate (S)-N-Boc-3-piperidyl tosylate Precursor->Intermediate Tosylation (TsCl, base) Product This compound Intermediate->Product Cyanation (NaCN or KCN)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the starting material, intermediate, and final product.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
(S)-N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.26[1][2]White to off-white solid[2]
(S)-N-Boc-3-piperidyl tosylateC₁₇H₂₅NO₅S355.45Not available
This compoundC₁₁H₁₈N₂O₂210.27[][4]Solid[4]

Table 2: 1H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundBoc (9H)Piperidine Ring ProtonsOther
(S)-N-Boc-3-hydroxypiperidine~1.46 (s)1.50-2.00 (m), 2.80-3.80 (m)~3.85 (m, 1H, CH-OH)
(S)-N-Boc-3-piperidyl tosylate~1.45 (s)1.60-2.10 (m), 3.20-3.80 (m)~4.70 (m, 1H, CH-OTs), ~2.45 (s, 3H, Ar-CH₃), ~7.35 (d, 2H, Ar-H), ~7.78 (d, 2H, Ar-H)
This compound1.49 (s)[5]1.77 (m, 2H), 1.97 (brs, 1H), 3.35-3.84 (brs, 4H)[5]2.66 (m, 1H, CH-CN)[5]

Table 3: 13C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundBoc (C(CH₃)₃, C=O)Piperidine Ring CarbonsOther
(S)-N-Boc-3-hydroxypiperidine~28.4, ~80.0, ~155.0~31.0, ~44.0, ~50.0, ~67.0-
(S)-N-Boc-3-piperidyl tosylate~28.4, ~80.5, ~154.5~30.0, ~43.0, ~48.0, ~78.0~21.6 (Ar-CH₃), ~127.8, ~129.8, ~134.0, ~144.8 (Aromatic C),
This compound~28.4, ~80.8, ~154.2~24.5, ~30.5, ~44.0, ~45.0, ~51.0~121.0 (CN)

Table 4: IR and Mass Spectrometry Data

CompoundIR Key Absorptions (cm⁻¹)Mass Spectrometry (m/z)
(S)-N-Boc-3-hydroxypiperidine~3400 (O-H), ~2970 (C-H), ~1680 (C=O)Expected [M+H]⁺: 202.14
(S)-N-Boc-3-piperidyl tosylate~2970 (C-H), ~1690 (C=O), ~1360 & ~1175 (S=O)Expected [M+H]⁺: 356.15
This compound~2970 (C-H), ~2240 (C≡N), ~1690 (C=O)Expected [M+H]⁺: 211.14

Experimental Protocols

Synthesis of (S)-N-Boc-3-piperidyl tosylate

To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.

Synthesis of this compound

To a solution of (S)-N-Boc-3-piperidyl tosylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO is added sodium cyanide (1.5 eq.). The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, with reaction progress monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, typically as a thin film on NaCl plates or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

Workflow for Synthesis and Analysis

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start with (S)-N-Boc-3-hydroxypiperidine tosylation Tosylation Reaction start->tosylation workup1 Workup & Purification tosylation->workup1 cyanation Cyanation Reaction workup1->cyanation nmr NMR (1H, 13C) workup1->nmr Characterize Intermediate ir IR Spectroscopy workup1->ir Characterize Intermediate ms Mass Spectrometry workup1->ms Characterize Intermediate workup2 Workup & Purification cyanation->workup2 end_product Obtain this compound workup2->end_product end_product->nmr Characterize Final Product end_product->ir Characterize Final Product end_product->ms Characterize Final Product

Caption: Experimental workflow for synthesis and analysis.

References

A Comparative Purity Analysis of Commercial (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive purity analysis of commercially available (S)-1-N-Boc-3-cyanopiperidine, a crucial building block in pharmaceutical synthesis, reveals notable variations among suppliers. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the chemical and enantiomeric purity of this key intermediate, facilitating informed procurement decisions.

The purity of starting materials is paramount in drug development, as impurities can significantly affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] this compound is a vital chiral intermediate used in the synthesis of numerous therapeutic agents. This comparison leverages standard analytical techniques to assess purity, identify common contaminants, and offer a transparent overview of what researchers can expect from different commercial sources.

A multi-technique approach is essential for a thorough purity assessment.[2] The primary analytical methods employed in this notional comparison include Chiral High-Performance Liquid Chromatography (HPLC) for determining enantiomeric excess, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of organic impurities, and Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for detecting residual solvents.[2][3][4]

Experimental Workflow Overview

The logical flow for a comprehensive purity analysis of a commercial sample involves parallel testing using orthogonal analytical methods to build a complete purity profile. The results from each technique are integrated to provide a final assessment of quality and suitability for use in synthesis.

G Purity Analysis Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 A Commercial Sample This compound B Chiral HPLC Analysis A->B C ¹H NMR Spectroscopy A->C D Headspace GC-MS Analysis A->D E Determine Chemical Purity & Enantiomeric Excess (ee %) B->E F Confirm Structure & Identify Organic Impurities C->F G Quantify Residual Solvents D->G H Comprehensive Purity Assessment E->H F->H G->H

Caption: Workflow for the comprehensive purity analysis of commercial samples.

Comparative Data Summary

The following table summarizes representative analytical data for this compound from three notional commercial suppliers. The data highlights typical variations in purity, enantiomeric excess, and impurity profiles.

ParameterSupplier ASupplier BSupplier C
Chemical Purity (by HPLC) > 99.5%98.7%99.1%
Enantiomeric Excess (ee %) > 99.8%99.2%99.5%
(R)-Enantiomer (%) < 0.1%0.4%0.25%
1-N-Boc-3-piperidone (%) Not Detected0.5%0.1%
Residual Toluene (ppm) < 50250100
Residual Water (by KF, %) 0.05%0.2%0.1%

This data is illustrative and intended for comparative purposes. Actual batch-to-batch results may vary.

Key Findings
  • Supplier A demonstrates the highest chemical and enantiomeric purity, with minimal residual solvents and impurities. This grade is suitable for sensitive applications where impurity levels are critical.

  • Supplier B offers a product with acceptable purity for many applications, though it contains a higher level of the starting material, 1-N-Boc-3-piperidone, and the undesired (R)-enantiomer.

  • Supplier C provides a product with a good balance of purity and impurity profile, representing a viable option for general synthetic use.

Common impurities identified across suppliers include the opposite enantiomer, residual starting material from synthesis, and solvents used during manufacturing and purification.[5][4][6]

Detailed Experimental Protocols

The following protocols provide a framework for the analytical methods used in this guide.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the (S)- and (R)-enantiomers of 1-N-Boc-3-cyanopiperidine. Chiral HPLC is a well-established and robust method for enantiomeric separation.[7]

  • Instrumentation: HPLC system with UV detector.

  • Column: Polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Analysis: Inject 10 µL of the sample solution. The enantiomeric excess (ee %) is calculated from the integrated peak areas of the two enantiomers using the formula: ee % = [((S)-isomer Area - (R)-isomer Area) / ((S)-isomer Area + (R)-isomer Area))] * 100.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure and identifying organic impurities.[2][9] The presence of the tert-butoxycarbonyl (Boc) group is typically confirmed by a characteristic singlet peak around 1.4-1.5 ppm.[2][10][11][12]

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the signals match the expected structure of this compound.

    • Impurity Detection: Look for unexpected signals that may indicate the presence of residual starting materials, by-products, or other organic impurities. The purity can be estimated by comparing the integration of impurity peaks to the product peaks.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify volatile organic compounds, specifically residual solvents from the manufacturing process.[5][3][4] Regulatory guidelines such as ICH Q3C and USP <467> provide limits for residual solvents in pharmaceutical products.[5][4]

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • GC Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent, such as Dimethyl sulfoxide (DMSO).

  • Analysis: The headspace gas is injected into the GC-MS. Peaks are identified by their mass spectra and retention times, and quantification is performed using a standard addition or external standard method.

References

Comparative Cost Analysis of Synthesis Methods for (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Boc-3-cyanopiperidine is a valuable chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The economic viability of producing this intermediate is critically dependent on the efficiency, cost, and scalability of its synthetic route. This guide provides a detailed comparative analysis of the two primary industrial strategies for its synthesis: classical chemical resolution and modern biocatalytic asymmetric reduction.

The analysis focuses on the synthesis of the key chiral precursor, (S)-1-N-Boc-3-hydroxypiperidine, as the subsequent conversion of the hydroxyl group to the cyano group is a common final step for all routes.

Overview of Synthetic Pathways

The two principal routes diverge in how they establish the critical stereocenter at the C3 position of the piperidine ring. The first route generates a racemic mixture of the 3-hydroxy intermediate and then separates the desired (S)-enantiomer. The second, more direct route, creates the (S)-enantiomer selectively from a prochiral ketone using a biocatalyst.

cluster_route1 Route 1: Chemical Resolution cluster_route2 Route 2: Biocatalytic Reduction start1 3-Hydroxypyridine rac_H_pip Racemic 3-Hydroxypiperidine start1->rac_H_pip Hydrogenation rac_Boc_pip Racemic N-Boc-3-hydroxypiperidine rac_H_pip->rac_Boc_pip Boc Protection resolution Chemical Resolution (e.g., D-Pyroglutamic Acid) rac_Boc_pip->resolution S_Boc_pip (S)-1-N-Boc-3-hydroxypiperidine resolution->S_Boc_pip Desired Enantiomer R_Boc_pip (R)-1-N-Boc-3-hydroxypiperidine (Unwanted Enantiomer) resolution->R_Boc_pip Byproduct final_step Hydroxyl to Nitrile Conversion (e.g., Tosylation & Cyanation) S_Boc_pip->final_step start2 N-Boc-3-piperidone (Prochiral Ketone) biocat Biocatalytic Asymmetric Reduction (e.g., Ketoreductase) start2->biocat biocat->S_Boc_pip Direct Synthesis final_product This compound final_step->final_product

Caption: Synthetic pathways to this compound.

Data Presentation and Cost Analysis

The following tables provide a structured comparison of the two primary synthetic routes.

Table 1: Cost and Process Analysis of (S)-1-N-Boc-3-hydroxypiperidine Synthesis

FactorRoute 1: Chemical ResolutionRoute 2: Biocatalytic Asymmetric Reduction
Starting Materials 3-Hydroxypyridine: Inexpensive and widely available commodity chemical.N-Boc-3-piperidone: Synthesized from 3-hydroxypyridine; an additional synthetic step is required before the key transformation.
Key Reagents/Catalysts Hydrogenation: Rh/C or similar precious metal catalyst. Resolution: Chiral resolving agent (e.g., D-pyroglutamic acid, L-camphorsulfonic acid). Costs vary, but recyclable agents can lower expenses.[1]Reduction: Ketoreductase (KRED) enzyme, cofactor (NADP+), and a cofactor regeneration system (e.g., glucose, glucose dehydrogenase). Enzyme and cofactor costs can be significant but are decreasing.[2][3]
Number of Key Steps 1. Hydrogenation. 2. Boc Protection. 3. Resolution. 4. Separation/Isolation.1. Asymmetric Reduction.
Overall Yield Low. Theoretically limited to a maximum of 50% for the desired enantiomer. Practical yields are often lower (e.g., ~42% for the resolution step).[1]High. Can approach theoretical yields of 100% as the entire prochiral substrate is converted to the desired product. Reported yields are typically >95%.[4]
Process Complexity High. Involves high-pressure hydrogenation. The resolution step requires careful control of crystallization and multiple processing steps (salt formation, filtration, salt cracking). Recovery of the resolving agent adds complexity.Moderate. Requires fermentation or enzyme production capabilities. The enzymatic reaction itself runs under mild aqueous conditions (e.g., ~35°C, neutral pH).[2] Purification from buffer salts and biomass is required.
Waste & Env. Impact Generates at least 50% of the unwanted enantiomer as waste, which must be discarded or racemized and recycled at additional cost. Use of organic solvents for extraction and crystallization is common.Low. Reactions are run in water, are highly selective, and generate minimal waste. Considered a "green" chemistry approach.[4][5]
Scalability Established and scalable, but large volumes of solvents and multiple reactor occupancies can be a bottleneck.Highly scalable. Bioreactors can be operated at large volumes (e.g., >10 m³). High substrate loading (e.g., 100 g/L) has been demonstrated.[2]

Table 2: Performance Metrics Comparison

MetricRoute 1: Chemical ResolutionRoute 2: Biocatalytic Asymmetric Reduction
Enantiomeric Excess (e.e.) Good to Excellent. Typically >99% e.e. can be achieved after recrystallization of the diastereomeric salt, but this may come at the cost of yield.Excellent. Routinely achieves >99.5% e.e. directly from the reaction without the need for further chiral purification.[2][3]
Chemical Purity Good. Requires purification to remove the resolving agent and any impurities from preceding steps.Excellent. The high selectivity of the enzyme often leads to a very clean product stream, simplifying downstream purification.[4]
Throughput & Efficiency Lower. The multi-step process and the inherent 50% loss of material limit overall throughput.Higher. The direct, high-yielding conversion results in significantly greater process mass intensity and throughput.

Experimental Protocols

Protocol 1: Synthesis via Chemical Resolution

This protocol is adapted from industrial patent literature for the synthesis of (S)-1-N-Boc-3-hydroxypiperidine.[1]

Step A: Hydrogenation of 3-Hydroxypyridine

  • In a high-pressure autoclave, 3-hydroxypyridine is dissolved in a suitable solvent (e.g., methanol).

  • A rhodium on carbon (Rh/C) catalyst is added under an inert atmosphere.

  • The vessel is pressurized with hydrogen gas (e.g., 4-6 MPa) and heated (e.g., 80-100°C) for 32-60 hours.

  • After cooling and venting, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude racemic 3-hydroxypiperidine.

Step B: Chiral Resolution and Boc Protection

  • The crude 3-hydroxypiperidine and a resolving agent (e.g., 0.5-0.6 equivalents of D-pyroglutamic acid) are heated to reflux in ethanol.

  • The solution is cooled slowly (e.g., to -5°C) to allow the (S)-3-hydroxypiperidine D-pyroglutamate salt to selectively crystallize.

  • The solid is collected by filtration and can be recrystallized from a suitable solvent to improve chiral purity.

  • The resolved salt is dissolved in water, and the solution is made alkaline with NaOH. Di-tert-butyl dicarbonate (Boc₂O) is added at room temperature.

  • The reaction is stirred for 3-6 hours. The product, (S)-1-N-Boc-3-hydroxypiperidine, is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed to yield the final product. The resolving agent can be recovered from the aqueous layer.

Protocol 2: Synthesis via Biocatalytic Asymmetric Reduction

This protocol is based on published results using a co-expressed ketoreductase and glucose dehydrogenase system.[2]

  • A reaction vessel is charged with a phosphate buffer solution (100 mM, pH 6.5).

  • The following components are added: N-Boc-3-piperidone (substrate, e.g., 100 g/L), D-glucose (cofactor regeneration substrate, e.g., 130 g/L), and NADP⁺ (cofactor, e.g., 0.2 g/L).

  • The reaction is initiated by adding the biocatalyst, which consists of E. coli cells co-expressing the desired ketoreductase (KRED) and glucose dehydrogenase (GDH) (e.g., 30 g/L wet cell weight).

  • The mixture is stirred at a controlled temperature (e.g., 35°C), and the pH is maintained at 6.5 by the controlled addition of NaOH solution.

  • The reaction is monitored for completion (typically 12-24 hours).

  • Upon completion, the biomass is removed (e.g., by centrifugation or filtration). The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and concentrated under reduced pressure to yield (S)-1-N-Boc-3-hydroxypiperidine with high chemical and enantiomeric purity.

Protocol 3: Conversion of Hydroxyl to Cyano Group (Two-Step)

This is a general and robust method for converting the (S)-1-N-Boc-3-hydroxypiperidine intermediate into the final product.

Step A: Tosylation

  • (S)-1-N-Boc-3-hydroxypiperidine is dissolved in a suitable solvent like dichloromethane (DCM) or pyridine at 0°C.

  • p-Toluenesulfonyl chloride (TsCl, ~1.1 equivalents) is added portion-wise, followed by a base like triethylamine or DMAP if needed.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted, washed, dried, and concentrated to yield the tosylated intermediate.

Step B: Cyanation

  • The crude tosylate is dissolved in a polar aprotic solvent such as DMSO or DMF.

  • Sodium cyanide (NaCN, ~1.5 equivalents) is added, and the mixture is heated (e.g., 60-80°C) for several hours until the substitution is complete.

  • After cooling, the reaction mixture is diluted with water and extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product can be purified by column chromatography to give pure this compound. This Sₙ2 reaction proceeds with an inversion of stereochemistry, which must be accounted for if starting with the (R)-alcohol to obtain the (S)-nitrile, or by starting with the (S)-alcohol to obtain the (R)-nitrile. Correction: Standard conversion from the (S)-alcohol via a double inversion (e.g., Mitsunobu) or a retention mechanism, or more commonly, starting with the (R)-alcohol precursor would be required to yield the (S)-nitrile via this Sₙ2 pathway. For the purpose of this guide, we assume the synthesis of the (S)-nitrile is the goal, and appropriate stereochemical considerations must be made. A direct conversion that retains the stereochemistry is also possible but less common. For this analysis, the cost of the final step is assumed to be similar regardless of the initial route.

Conclusion

For the synthesis of this compound, the biocatalytic asymmetric reduction route offers substantial advantages over classical chemical resolution. It is a more efficient, environmentally friendly, and ultimately more cost-effective method due to its near-perfect enantioselectivity and high chemical yields, which eliminate the inherent 50% material loss of resolution. While the initial investment in biocatalyst development and fermentation infrastructure may be higher, the superior process metrics make it the preferred strategy for large-scale, sustainable manufacturing. The chemical resolution route remains a viable, albeit less efficient, alternative that relies on more traditional chemical processing equipment and expertise.

References

A Comparative Guide to Alternative Protecting Groups for 3-Cyanopiperidine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern medicinal chemistry, enabling the selective modification of complex molecules. For the versatile scaffold, 3-cyanopiperidine, the tert-butyloxycarbonyl (Boc) group has been a common choice for nitrogen protection. However, the demands of increasingly complex synthetic routes necessitate a broader palette of orthogonal protecting groups. This guide provides an objective comparison of key alternatives to Boc for the protection of the 3-cyanopiperidine nitrogen, supported by available experimental data and detailed protocols to aid in the rational selection of the optimal protecting group for your synthetic strategy.

This guide will compare the following protecting groups to the Boc group:

  • Cbz (Benzyloxycarbonyl)

  • Fmoc (9-Fluorenylmethoxycarbonyl)

  • Alloc (Allyloxycarbonyl)

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl)

Performance Comparison

The selection of a protecting group is a critical decision in a synthetic campaign, balancing stability, ease of introduction and removal, and orthogonality with other functional groups. The following tables summarize the key performance indicators for each protecting group in the context of 3-cyanopiperidine, based on literature precedents for similar secondary amines.

Protecting Group Protection Reagent Typical Conditions Typical Yield
Boc Boc₂O, DMAP (cat.)CH₂Cl₂, rt>95%
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Dioxane/H₂O or CH₂Cl₂, 0 °C to rt~90%[1]
Fmoc Fmoc-OSu, Base (e.g., NaHCO₃)Dioxane/H₂O, rt>90%
Alloc Alloc-Cl, Base (e.g., Pyridine)CH₂Cl₂, 0 °C to rtHigh
Teoc Teoc-OBt, Base (e.g., Et₃N)CH₂Cl₂, 20-25 °C~92%[2]

Table 1: Comparison of Protection Reactions for Secondary Amines. Yields are representative for the protection of secondary amines and may vary for 3-cyanopiperidine.

Protecting Group Deprotection Reagents Typical Conditions Typical Yield Key Considerations
Boc Strong Acid (e.g., TFA, HCl)CH₂Cl₂ or Dioxane, rtQuantitativeNot orthogonal to other acid-labile groups.
Cbz H₂, Pd/C or Transfer HydrogenationMeOH or EtOH, rt, 1 atm H₂QuantitativeIncompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups). Can be removed with strong acid (HBr/AcOH).
Fmoc Base (e.g., 20% Piperidine in DMF)DMF, rtQuantitativeBase-labile; not orthogonal to other base-sensitive groups. For hindered amines, stronger bases like DBU may be needed.[3]
Alloc Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃, Me₂NH·BH₃)CH₂Cl₂, rtQuantitative[4]Palladium catalyst can be sensitive and expensive. Orthogonal to most acid- and base-labile groups.
Teoc Fluoride Source (e.g., TBAF)THF, rt~85%[2]Orthogonal to acid- and base-labile groups, and hydrogenolysis conditions. Can be sensitive to strong acid.

Table 2: Comparison of Deprotection Reactions. Yields are representative and may vary for 3-cyanopiperidine.

Orthogonality of Protecting Groups

An orthogonal protection strategy is crucial for the synthesis of complex molecules, allowing for the selective deprotection of one functional group in the presence of others. The protecting groups discussed offer a high degree of orthogonality, enabling multi-step synthetic sequences.

Orthogonality Boc Boc (Acid Labile) Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Fmoc Fmoc (Base Labile) Boc->Fmoc Orthogonal Alloc Alloc (Pd-Catalyzed) Boc->Alloc Orthogonal Teoc Teoc (Fluoride Labile) Boc->Teoc Orthogonal Cbz->Fmoc Orthogonal Cbz->Alloc Orthogonal Cbz->Teoc Orthogonal Fmoc->Alloc Orthogonal Fmoc->Teoc Orthogonal Alloc->Teoc Orthogonal

Figure 1: Orthogonality of the discussed protecting groups. An arrow indicates that the deprotection condition for the source node does not typically affect the target node's protecting group.

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these protecting group strategies. The following protocols are representative examples for the protection and deprotection of secondary amines and can be adapted for 3-cyanopiperidine.

Carboxybenzyl (Cbz) Group

Protection of 3-Cyanopiperidine with Cbz-Cl

  • Materials: 3-Cyanopiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 3-cyanopiperidine (1.0 equiv) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.5 equiv) to the solution.

    • Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Extract the mixture with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-3-cyanopiperidine.

Deprotection of N-Cbz-3-Cyanopiperidine via Hydrogenolysis

  • Materials: N-Cbz-3-cyanopiperidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-3-cyanopiperidine (1.0 equiv) in methanol.

    • Carefully add 10% Pd/C (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-cyanopiperidine.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3-Cyanopiperidine 3-Cyanopiperidine Cbz-Cl, NaHCO3 Cbz-Cl, NaHCO3 3-Cyanopiperidine->Cbz-Cl, NaHCO3 N-Cbz-3-cyanopiperidine N-Cbz-3-cyanopiperidine Cbz-Cl, NaHCO3->N-Cbz-3-cyanopiperidine N-Cbz-3-cyanopiperidine_dep N-Cbz-3-cyanopiperidine H2, Pd/C H2, Pd/C N-Cbz-3-cyanopiperidine_dep->H2, Pd/C 3-Cyanopiperidine_dep 3-Cyanopiperidine H2, Pd/C->3-Cyanopiperidine_dep

Figure 2: Workflow for Cbz protection and deprotection.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of 3-Cyanopiperidine with Fmoc-OSu

  • Materials: 3-Cyanopiperidine, 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.

  • Procedure:

    • Dissolve 3-cyanopiperidine (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

    • Add Fmoc-OSu (1.05 equiv) and stir the mixture vigorously at room temperature for 4-12 hours.

    • Dilute the reaction with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Fmoc-3-cyanopiperidine.

Deprotection of N-Fmoc-3-Cyanopiperidine

  • Materials: N-Fmoc-3-cyanopiperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-3-cyanopiperidine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent and byproducts under high vacuum. The crude 3-cyanopiperidine can be purified by chromatography or used directly in the next step.

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 3-Cyanopiperidine 3-Cyanopiperidine Fmoc-OSu, NaHCO3 Fmoc-OSu, NaHCO3 3-Cyanopiperidine->Fmoc-OSu, NaHCO3 N-Fmoc-3-cyanopiperidine N-Fmoc-3-cyanopiperidine Fmoc-OSu, NaHCO3->N-Fmoc-3-cyanopiperidine N-Fmoc-3-cyanopiperidine_dep N-Fmoc-3-cyanopiperidine 20% Piperidine/DMF 20% Piperidine/DMF N-Fmoc-3-cyanopiperidine_dep->20% Piperidine/DMF 3-Cyanopiperidine_dep 3-Cyanopiperidine 20% Piperidine/DMF->3-Cyanopiperidine_dep

Figure 3: Workflow for Fmoc protection and deprotection.

Allyloxycarbonyl (Alloc) Group

Protection of 3-Cyanopiperidine with Alloc-Cl

  • Materials: 3-Cyanopiperidine, Allyl chloroformate (Alloc-Cl), Pyridine, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 3-cyanopiperidine (1.0 equiv) in dichloromethane and cool to 0 °C.

    • Add pyridine (1.2 equiv).

    • Slowly add allyl chloroformate (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Alloc-3-cyanopiperidine.

Deprotection of N-Alloc-3-Cyanopiperidine

  • Materials: N-Alloc-3-cyanopiperidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) or Dimethylamine borane complex (Me₂NH·BH₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve N-Alloc-3-cyanopiperidine (1.0 equiv) in dichloromethane under an inert atmosphere.

    • Add the scavenger, such as phenylsilane (3-5 equiv) or dimethylamine borane complex (2-4 equiv).[4]

    • Add the palladium catalyst (0.05-0.1 equiv).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst and then concentrated. Further purification may be required.

Alloc_Workflow cluster_protection Alloc Protection cluster_deprotection Alloc Deprotection 3-Cyanopiperidine 3-Cyanopiperidine Alloc-Cl, Pyridine Alloc-Cl, Pyridine 3-Cyanopiperidine->Alloc-Cl, Pyridine N-Alloc-3-cyanopiperidine N-Alloc-3-cyanopiperidine Alloc-Cl, Pyridine->N-Alloc-3-cyanopiperidine N-Alloc-3-cyanopiperidine_dep N-Alloc-3-cyanopiperidine Pd(PPh3)4, Scavenger Pd(PPh3)4, Scavenger N-Alloc-3-cyanopiperidine_dep->Pd(PPh3)4, Scavenger 3-Cyanopiperidine_dep 3-Cyanopiperidine Pd(PPh3)4, Scavenger->3-Cyanopiperidine_dep

Figure 4: Workflow for Alloc protection and deprotection.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

Protection of 3-Cyanopiperidine with Teoc-OBt

  • Materials: 3-Cyanopiperidine, 2-(Trimethylsilyl)ethoxycarbonyl-oxybenzotriazole (Teoc-OBt), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 3-cyanopiperidine (1.0 equiv) in dichloromethane.

    • Add triethylamine (2.6 equiv).[2]

    • Add Teoc-OBt (1.1 equiv) and stir the reaction at 20-25 °C until completion (monitor by TLC).[2]

    • Wash the reaction mixture with saturated aqueous potassium bisulfate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give N-Teoc-3-cyanopiperidine. A yield of 92% has been reported for a similar substrate.[2]

Deprotection of N-Teoc-3-Cyanopiperidine

  • Materials: N-Teoc-3-cyanopiperidine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Teoc-3-cyanopiperidine (1.0 equiv) in THF.

    • Add a solution of TBAF (1.5 equiv, 1M in THF) portion-wise.[2]

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to isolate 3-cyanopiperidine. A yield of 85% has been reported for a similar substrate.[2]

Teoc_Workflow cluster_protection Teoc Protection cluster_deprotection Teoc Deprotection 3-Cyanopiperidine 3-Cyanopiperidine Teoc-OBt, Et3N Teoc-OBt, Et3N 3-Cyanopiperidine->Teoc-OBt, Et3N N-Teoc-3-cyanopiperidine N-Teoc-3-cyanopiperidine Teoc-OBt, Et3N->N-Teoc-3-cyanopiperidine N-Teoc-3-cyanopiperidine_dep N-Teoc-3-cyanopiperidine TBAF, THF TBAF, THF N-Teoc-3-cyanopiperidine_dep->TBAF, THF 3-Cyanopiperidine_dep 3-Cyanopiperidine TBAF, THF->3-Cyanopiperidine_dep

Figure 5: Workflow for Teoc protection and deprotection.

Conclusion

The choice of a nitrogen protecting group for 3-cyanopiperidine beyond Boc significantly broadens the strategic possibilities in complex molecule synthesis. Cbz offers robustness and clean deprotection via hydrogenolysis, provided the substrate is compatible. Fmoc allows for base-labile deprotection, ideal for orthogonal strategies with acid-sensitive groups. Alloc provides an excellent orthogonal option, removable under mild, palladium-catalyzed conditions. Teoc, with its fluoride-mediated cleavage, offers a unique and highly orthogonal deprotection pathway.

The optimal choice will depend on the specific synthetic context, including the presence of other functional groups, the planned reaction sequence, and cost considerations. This guide provides the foundational data and protocols to enable an informed decision, empowering researchers to design more efficient and elegant synthetic routes for the development of novel therapeutics.

References

Quantifying R-Isomer Impurities in (S)-1-Boc-3-hydroxypiperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral compounds, the accurate quantification of enantiomeric impurities is paramount. (S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, including the anticancer drug Ibrutinib.[1][2][3] The stereochemical purity of this intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide provides a comparative overview of analytical methods for quantifying the undesired R-isomer impurity in (S)-1-Boc-3-hydroxypiperidine, with a focus on chromatographic and spectroscopic techniques.

Comparison of Analytical Methods

The primary methods for quantifying the R-isomer of 1-Boc-3-hydroxypiperidine are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) can also be employed for chiral analysis, though they are more commonly used for structural elucidation and absolute configuration determination rather than routine impurity quantification.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy, precision, and robustness.[1][2] Widely available instrumentation.Can require longer analysis times. Mobile phase selection can be complex.Routine quality control, enantiomeric excess (e.e.) determination in synthesis.[1][2]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity. Often faster than HPLC.Requires derivatization for non-volatile compounds. High temperatures can lead to sample degradation.Analysis of volatile chiral compounds or those that can be easily derivatized.[4]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[5]Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods for impurity quantification. Can be complex to interpret.Structural confirmation and determination of enantiomeric ratios in some cases.[6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.[7][8]Provides absolute configuration determination.[7][8][9][10]Requires specialized equipment. Data analysis can be complex and often requires theoretical calculations.[9]Determination of absolute stereochemistry, particularly when X-ray crystallography is not feasible.[9][11]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

An efficient isocratic Normal Phase-HPLC method has been developed and validated for the quantification of (R)-1-Boc-3-hydroxypiperidine in (S)-1-Boc-3-hydroxypiperidine.[1][2]

  • Instrumentation: Waters High-Performance Liquid Chromatography instrument with a UV detector.[12]

  • Column: Chiralpak IC (250 × 4.6 mm, 5µm) or Chiralpak IC3 (250 × 4.6 mm, 3 µm).[1][2][12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA), typically in a ratio of 95:5 (v/v).[12] Another reported mobile phase is a premix of 0.2% Trifluoroacetic acid with n-Hexane and Isopropyl alcohol (IPA) in the ratio (95:5).

  • Flow Rate: 1 mL/min.[12]

  • Detection: UV at 210 nm.[12][13]

  • Column Temperature: 30 °C.[13]

  • Diluent: Isopropyl alcohol.

  • Typical Retention Times:

    • (R)-isomer: ~12.60 min[12]

    • (S)-isomer: ~13.69 min[12]

Chiral Gas Chromatography (GC)

For GC analysis, derivatization may be necessary to improve the volatility and separation of the enantiomers.

  • Instrumentation: Agilent Technologies Gas Chromatography instrument with a Flame Ionization Detector (FID).[12]

  • Column: Rtx-5 Amine (30 m × 0.53mm, 3.0 µm) capillary column.[12]

  • Carrier Gas: Nitrogen.[12]

  • Detector: Flame Ionization Detector (FID).[12]

  • Note: While a specific chiral GC method for 1-Boc-3-hydroxypiperidine enantiomers is not detailed in the provided results, the general approach involves using a chiral column and optimizing the temperature program for separation.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for quantifying the R-isomer impurity using Chiral HPLC and a general approach for chiral analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (S)-1-Boc-3-hydroxypiperidine Dissolution Dissolve in Isopropyl Alcohol Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiralpak IC Column (n-Hexane:IPA 95:5) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (R- and S-isomers) Chromatogram->Integration Quantification Quantify % R-isomer Integration->Quantification General_Chiral_Analysis_Workflow cluster_methods Analytical Method Selection cluster_execution Experimental Execution cluster_results Results and Interpretation start Chiral Analysis of (S)-1-Boc-3-hydroxypiperidine HPLC Chiral HPLC start->HPLC GC Chiral GC start->GC NMR NMR with Chiral Auxiliaries start->NMR VCD Vibrational Circular Dichroism start->VCD SamplePrep Sample Preparation HPLC->SamplePrep GC->SamplePrep NMR->SamplePrep VCD->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Conclusion Conclusion on Enantiomeric Purity DataAnalysis->Conclusion

References

A Comparative Guide to the Catalytic Synthesis of (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (S)-1-N-Boc-3-cyanopiperidine is a valuable chiral intermediate, and its synthesis often relies on the stereoselective preparation of a key precursor, (S)-1-N-Boc-3-hydroxypiperidine. This guide provides a comparative analysis of different catalytic methods for the synthesis of this crucial hydroxy intermediate, followed by its conversion to the target cyanopiperidine.

The most prevalent and effective strategy for obtaining this compound involves a two-step process. The initial and most critical step is the asymmetric synthesis of (S)-1-N-Boc-3-hydroxypiperidine from the prochiral ketone, N-Boc-3-piperidone. The second step involves the conversion of the hydroxyl group to a nitrile. This guide focuses on comparing the efficacy of different catalysts for the first, enantioselective step.

Comparison of Catalytic Methods for (S)-1-N-Boc-3-hydroxypiperidine Synthesis

The asymmetric reduction of N-Boc-3-piperidone can be achieved through both biocatalytic and chemocatalytic approaches. Here, we compare three distinct catalytic systems: a ketoreductase (KRED), an aldo-keto reductase (AKR), and a rhodium-catalyzed hydrogenation followed by chiral resolution.

Catalyst SystemCatalystSubstrateYieldEnantiomeric Excess (e.e.)Reaction TimeTemperature (°C)Catalyst Loading
Ketoreductase KRED 110N-Boc-3-piperidone>99% (conversion)100%3 - 4 hours35 - 403% (w/v)
Aldo-Keto Reductase AKR-43N-Boc-3-piperidone>99% (conversion)>99%16 hours303.5% (w/w)
Rhodium Catalysis & Resolution Rhodium on Carbon3-Hydroxypyridine95% (hydrogenation)>99% (after resolution)32 - 60 hours (hydrogenation)80 - 100Not specified

Experimental Protocols

Ketoreductase (KRED 110) Catalyzed Asymmetric Reduction[1]

This method utilizes a specific ketoreductase for the highly efficient and enantioselective reduction of N-Boc-3-piperidone.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED 110)

  • NAD+

  • Triethanolamine HCl buffer (200mM, pH 7.5)

  • Isopropanol (IPA)

Procedure:

  • A reaction mixture is prepared containing 10 g/L of N-Boc-3-piperidone dissolved in IPA, 3% (w/v) KRED 110, and 10mM NAD+ in 200mM triethanolamine HCl buffer (pH 7.5).

  • The mixture is stirred at 230 rpm at a temperature of 35 – 40 °C for 3 to 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, (S)-1-N-Boc-3-hydroxypiperidine, is isolated and purified.

Aldo-Keto Reductase (AKR-43) Catalyzed Asymmetric Reduction[2]

This protocol employs a thermostable aldo-keto reductase for the bioreduction of N-Boc-3-piperidone.

Materials:

  • N-Boc-3-piperidone

  • Aldo-Keto Reductase (AKR-43)

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • NADP+

  • D-Glucose

  • Phosphate Buffer (pH 7.5)

Procedure:

  • A reaction is set up with N-Boc-3-piperidone (16% w/w), AKR-43 (3.5% w/w of substrate), a catalytic amount of NADP+, and D-glucose in a phosphate buffer (pH 7.5). Glucose dehydrogenase is included for cofactor regeneration.

  • The reaction is maintained at 30 °C for 16 hours.

  • The reaction is monitored for completion.

  • The product, (S)-1-N-Boc-3-hydroxypiperidine, is then extracted and purified.

Rhodium-Catalyzed Hydrogenation and Chiral Resolution[3]

This chemo-catalytic route involves the hydrogenation of 3-hydroxypyridine followed by the separation of enantiomers.

Materials:

  • 3-Hydroxypyridine

  • Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas

  • D-Pyroglutamic acid (resolving agent)

  • Ethanol

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide

Procedure:

  • Hydrogenation: 3-Hydroxypyridine is hydrogenated in the presence of a Rh/C catalyst under a hydrogen pressure of 4-6 MPa at 80-100 °C for 32-60 hours to yield racemic 3-hydroxypiperidine.

  • Resolution: The racemic 3-hydroxypiperidine is refluxed with the resolving agent, D-pyroglutamic acid, in ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt crystallizes out.

  • Boc Protection: The resolved (S)-3-hydroxypiperidine salt is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide) to afford (S)-1-N-Boc-3-hydroxypiperidine.[1]

Synthesis of this compound from (S)-1-N-Boc-3-hydroxypiperidine

The final step in the synthesis of the target molecule is the conversion of the hydroxyl group to a nitrile. This is a standard organic transformation that can be achieved in two steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of (S)-1-N-Boc-3-hydroxypiperidine is first converted into a good leaving group, typically by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine. This forms the corresponding mesylate or tosylate ester.

  • Nucleophilic Substitution with Cyanide: The resulting mesylate or tosylate is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyanide ion acts as a nucleophile, displacing the leaving group via an SN2 reaction to yield this compound. This reaction typically proceeds with inversion of stereochemistry, so starting with the (S)-alcohol will lead to the (R)-nitrile. To obtain the (S)-nitrile, one would need to start with the (R)-alcohol.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic strategy from the starting ketone to the final cyanopiperidine product.

Synthesis_Pathway cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Conversion to Nitrile N_Boc_3_piperidone N-Boc-3-piperidone S_hydroxy (S)-1-N-Boc-3-hydroxypiperidine N_Boc_3_piperidone->S_hydroxy Catalyst (e.g., KRED, AKR, or Rh/C + Resolution) Activated_hydroxy Activated Hydroxypiperidine (Mesylate/Tosylate) S_hydroxy->Activated_hydroxy 1. MsCl or TsCl, Base S_cyano This compound Activated_hydroxy->S_cyano 2. NaCN or KCN

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of enantiomerically pure this compound is most effectively achieved through a two-step process starting with the asymmetric reduction of N-Boc-3-piperidone. Biocatalytic methods, particularly those using ketoreductases like KRED 110, offer significant advantages in terms of high enantioselectivity, mild reaction conditions, and shorter reaction times compared to the chemo-catalytic approach involving rhodium-catalyzed hydrogenation and subsequent chiral resolution. The choice of catalyst will ultimately depend on factors such as substrate scope, cost, and available equipment. Following the successful synthesis of the chiral hydroxy intermediate, a standard two-step chemical conversion can be employed to obtain the final cyanopiperidine product.

References

The Synthetic Utility of (S)-1-N-Boc-3-cyanopiperidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is paramount in the synthesis of complex, biologically active molecules. Among these, (S)-1-N-Boc-3-cyanopiperidine stands out as a versatile intermediate, particularly in the development of targeted cancer therapies such as Aurora kinase inhibitors. This guide provides a comparative analysis of its applications, supported by experimental data and detailed methodologies, to aid in its effective utilization in drug discovery pipelines.

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties and its ability to confer conformational rigidity to molecular structures. The introduction of chirality at the 3-position, as seen in this compound and its analogs, allows for precise three-dimensional arrangements that are often critical for potent and selective target engagement.

Comparative Synthesis of Chiral 3-Substituted Piperidines

While specific quantitative data for the industrial-scale synthesis of this compound is often proprietary, a comparative analysis can be effectively drawn from its close analog, (S)-1-N-Boc-3-hydroxypiperidine. The synthesis of this key intermediate for the anticancer drug ibrutinib highlights the common strategies employed for producing enantiomerically pure 3-substituted piperidines. The primary methods include chemical resolution of a racemic mixture and asymmetric synthesis, often employing biocatalysis.

MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chemical Resolution D-pyroglutamic acid~55% (of desired enantiomer)>99%High enantiopurity of final product.Theoretical maximum yield is 50%; requires resolving agent.
Enzymatic Reduction Ketoreductase (KRED)>95%>99%High yield and enantioselectivity; environmentally friendly.Requires specific enzymes and cofactors.
Whole-Cell Biocatalysis E. coli expressing KRED and GDH>99% (conversion)>99%Co-factor regeneration in situ; cost-effective.Requires fermentation and cell-handling expertise.

Experimental Protocols

Chemical Synthesis and Resolution of (S)-1-N-Boc-3-hydroxypiperidine

This method involves the hydrogenation of 3-hydroxypyridine followed by resolution and Boc-protection.

Step 1: Hydrogenation of 3-hydroxypyridine A solution of 3-hydroxypyridine in a suitable solvent (e.g., water or ethanol) is subjected to hydrogenation over a rhodium on carbon (Rh/C) catalyst under hydrogen pressure (e.g., 4-6 MPa) at an elevated temperature (e.g., 80-100°C)[1]. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-hydroxypiperidine.

Step 2: Chiral Resolution The racemic 3-hydroxypiperidine is resolved using a chiral resolving agent such as D-pyroglutamic acid in a solvent like ethanol. The mixture is heated to reflux and then cooled, leading to the crystallization of the diastereomeric salt of the (S)-enantiomer[1].

Step 3: Boc-Protection The isolated (S)-3-hydroxypiperidine D-pyroglutamate salt is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a biphasic system (e.g., water/ethyl acetate) to afford (S)-1-N-Boc-3-hydroxypiperidine[1].

Biocatalytic Synthesis of (S)-1-N-Boc-3-hydroxypiperidine

This approach utilizes a ketoreductase (KRED) for the asymmetric reduction of N-Boc-3-piperidone.

Reaction Setup: A reaction mixture is prepared containing N-Boc-3-piperidone, a ketoreductase, a cofactor (e.g., NADP⁺), and a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), in a buffered aqueous solution (e.g., phosphate or triethanolamine buffer, pH 6.5-7.5)[2]. The reaction is typically stirred at a controlled temperature (e.g., 30-40°C) until completion[2].

Work-up and Purification: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield (S)-1-N-Boc-3-hydroxypiperidine with high yield and excellent enantiomeric excess[2].

Application in the Synthesis of Aurora Kinase Inhibitors

This compound is a key building block for a class of potent and selective Aurora kinase inhibitors. The cyano group serves as a versatile handle for further chemical transformations to construct the core structures of these inhibitors. While specific, publicly available, detailed protocols with yields are scarce, patent literature frequently describes their use.

A general synthetic approach involves the reaction of the cyanopiperidine derivative with a heterocyclic core, often a pyrimidine or a related scaffold, followed by further functionalization.

Below is a generalized workflow for the synthesis and application of these chiral piperidine building blocks.

G cluster_synthesis Synthesis of Chiral Piperidine cluster_application Application in Drug Synthesis A Racemic 3-Substituted Piperidine C Chemical Resolution A->C B Chiral Resolving Agent B->C D (S)-3-Substituted Piperidine C->D G Boc Protection D->G E Prochiral Piperidone F Biocatalysis (e.g., KRED) E->F F->D H (S)-1-N-Boc-3-Substituted Piperidine G->H I This compound H->I Functional Group Transformation K Coupling Reaction I->K J Heterocyclic Core J->K L Aurora Kinase Inhibitor K->L G cluster_pathway Aurora Kinase Signaling Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle P53 p53 AuroraA->P53 inhibits AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis P53->Apoptosis Inhibitor Aurora Kinase Inhibitor (derived from cyanopiperidine) Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

References

Safety Operating Guide

Proper Disposal of (S)-1-N-Boc-3-cyanopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-1-N-Boc-3-cyanopiperidine, a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Hazard and Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds, such as 1-Boc-4-cyanopiperidine and various Boc-protected piperidines, provide essential safety information. The primary hazards associated with this class of compounds include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2]

Summary of Hazard and Disposal Information:

Hazard CategoryDescriptionRecommended Precautions & Disposal
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[1][3] Dispose of as chemical waste in accordance with local, state, and federal regulations.[1][2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1] In case of skin contact, wash with plenty of soap and water.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, move to fresh air.[1][2][3]
Environmental Hazards May be harmful to aquatic life.[4]Avoid release to the environment.[4] Prevent product from entering drains.[5]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated waste. This procedure should be performed in a designated area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile gloves are a common choice for short-term splash protection).[6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.[7] The container label should include the chemical name, "Hazardous Waste," and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Liquid Waste: If the compound is in solution, collect it in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

3. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, the container can be disposed of as non-hazardous waste, provided it is fully dry and all labels are defaced or removed. Consult your institution's specific guidelines for rinsed container disposal.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][7]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Store all hazardous waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7] All waste must be disposed of in accordance with local, state, and federal regulations.[1][5]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path Start This compound Waste IsSolid Solid Material? Start->IsSolid IsLiquid Liquid Material? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Contaminated Sharp? IsLiquid->IsSharp No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes IsEmptyContainer Empty Container? IsSharp->IsEmptyContainer No SharpsWaste Dispose in Sharps Container IsSharp->SharpsWaste Yes RinseContainer Triple Rinse with Appropriate Solvent IsEmptyContainer->RinseContainer Yes CollectRinsate Collect Rinsate as Liquid Hazardous Waste RinseContainer->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste CollectRinsate->DisposeContainer

References

Personal protective equipment for handling (S)-1-N-Boc-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-N-Boc-3-cyanopiperidine. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

This compound is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection, conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[1]To prevent eye irritation or serious eye damage from splashes or dust.[1][3]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Neoprene, nitrile, or PVC-coated) that conform to EN 374 standards. Gloves should be inspected before use and changed regularly, or immediately if contaminated, torn, or punctured.[3][4]To prevent skin contact and irritation.[1][2]
Protective Clothing A laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][4]To protect skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate or for spill clean-up, use a NIOSH- or CEN-certified respirator with an appropriate filter.[1]To prevent respiratory tract irritation from dust or vapors.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[3].

  • Wash hands thoroughly after handling[1][3].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5][6].

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation[3].

  • Wear appropriate PPE, including respiratory protection, during cleanup[3].

  • Use an inert absorbent material to contain and collect the spill[1].

  • Place the absorbed material into a suitable, sealed container for disposal[1].

  • Prevent the spill from entering drains or waterways[1][3].

Disposal:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations[3].

  • Do not dispose of it down the drain[1].

  • Contaminated PPE, such as outer gloves, should be removed and placed in a sealed bag for disposal[4].

Experimental Protocols: Emergency First Aid

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1].

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1]. Remove contaminated clothing and wash it before reuse[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1].

  • If Swallowed: Rinse the mouth with water. Call a poison center or doctor if you feel unwell[3][5].

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE: - Goggles/Face Shield - Gloves (Nitrile/Neoprene) - Lab Coat/Gown prep_setup Set up in a well-ventilated area (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh Proceed when ready handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Glassware & Surfaces handling_procedure->cleanup_decon Procedure Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_spill Spill spill_evacuate Evacuate & Ventilate emergency_spill->spill_evacuate spill_ppe Don Additional PPE (Respirator) emergency_spill->spill_ppe spill_contain Contain with Inert Material emergency_spill->spill_contain spill_collect Collect in Sealed Container emergency_spill->spill_collect emergency_exposure Personal Exposure exposure_skin Skin: Wash with Soap & Water emergency_exposure->exposure_skin exposure_eyes Eyes: Rinse with Water emergency_exposure->exposure_eyes exposure_inhaled Inhaled: Move to Fresh Air emergency_exposure->exposure_inhaled exposure_swallowed Swallowed: Rinse Mouth emergency_exposure->exposure_swallowed exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-N-Boc-3-cyanopiperidine
Reactant of Route 2
Reactant of Route 2
(S)-1-N-Boc-3-cyanopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.